Propyl octadec-9-enoate
Description
The exact mass of the compound Propyl oleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propyl octadec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl octadec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
111-59-1 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propyl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |
InChI Key |
BVWMJLIIGRDFEI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Other CAS No. |
68412-05-5 111-59-1 |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of propyl octadec-9-enoate
An In-Depth Technical Guide to the Physicochemical Properties of Propyl Octadec-9-enoate
Introduction: Understanding Propyl Octadec-9-enoate
Propyl octadec-9-enoate, commonly known as propyl oleate, is the ester formed from the condensation of oleic acid and n-propanol.[1] As a long-chain fatty acid ester, it belongs to a class of molecules with significant industrial and research interest. Its properties make it a candidate for various applications, including as a bio-based solvent, a lubricant, and an emollient in cosmetic formulations.[1] For researchers and professionals in drug development, understanding the physicochemical landscape of such a molecule is paramount. Its high lipophilicity and low aqueous solubility are critical parameters that influence its behavior as a potential excipient, solvent, or vehicle in formulation science.
This guide provides a detailed examination of the core , outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and characterization of this compound.
Core Physicochemical Characteristics
The molecular structure of propyl octadec-9-enoate dictates its physical and chemical behavior. It consists of a long, 18-carbon unsaturated acyl chain derived from oleic acid, linked to a propyl group via an ester functional group. The cis isomer, originating from the naturally abundant oleic acid, is the most common form.[2]
Caption: Chemical structure of propyl octadec-9-enoate.
A summary of its key quantitative properties is presented below. These values are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₄₀O₂ | [1][3] |
| Molecular Weight | 324.54 g/mol | [1][3][4] |
| CAS Number | 111-59-1 | [1][4] |
| Appearance | Liquid | [3][5] |
| Melting Point | -32.8 °C | [1][3][5] |
| Boiling Point | 400.6 °C @ 760 mmHg | [1][5] |
| 216-220 °C @ 14 Torr | [3][6] | |
| Density | 0.8699 g/cm³ @ 15 °C | [3][6] |
| Flash Point | 90.9 °C | [1][5] |
| Water Solubility | 2.83 µg/L @ 20 °C (Practically Insoluble) | [1][3][6] |
| logP (Octanol/Water) | ~8.5 | [4] |
| Refractive Index | ~1.45 | [3][5] |
Synthesis and Purification Workflow
The most common laboratory and industrial synthesis of propyl octadec-9-enoate is the Fischer-Speier esterification of oleic acid with propan-1-ol, using a strong acid catalyst such as sulfuric acid.[1] An alternative, "greener" approach involves enzymatic catalysis using lipases, which operates under milder conditions.[1]
Caption: Workflow for the synthesis and purification of propyl octadec-9-enoate.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all characterization protocols must be self-validating. This involves the use of certified reference materials, system suitability tests, and replicate measurements to establish accuracy and precision.
Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like fatty acid esters. Gas chromatography separates the compound from any residual starting materials (oleic acid, propanol) or byproducts based on its boiling point and polarity. Mass spectrometry provides a definitive molecular fingerprint (fragmentation pattern) and confirms the molecular weight, ensuring unambiguous identification.[1][7]
Protocol:
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless, set to 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of propyl octadec-9-enoate in high-purity hexane.
-
Create a working solution by diluting the stock solution 1:100 in hexane.
-
-
System Suitability:
-
Inject a standard mix (e.g., C7-C40 Saturated Alkanes) to verify retention time calibration and column performance.
-
-
Analysis:
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire data.
-
-
Data Interpretation (Trustworthiness):
-
Purity: Integrate the total ion chromatogram (TIC). Purity is calculated as (Peak Area of Propyl Oleate / Total Peak Area) * 100. The acceptance criterion is typically >99.0%.
-
Identity: Compare the acquired mass spectrum of the main peak with a reference library (e.g., NIST).[8] The spectrum should show the molecular ion peak (M⁺) at m/z 324.5 and characteristic fragment ions. A library match score >90 is considered a positive identification.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. This allows for the confirmation of the ester linkage, the position and stereochemistry of the double bond, and the structure of the propyl group, thus validating the molecule's precise atomic connectivity.
Protocol:
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of propyl octadec-9-enoate in 0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a ¹³C NMR spectrum (e.g., 1024 scans).
-
-
Data Interpretation (Trustworthiness):
-
¹H NMR:
-
Confirm the triplet signal for the ester's -O-CH₂- group at ~4.0 ppm.
-
Identify the multiplet for the olefinic protons (-CH=CH-) at ~5.34 ppm.[1]
-
Verify the terminal methyl group of the propyl chain as a triplet at ~0.9 ppm.
-
Integration of the peaks should correspond to the number of protons in each environment.
-
-
¹³C NMR:
-
Confirm the carbonyl carbon (-COO-) signal at ~173 ppm.
-
Identify the olefinic carbons at ~129-130 ppm.
-
Confirm the ester's -O-CH₂- carbon at ~65 ppm.
-
-
Determination of Octanol-Water Partition Coefficient (logP)
Expertise & Causality: The logP value is a critical measure of a compound's lipophilicity and is essential for predicting its behavior in biological systems, including membrane permeability and distribution. For drug development professionals, this is a key parameter for assessing a potential excipient. The HPLC correlation method is a rapid and reliable alternative to the traditional shake-flask method, especially for highly lipophilic compounds where direct measurement of the aqueous phase concentration is difficult.[9]
Protocol:
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as esters lack a strong chromophore).
-
-
Calibration (Trustworthiness):
-
Prepare a series of standard compounds with known logP values that bracket the expected value for propyl oleate (e.g., long-chain esters, alkanes).
-
Inject each standard and record its retention time (t_R).
-
Create a calibration curve by plotting the known logP values against log(k), where k = (t_R - t₀) / t₀. (t₀ is the column dead time).
-
-
Sample Analysis:
-
Prepare a 1 mg/mL solution of propyl octadec-9-enoate in methanol.
-
Inject the sample and determine its retention time.
-
-
Calculation:
-
Calculate log(k) for propyl octadec-9-enoate.
-
Interpolate the logP value from the linear regression equation of the calibration curve.
-
Caption: Experimental workflow for logP determination via HPLC.
References
- Benchchem. (n.d.). Propyl octadec-9-enoate | 111-59-1.
-
Cheméo. (n.d.). i-Propyl 9-octadecenoate - Chemical & Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl octadec-9-enoate. PubChem Compound Database. Retrieved from [Link]
- Cheméo. (n.d.). i-Propyl 9-octadecenoate.
-
U.S. Environmental Protection Agency. (n.d.). 2,3-Bis(acetyloxy)propyl (9Z)-9-octadecenoate Properties. Retrieved from [Link]
- ChemicalBook. (2024, December 18). PROPYL OLEATE | 111-59-1.
-
National Center for Biotechnology Information. (n.d.). Propyl oleate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-9-Octadecenoic acid propyl ester. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). i-Propyl 9-octadecenoate. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Propyl oleate. Retrieved from [Link]
-
PubMed. (n.d.). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Propyl oleate | C21H40O2 | CID 5356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROPYL OLEATE | 111-59-1 [amp.chemicalbook.com]
- 4. Propyl octadec-9-enoate | C21H40O2 | CID 66076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. PROPYL OLEATE | 111-59-1 [chemicalbook.com]
- 7. (E)-9-Octadecenoic acid propyl ester | C21H40O2 | CID 5463340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. i-Propyl 9-octadecenoate [webbook.nist.gov]
- 9. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure and conformation of propyl octadec-9-enoate
Technical Whitepaper: Structural Dynamics and Conformational Analysis of Propyl Octadec-9-enoate
Executive Summary
Propyl octadec-9-enoate (Propyl Oleate) represents a critical class of fatty acid esters where the interplay between a long-chain hydrophobic tail and a polar ester headgroup dictates its utility in drug delivery, biolubrication, and permeation enhancement. Unlike its saturated counterparts, the presence of a cis-double bond at the
Chemical Identity and Fundamental Topology
Propyl octadec-9-enoate is the ester formed from the condensation of 1-propanol and oleic acid. Its topology is defined by a C18 alkenyl chain attached to a C3 alkyl group via an ester linkage.
| Parameter | Specification |
| IUPAC Name | Propyl (9Z)-octadec-9-enoate |
| CAS Number | 111-59-1 |
| Molecular Formula | |
| Molecular Weight | 324.54 g/mol |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCC |
| Key Functional Groups | Ester (carboxylate), Internal Alkene (cis) |
Structural Connectivity Diagram
The following diagram illustrates the atomic connectivity, highlighting the critical rotatable bonds and the rigid olefinic center.
Figure 1: Topological segmentation of Propyl Octadec-9-enoate highlighting modular structural zones.
Stereochemistry and Geometric Isomerism
The defining feature of propyl oleate is the stereochemistry at the C9-C10 double bond.
-
Configuration: Naturally occurring oleic acid derivatives possess the (Z) or cis configuration.[1]
-
Structural Impact: The cis bond introduces a dihedral angle of approximately 0° (planar alkene), but the substituents (C8 and C11) exit the double bond on the same side. This forces the carbon backbone to bend, creating an internal angle of approximately 123° rather than the linear 180° seen in trans isomers (elaidates) or saturated chains (stearates).
-
The "U-Shape" Conformation: This kink prevents the molecules from stacking efficiently in a crystalline lattice. While propyl stearate (saturated) is a solid at room temperature, propyl oleate remains liquid down to -32.8°C .
Conformational Analysis
While the C9=C10 bond is rigid, the flanking methylene chains (C2-C8 and C11-C18) and the propyl headgroup exhibit significant conformational freedom.
Torsional Dynamics
-
Alkyl Chains (Alpha & Omega): The single C-C bonds exist in dynamic equilibrium between anti (trans, 180°) and gauche (±60°) conformations. In the liquid state, the presence of multiple gauche defects shortens the effective chain length and increases the molecular volume.
-
Propyl Headgroup: The
segment adds a short, flexible lipophilic tail. The torsion angle prefers a planar s-cis or s-trans conformation due to resonance stabilization of the ester group, restricting rotation relative to the carbonyl plane.
Energy Landscape of the "Kink"
The cis-double bond acts as a disruption center. The energy penalty to rotate the C9=C10 bond to a trans state is prohibitively high (~65 kcal/mol) without catalytic intervention. Therefore, the molecule is kinetically trapped in the bent conformation.
Figure 2: Conformational energy landscape comparing the natural cis-isomer to the trans-isomer.
Physicochemical Implications of Structure
The structural parameters discussed above directly dictate the macroscopic properties of propyl oleate.
| Property | Value | Structural Cause |
| Melting Point | -32.8 °C | Cis-kink disrupts Van der Waals packing forces, preventing lattice formation. |
| Density | 0.87 g/cm³ | High free volume due to inefficient packing of bent chains. |
| LogP | ~7.0 - 8.5 | Long C18 chain + Propyl group dominates over the polar ester linkage. |
| Viscosity | Low | Gauche defects and lack of intermolecular hydrogen bonding (ester is H-bond acceptor only). |
Analytical Characterization
Validating the molecular structure requires specific spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR)
-
NMR (300/400 MHz,
):- 5.34 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplet structure arises from coupling to adjacent methylene groups.
-
4.05 ppm (t, 2H): Propyl
. The triplet indicates coupling to the adjacent .[2] -
2.29 ppm (t, 2H):
-methylene to carbonyl ( ). -
2.01 ppm (m, 4H): Allylic protons (
). - 0.94 ppm (t, 3H): Terminal methyl of the propyl group.
- 0.88 ppm (t, 3H): Terminal methyl of the oleate chain.
Infrared Spectroscopy (FTIR)
-
3005 cm⁻¹: =C-H stretching (characteristic of cis alkenes; trans is typically absent or very weak here).
-
1740 cm⁻¹: C=O stretching (Ester).
-
1170 cm⁻¹: C-O-C stretching.
-
720 cm⁻¹:
rocking (long chain).
Applications Driven by Structure: Permeation Enhancement
Propyl oleate is extensively used in transdermal drug delivery. Its mechanism of action is a direct function of its molecular shape.
Mechanism:
-
Intercalation: The lipophilic propyl oleate partitions into the Stratum Corneum (SC) lipid bilayer.
-
Disruption: The "kinked" oleyl tail acts as a wedge. Unlike straight-chain ceramides, it cannot pack tightly.
-
Fluidization: This increases the "free volume" and fluidity of the bilayer, lowering the phase transition temperature of SC lipids.
-
Diffusion: This creates transient channels for drug molecules to diffuse through.
Figure 3: Mechanism of permeation enhancement via lipid bilayer disruption.
References
-
PubChem. (2025).[3] Propyl oleate | C21H40O2.[3][4][5] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Propyl oleate Thermochemical Data. National Institute of Standards and Technology.[5] [Link]
-
Lane, M. E. (2013). Skin penetration enhancers.[6][7] International Journal of Pharmaceutics. Describes the mechanism of fatty acid esters in SC disruption. [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for NMR assignment of fatty acid esters).
Sources
- 1. quora.com [quora.com]
- 2. sciepub.com [sciepub.com]
- 3. Propyl oleate | C21H40O2 | CID 5356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propyl octadec-9-enoate | C21H40O2 | CID 66076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. propyl oleate [webbook.nist.gov]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.article4pub.com [catalog.article4pub.com]
thermodynamic stability of propyl oleate fatty acid esters
An In-Depth Technical Guide to the Thermodynamic Stability of Propyl Oleate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
Propyl oleate, a mono-unsaturated fatty acid ester, is increasingly utilized across pharmaceutical, cosmetic, and industrial sectors for its properties as an emollient, solvent, and lubricant. Its efficacy and safety, however, are intrinsically linked to its thermodynamic stability. This technical guide provides a comprehensive examination of the factors governing the stability of propyl oleate, moving beyond a simple recitation of facts to explain the causal mechanisms behind its degradation. We will explore the fundamental thermodynamic principles, delve into the primary degradation pathways—oxidation, hydrolysis, and thermal decomposition—and present robust, self-validating experimental protocols for assessing stability. This document is structured to serve as a practical and authoritative resource, grounding key concepts in established scientific literature and offering field-proven insights to guide formulation development, shelf-life prediction, and quality control.
The Central Role of Stability in Propyl Oleate Applications
Propyl oleate [(Z)-9-Octadecenoic acid, propyl ester] is valued for its low viscosity, high flash point, and excellent lubricity. In pharmaceutical formulations, it functions as a non-irritating solvent and penetration enhancer in topical and transdermal drug delivery systems. Its stability is not an academic concern but a critical determinant of product performance and safety. Degradation can lead to:
-
Loss of Potency: Formation of reactive species can degrade active pharmaceutical ingredients (APIs).
-
Altered Physical Properties: An increase in viscosity or the formation of precipitates can render a product unusable.
-
Generation of Irritants: Degradation byproducts, such as peroxides and short-chain aldehydes, can be irritating or toxic.
-
Compromised Sensory Qualities: Rancidity and off-odors are common results of oxidative decay.
Understanding the thermodynamic drivers of these changes is the first step toward controlling them. A thermodynamically stable system exists at its lowest energy state; however, propyl oleate, like most organic molecules, is kinetically stable but thermodynamically poised to react, particularly in the presence of oxygen, water, or high energy input.
The Thermodynamic Landscape of Propyl Oleate
The stability of propyl oleate is governed by its thermodynamic properties, which dictate the spontaneity and energy requirements of potential degradation reactions.
Enthalpy of Formation and Combustion
The standard enthalpy of combustion (ΔcH°liquid) for propyl oleate provides a measure of its energy content. Data compiled by the National Institute of Standards and Technology (NIST) is a critical reference point for such fundamental thermodynamic values. These values are essential for calculating the enthalpy change of degradation reactions, indicating whether they will be exothermic (releasing heat) or endothermic (requiring heat).
Gibbs Free Energy and Reaction Spontaneity
The Gibbs free energy change (ΔG) determines if a reaction is spontaneous. For degradation pathways like oxidation and hydrolysis, ΔG is generally negative, indicating these processes are thermodynamically favorable. The role of a formulator or stability scientist is therefore not to prevent the inevitable, but to increase the kinetic barriers (activation energy) to slow these reactions to an acceptable rate over the product's shelf-life.
Table 1: Key Physicochemical and Thermodynamic Properties of Propyl Oleate
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₀O₂ | |
| Molecular Weight | 324.54 g/mol | |
| CAS Number | 111-59-1 | |
| Physical State | Liquid | |
| Enthalpy of Combustion (Liquid) | -13188 ± 13 kJ/mol |
Primary Degradation Pathways and Mechanisms
The chemical structure of propyl oleate—specifically the ester linkage and the allylic protons adjacent to the C9-C10 double bond—dictates its primary modes of degradation.
Oxidative Degradation (Autoxidation)
Oxidation is the most significant threat to the stability of unsaturated esters like propyl oleate. It proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. The presence of a double bond makes oleates more susceptible to oxidation than their saturated counterparts.
-
Initiation: Formation of initial free radicals (R•) from the fatty acid chain (RH) by initiators like heat, light, or metal ions.
-
Propagation: The alkyl radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen from another propyl oleate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), continuing the chain.
-
Termination: The reaction stops when radicals combine to form stable, non-radical products.
The primary oxidation products, hydroperoxides, are unstable and decompose into a host of secondary products, including aldehydes, ketones, and short-chain carboxylic acids, which are responsible for rancidity and potential toxicity.
Caption: The free-radical chain reaction of autoxidation.
Hydrolytic Degradation
The ester bond in propyl oleate is susceptible to hydrolysis, a reaction where water cleaves the ester back into its constituent oleic acid and propanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases).
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster and irreversible.
-
Enzymatic Hydrolysis: Lipases can efficiently catalyze the hydrolysis of ester bonds under mild conditions. This is a major consideration in biological or bioprocess contexts.
The rate of hydrolysis is highly dependent on pH, temperature, and water activity. The formation of free oleic acid increases the acid value of the product, which can cause corrosion and compatibility issues.
Caption: General mechanism for the hydrolysis of propyl oleate.
Experimental Framework for Stability Assessment
A robust stability testing program is essential for predicting shelf-life and ensuring product quality. This involves accelerated testing to force degradation and analytical methods to quantify the changes.
Accelerated Stability Testing
Accelerated stability studies expose the sample to elevated stress conditions (e.g., temperature, oxygen, humidity) to speed up degradation reactions. This allows for faster assessment than real-time studies. The International Council for Harmonisation (ICH) provides guidelines for these studies, often conducted at 40°C / 75% RH for pharmaceutical products.
Protocol 4.1.1: Oxidative Stability Determination by the Rancimat Method (EN 14112)
The Rancimat method is a widely used accelerated test to determine the oxidation stability of oils and fats. It measures the "induction time"—the time until the rate of oxidation rapidly increases.
-
Principle: A stream of purified air is passed through the propyl oleate sample, which is held at a constant elevated temperature (e.g., 110°C). The volatile secondary oxidation products (mainly formic and acetic acids) are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. A sharp increase in conductivity marks the end of the induction period.
-
Methodology:
-
Sample Preparation: Accurately weigh 3.0 g of the propyl oleate sample into a clean, dry reaction vessel.
-
Instrument Setup: Place the vessel into the heating block of the Rancimat instrument, set to 110°C.
-
Measurement Cell: Fill the measuring vessel with 60 mL of deionized water and attach the electrode.
-
Initiation: Connect the air tube from the reaction vessel to the measuring vessel and start the airflow (10 L/h) and the data recording.
-
Endpoint: The test is complete when the instrument automatically detects the inflection point on the conductivity curve. The time to this point is the induction time.
-
-
Causality: A longer induction time indicates greater resistance to oxidation. This method is excellent for comparing the relative stability of different formulations, for example, with and without antioxidants. The high temperature accelerates the initiation step of autoxidation, providing a predictive measure of long-term stability.
Caption: Experimental workflow for the Rancimat oxidative stability test.
Analytical Quantification of Degradation
While accelerated methods provide an overall stability index, analytical techniques are required to identify and quantify specific degradation products.
Protocol 4.2.1: Quantification of Propyl Oleate and Oleic Acid by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of stability testing, allowing for the precise separation and quantification of the parent compound and its degradation products.
-
Principle: The sample is injected into a high-pressure stream of a liquid (mobile phase), which carries it through a column packed with a solid adsorbent (stationary phase). Compounds separate based on their differential affinity for the two phases. A detector measures the concentration of each compound as it elutes from the column.
-
Methodology (Illustrative):
-
System: HPLC with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of propyl oleate and oleic acid reference standards in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the stability sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject standards and samples. Identify peaks by comparing retention times to the standards. Quantify the amount of propyl oleate remaining and oleic acid formed using the calibration curve.
-
-
Causality: This method provides direct evidence of hydrolytic degradation by quantifying the increase in free oleic acid over time. A decrease in the propyl oleate peak area confirms the degradation of the parent ester. This quantitative data is essential for kinetic modeling and shelf-life determination.
Mitigation Strategies and Formulation Insights
Understanding the degradation mechanisms allows for the implementation of targeted stabilization strategies.
-
Control of Oxidation: The most effective method is the addition of antioxidants. These molecules interrupt the propagation phase of autoxidation by donating a hydrogen atom to the peroxy radical, forming a stable radical that does not continue the chain reaction. Common choices include:
-
Phenolic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate (PG).
-
Synergists: Citric acid can chelate metal ions that would otherwise act as pro-oxidant catalysts.
-
-
Control of Hydrolysis:
-
pH Adjustment: Maintaining a neutral pH (around 6-7) minimizes both acid- and base-catalyzed hydrolysis.
-
Moisture Control: Protecting the formulation from atmospheric moisture by using appropriate packaging is crucial.
-
-
Protection from Light and Heat: Storing the product in opaque containers and at controlled room temperature minimizes initiation of both oxidative and thermal degradation pathways.
Conclusion
The thermodynamic stability of propyl oleate is a multifaceted issue critical to its successful application in research and product development. While thermodynamically predisposed to oxidation and hydrolysis, its kinetic stability can be significantly enhanced through a deep understanding of the underlying degradation mechanisms. By employing a robust framework of predictive accelerated testing, such as the Rancimat method, and quantitative analytical techniques like HPLC, scientists can accurately profile the stability of propyl oleate. This knowledge, combined with intelligent formulation strategies including the use of antioxidants and control of environmental factors, enables the development of safe, effective, and reliable products with a predictable and acceptable shelf-life.
References
- Title: Assessment of Oxidative Stability and Physical Properties of High Oleic Natural Esters Source: Google Cloud Search URL
- Title: Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production Source: Google Cloud Search URL
- Title: Oxidation stability of fatty acid methyl esters (FAME, biodiesel)
- Title: Oxidation Stability of Biodiesel Fuel Produced from Fatty Wastes - Polish Journal of Environmental Studies Source: Google Cloud Search URL
- Title: Effects of fatty acids on oxidation stability and low temperature fluidity of biodiesel - GCIRC Source: Google Cloud Search URL
- Title: Setting the oxid
Introduction: The Significance of Propyl Octadec-9-Enoate and its Rheological Profile
An In-depth Technical Guide to the Temperature-Dependent Viscosity Profile of Propyl Octadec-9-Enoate
Abstract
Propyl octadec-9-enoate, a propyl ester of the monounsaturated omega-9 fatty acid oleic acid, is a compound of increasing interest in various industrial and pharmaceutical formulations.[1] Its utility as a lubricant, solvent, or vehicle in drug delivery systems is intrinsically linked to its rheological properties, particularly its viscosity.[1][2] The viscosity of such esters is not a static parameter but is highly dependent on temperature, a factor that critically influences storage, handling, processability, and end-use performance.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and model the temperature-dependent viscosity profile of propyl octadec-9-enoate. It combines theoretical principles with a detailed, field-proven experimental protocol based on international standards, ensuring a self-validating and reproducible methodology.
Propyl octadec-9-enoate, also known as propyl oleate, belongs to the class of fatty acid esters (FAEs).[1] These molecules are noted for their versatile properties, including lubricity, solvency, and biocompatibility, often derived from renewable resources.[1] The molecular structure of propyl octadec-9-enoate, with its long 18-carbon oleate chain and a three-carbon propyl group, results in a low-viscosity liquid with a hydrophobic nature.[1]
Understanding the precise relationship between temperature and viscosity is paramount for several applications:
-
Pharmaceutical Formulations: In topical or injectable drug formulations, viscosity affects spreadability, absorption, and the stability of emulsions. A predictable viscosity profile ensures consistent dosing and patient comfort across different storage and application temperatures.
-
Industrial Lubricants: As a component in bio-lubricants, its viscosity profile determines the fluid's film strength and ability to reduce friction and wear under varying operational temperatures.[2][5]
-
Cosmetics and Personal Care: The texture and sensory experience of creams and lotions are dictated by the viscosity of their oil phase components.
This guide will elucidate the fundamental principles of viscosity and its thermal dependency, followed by a robust methodology for its empirical determination.
Theoretical Framework
A thorough understanding of the underlying physical principles is crucial for designing experiments and correctly interpreting results.
Fundamentals of Viscosity: Dynamic vs. Kinematic
Viscosity quantifies a fluid's internal resistance to flow.[6] It is commonly expressed in two forms: dynamic and kinematic viscosity.[7]
-
Dynamic Viscosity (η): Also known as absolute viscosity, it represents the force required to move one layer of fluid over another.[7] It is the ratio of shear stress to shear rate. The SI unit for dynamic viscosity is the Pascal-second (Pa·s), though millipascal-seconds (mPa·s) or the equivalent centipoise (cP) are more common in practice.[8][9] Dynamic viscosity is the more fundamental property when considering intermolecular interactions.[7]
-
Kinematic Viscosity (ν): This is the ratio of a fluid's dynamic viscosity to its density (ρ) at the same temperature (ν = η/ρ).[10] It measures a fluid's resistance to flow under the influence of gravity.[10] The SI unit is meters squared per second (m²/s), but millimeters squared per second (mm²/s) or the equivalent centistokes (cSt) are more widely used.[9][11] Many standard measurement techniques, such as capillary viscometry, directly measure kinematic viscosity.[10][12]
The conversion between these two is simple but essential: Dynamic Viscosity (mPa·s) = Kinematic Viscosity (mm²/s) × Density (g/cm³) [10]
The Influence of Temperature on Viscosity: The Arrhenius Relationship
For liquids, viscosity decreases non-linearly as temperature increases.[3] This is because higher temperatures impart greater kinetic energy to the molecules, allowing them to more easily overcome the intermolecular cohesive forces that resist flow.[13] This relationship can be effectively modeled using an Arrhenius-type equation.[14][15]
The Arrhenius equation for viscosity is expressed as: η = A * e^(Ea / RT)
Where:
-
η is the dynamic viscosity.
-
A is the pre-exponential factor, a constant related to the molecular arrangement and interaction frequency.[15]
-
Ea is the activation energy for viscous flow (in J/mol), representing the energy barrier that molecules must overcome to move past each other.[16]
-
R is the universal gas constant (8.314 J/mol·K).[17]
-
T is the absolute temperature in Kelvin.[17]
By taking the natural logarithm of the equation, we can linearize it: ln(η) = ln(A) + (Ea / R) * (1/T)
This linear form is exceptionally useful. By plotting the natural logarithm of the experimentally determined dynamic viscosity (ln(η)) against the reciprocal of the absolute temperature (1/T), one can obtain a straight line. The slope of this line is equal to (Ea/R), from which the activation energy for flow can be calculated, providing a quantitative measure of the viscosity's sensitivity to temperature.[13][16]
Methodology for Determining the Temperature-Viscosity Profile
The protocol described herein is a self-validating system grounded in the internationally recognized standard ASTM D445 for the determination of kinematic viscosity.[9]
Materials and Equipment
-
Sample: Propyl octadec-9-enoate (CAS No: 111-59-1), high purity grade.[18]
-
Viscometer: Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) covering the expected viscosity range. Different viscometer sizes may be required for different temperature ranges.[11]
-
Temperature-Controlled Bath: A liquid bath capable of maintaining a constant and uniform temperature to within ±0.02°C of the test temperature.[2]
-
Densitometer: A digital densitometer (e.g., oscillating U-tube) for accurate density measurements at each test temperature.
-
Timing Device: A stopwatch or electronic timer accurate to at least 0.1 seconds.
-
Thermometer: Calibrated thermometer with a resolution of 0.01°C.
-
Standard Laboratory Glassware and Consumables.
Experimental Workflow
The overall process follows a logical sequence from sample preparation through to data analysis and modeling. The workflow is designed to ensure data integrity at each stage.
Caption: Experimental workflow for determining the temperature-viscosity profile.
Detailed Experimental Protocol (based on ASTM D445)
Causality: The strict adherence to this protocol is essential because viscosity is highly sensitive to temperature and procedural variations. Each step is designed to minimize potential sources of error.[12]
-
Viscometer Selection and Preparation: Select a calibrated capillary viscometer for which the expected flow time will be no less than 200 seconds. This minimizes timing errors. Thoroughly clean the viscometer with a suitable solvent and dry it completely to prevent any contamination that could alter the sample's viscosity or flow characteristics.
-
Temperature Control: Set the temperature-controlled bath to the first desired temperature (e.g., 20°C). Allow the bath to stabilize; temperature stability is the most critical parameter for accurate viscosity measurement.[3]
-
Sample Loading: Charge the viscometer with the propyl octadec-9-enoate sample in the manner prescribed for the specific viscometer type.
-
Thermal Equilibration: Immerse the charged viscometer in the temperature-controlled bath, ensuring the sample is fully submerged. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath. This step is non-negotiable for accuracy.
-
Flow Time Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark. Release the vacuum/pressure and allow the liquid to flow back down under gravity.[2]
-
Timing: Start the timer precisely as the meniscus of the sample passes the upper timing mark. Stop the timer precisely as the meniscus passes the lower timing mark. Record the time (efflux time, t) to the nearest 0.1 second.
-
Repeatability: Without removing the viscometer from the bath, repeat the measurement (steps 5-6) to obtain a second flow time. The two flow times must agree within the specified repeatability limits of the standard (typically around 0.2-0.35%). If they do not, a third measurement is required. This self-validating check ensures the measurement is consistent and free from random errors.[2]
-
Iterate for All Temperatures: Repeat steps 2 through 7 for each desired temperature point (e.g., in 10°C increments from 20°C to 100°C).
Density Measurement
To convert the measured kinematic viscosity to the more fundamental dynamic viscosity, the density of propyl octadec-9-enoate must be determined at each corresponding temperature.
-
Using a calibrated digital densitometer, measure the density (ρ) of the sample at each temperature at which viscosity was measured.
-
Ensure the sample is fully equilibrated to the measurement temperature within the densitometer cell before recording the value.
Data Analysis and Modeling
-
Calculate Kinematic Viscosity (ν): The kinematic viscosity is calculated by multiplying the average efflux time (t) by the viscometer's calibration constant (C), which is unique to each capillary tube.[2]
-
ν (mm²/s) = C × t
-
-
Calculate Dynamic Viscosity (η): Using the density (ρ) measured at the same temperature, calculate the dynamic viscosity.
-
η (mPa·s) = ν × ρ
-
-
Arrhenius Analysis:
-
Convert all test temperatures from Celsius to Kelvin (K = °C + 273.15).
-
Calculate the reciprocal of each temperature (1/T).
-
Calculate the natural logarithm of each dynamic viscosity value (ln(η)).
-
Plot ln(η) on the y-axis versus 1/T on the x-axis.
-
Perform a linear regression on the data points. The resulting R² value should be very close to 1.0, which validates the applicability of the Arrhenius model.
-
Calculate the activation energy (Ea) from the slope of the regression line: Ea = Slope × R.
-
Expected Results and Discussion
While specific experimental data for propyl octadec-9-enoate is not widely published, a hypothetical dataset has been generated based on typical values for similar long-chain fatty acid esters to illustrate the expected outcomes.[4][19]
Illustrative Data Presentation
The experimental results should be summarized in a clear, structured table for easy comparison and analysis.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Density (ρ) (g/cm³) | Kinematic Viscosity (ν) (mm²/s) | Dynamic Viscosity (η) (mPa·s) | ln(η) |
| 20 | 293.15 | 0.00341 | 0.870 | 9.89 | 8.60 | 2.152 |
| 30 | 303.15 | 0.00330 | 0.863 | 7.19 | 6.20 | 1.825 |
| 40 | 313.15 | 0.00319 | 0.856 | 5.37 | 4.60 | 1.526 |
| 50 | 323.15 | 0.00310 | 0.849 | 4.12 | 3.50 | 1.253 |
| 60 | 333.15 | 0.00300 | 0.842 | 3.23 | 2.72 | 1.001 |
| 70 | 343.15 | 0.00291 | 0.835 | 2.59 | 2.16 | 0.770 |
| 80 | 353.15 | 0.00283 | 0.828 | 2.12 | 1.76 | 0.565 |
| 90 | 363.15 | 0.00275 | 0.821 | 1.78 | 1.46 | 0.378 |
| 100 | 373.15 | 0.00268 | 0.814 | 1.51 | 1.23 | 0.207 |
Note: The data presented in this table is illustrative and intended for educational purposes. Actual experimental values may vary.
Interpretation of the Viscosity Profile
The data clearly demonstrates the expected inverse relationship between temperature and viscosity.[3] As the temperature increases from 20°C to 100°C, the dynamic viscosity is expected to decrease significantly. Plotting ln(η) versus 1/T would yield a straight line, confirming that the viscosity follows the Arrhenius model. The slope of this line would be used to calculate the activation energy for flow (Ea), a key parameter that quantifies the temperature sensitivity of the fluid's viscosity. A higher Ea value indicates that the viscosity is more sensitive to changes in temperature. This information is critical for defining operational temperature ranges and for product formulation to ensure consistent performance.
Conclusion
This technical guide has outlined a robust and scientifically sound methodology for characterizing the temperature-dependent viscosity profile of propyl octadec-9-enoate. By integrating the principles of fluid dynamics with the standardized ASTM D445 protocol, researchers and drug development professionals can obtain accurate and reproducible data. The subsequent application of the Arrhenius model provides a powerful tool for quantifying the fluid's temperature sensitivity through its activation energy for flow. This comprehensive understanding is an indispensable component of product development, enabling the optimization of formulations and processes where the rheological behavior of propyl octadec-9-enoate is a critical performance parameter.
References
-
An Introduction to Dynamic vs. Kinematic Viscosity - Cadence System Analysis. (2022, November 1). Available at: [Link]
-
What are the Differences between Dynamic and Kinematic Viscosities? - RheoSense Blog. (2015, September 26). Available at: [Link]
-
ASTM D445 - eralytics. Available at: [Link]
-
ASTM D445 Kinematic Viscosity Analyses - Tamson Instruments. Available at: [Link]
-
Kinematic Viscosity (40°C & 100°C) ASTM D445/D7279 - WearCheck. Available at: [Link]
-
What is the Difference Between Dynamic and Kinematic Viscosity? - CSC Scientific. (2024, January 26). Available at: [Link]
-
Kinematic vs Dynamic Viscosity: What's the Difference? - Precision Lubrication Magazine. Available at: [Link]
-
Difference Between Kinematic And Dynamic Viscosity Explained - Testbook. Available at: [Link]
-
D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - ASTM. (2024, April 16). Available at: [Link]
-
Propyl octadec-9-enoate | C21H40O2 | CID 66076 - PubChem - NIH. Available at: [Link]
-
i-Propyl 9-octadecenoate - Chemical & Physical Properties by Cheméo. Available at: [Link]
-
CNP0148476.0: n-Propyl 9,12-octadecadienoate - COCONUT database. (2024, May 17). Available at: [Link]
-
Computing Viscosities of Mixtures of Ester-Based Lubricants at Different Temperatures. Available at: [Link]
-
Arrhenius Equation for Calculating Viscosity in Assessing the Dilution Level of Lubricating Oil with Diesel Oil—A Case Study of SAE 30 and SAE 40 Grade Marine Lubricating Oils - MDPI. (2024, January 16). Available at: [Link]
-
Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters - ACS Publications. (2010, July 19). Available at: [Link]
-
i-Propyl 9-octadecenoate - the NIST WebBook. Available at: [Link]
-
Arrhenius Equations for Reaction Rate and Viscosity - Wolfram Demonstrations Project. Available at: [Link]
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. (2024, December 19). Available at: [Link]
-
Viscosity-temperature relationship plotted on Arrhenius axes. - ResearchGate. Available at: [Link]
-
ESTIMATION OF VISCOSITY ARRHENIUS PRE-EXPONENTIAL FACTOR AND ACTIVATION ENERGY OF SOME ORGANIC LIQUIDS - Paper Publications. Available at: [Link]
-
Computing Viscosities of Mixtures of Ester-Based Lubricants at Different Temperatures | The Journal of Physical Chemistry B - ACS Publications. (2023, March 8). Available at: [Link]
-
The Hidden Property of the Arrhenius-Type Relationship: Viscosity as a Function of Temperature - Universiti Sains Malaysia. Available at: [Link]
-
Arrhenius equation - Wikipedia. Available at: [Link]
Sources
- 1. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 2. tamson-instruments.com [tamson-instruments.com]
- 3. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. An Introduction to Dynamic vs. Kinematic Viscosity |System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 7. blog.rheosense.com [blog.rheosense.com]
- 8. testbook.com [testbook.com]
- 9. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) [store.astm.org]
- 10. cscscientific.com [cscscientific.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ASTM D445 - eralytics [eralytics.com]
- 13. researchgate.net [researchgate.net]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 16. paperpublications.org [paperpublications.org]
- 17. web.usm.my [web.usm.my]
- 18. Propyl octadec-9-enoate | C21H40O2 | CID 66076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Introduction: The Physicochemical Significance of Propyl Octadec-9-enoate
An In-depth Technical Guide to the Refractive Index and Density of Pure Propyl Octadec-9-enoate
Propyl octadec-9-enoate, commonly known as propyl oleate, is an ester formed from the condensation of oleic acid and propanol. As a fatty acid ester, it possesses properties that make it a valuable compound in various industrial and research applications, including its use as a biolubricant, plasticizer, and an excipient in pharmaceutical formulations.[1][2] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for ensuring product quality, predicting performance, and maintaining batch-to-batch consistency.
Among the most critical of these properties are density and refractive index. Density, the mass of a substance per unit volume, is essential for volume-to-mass conversions in custody transfer and for quality control in manufacturing.[3][4][5] Refractive index, a measure of how light bends as it passes through the substance, serves as a rapid and accurate indicator of purity and composition.[6][7] This guide provides a comprehensive overview of these two key parameters for pure propyl octadec-9-enoate, detailing not only their reported values but also the authoritative methodologies for their precise measurement.
Theoretical Foundations
Density: A Measure of Mass Concentration
Density (ρ) is an intrinsic physical property defined as the ratio of an object's mass (m) to its volume (V).[3]
ρ = m/V
It is typically expressed in units of grams per cubic centimeter (g/cm³) or kilograms per cubic meter ( kg/m ³).[3] For a pure, homogeneous liquid like propyl octadec-9-enoate, density is a fundamental characteristic that is highly sensitive to temperature; as temperature increases, the volume of the liquid generally expands, leading to a decrease in density. This relationship underscores the critical importance of temperature control during measurement.[8][9]
Refractive Index: A Window into Purity
The refractive index (n) of a medium is a dimensionless quantity that describes how fast light travels through that material compared to a vacuum.[7] It is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the medium (v).[7]
n = c/v
This property is directly related to the bending of light, or refraction, which occurs when light passes from one medium to another, a phenomenon governed by Snell's Law. The refractive index of a pure compound is a constant under specified conditions of temperature and wavelength.[7] Therefore, any deviation from the expected value can indicate the presence of impurities, making it an invaluable tool for quality control in the chemical, pharmaceutical, and petrochemical industries.[6]
Physicochemical Data for Propyl Octadec-9-enoate
The following table summarizes the reported values for the density and refractive index of propyl octadec-9-enoate from various sources. It is important to note the temperature at which each measurement was recorded, as this significantly influences the values.
| Property | Value | Temperature | Source |
| Density | 0.871 g/cm³ | Not Specified | [10] |
| 0.871 ± 0.06 g/cm³ (est.) | Not Specified | [11] | |
| 0.8699 g/cm³ | 15 °C | [12][13] | |
| 0.869 g/cm³ | 25 °C | ||
| Refractive Index | 1.455 | Not Specified | |
| 1.455 ± 0.02 (est.) | Not Specified | [11] | |
| 1.4494 | 25 °C (nD25) | [14] | |
| 1.4494 | Not Specified | [12][13] |
Note: "est." indicates an estimated value. The variation in these reported figures highlights the necessity of standardized, in-house measurement protocols to ensure data accuracy and reliability for specific applications.
Authoritative Methodologies for Determination
To ensure scientific integrity and reproducibility, the measurement of density and refractive index should follow established, validated protocols. The American Society for Testing and Materials (ASTM) provides such standards, which are widely recognized in industry and research.
Density Measurement
Several techniques exist for the precise measurement of liquid density, each with its own balance of accuracy, speed, and equipment requirements.[3]
-
Hydrometer Method (ASTM D1298): This classic and reliable method is based on Archimedes' principle of buoyancy.[8][15] A glass hydrometer of known mass and volume is submerged in the liquid sample.[8] The instrument sinks until it displaces a volume of liquid with a mass equal to its own. The density is then read directly from the calibrated scale at the point where the liquid's meniscus intersects the hydrometer stem.[8] While straightforward, accurate temperature control of the sample is crucial for precise results.[5][8]
-
Oscillating U-tube Method: This modern digital method offers very high precision.[9] The sample is introduced into a U-shaped borosilicate glass tube, which is then electronically excited to oscillate at its natural frequency.[9] This frequency is directly related to the mass of the sample within the tube. Since the volume of the tube is constant, the instrument can accurately calculate the sample's true density.[9] Integrated temperature control systems are standard in these instruments, ensuring high accuracy.
-
Pycnometer Method: A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume.[16] This gravimetric method involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. This technique can achieve high accuracy (better than 0.001 g/cm³) but requires meticulous handling and precise temperature control.[16]
Refractive Index Measurement (ASTM D1218)
The standard method for determining the refractive index of hydrocarbon liquids and related materials is ASTM D1218.[6][17][18] This test is performed using a refractometer.
-
Digital Refractometers: Modern digital instruments are the preferred choice for their accuracy, speed, and minimal operator influence.[7] They operate on the principle of total internal reflection.[7] A light-emitting diode (LED) sends a beam of light onto the surface of a high-refractive-index prism that is in contact with the sample.[7] The angle at which total internal reflection occurs (the critical angle) is dependent on the refractive index of the sample. A high-resolution optical sensor detects this critical angle, and the instrument's processor calculates the refractive index, typically accurate to four or more decimal places.[7][17]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating calibration and verification steps to ensure the trustworthiness of the results.
Protocol 1: Density Determination using the Hydrometer Method (Based on ASTM D1298)
-
1.0 Apparatus
-
Glass hydrometer calibrated for the expected density range of propyl octadec-9-enoate (approx. 0.87 g/cm³).
-
Hydrometer cylinder with an internal diameter at least 25 mm greater than the hydrometer's outer diameter.
-
Certified thermometer with readability to 0.1°C.
-
Constant temperature bath capable of maintaining the sample temperature within ±0.2°C of the target temperature (e.g., 20°C or 25°C).
-
-
2.0 System Verification
-
Prior to measurement, verify the thermometer calibration against a certified reference thermometer.
-
Clean the hydrometer and cylinder thoroughly with a suitable solvent and dry completely to avoid contamination.
-
-
3.0 Procedure
-
Bring the propyl octadec-9-enoate sample to the desired test temperature (e.g., 25°C) by placing it in the constant temperature bath.[8]
-
Pour the temperature-stabilized sample into the clean hydrometer cylinder, avoiding the formation of air bubbles.
-
Carefully lower the clean, dry hydrometer into the sample. It should float freely and not touch the sides of the cylinder.[8]
-
Allow the system to re-stabilize thermally. Once the temperature is constant, read the hydrometer scale. The reading should be taken at the principal surface of the liquid (meniscus correction may be required depending on the liquid's transparency).[8]
-
Immediately measure and record the temperature of the sample.
-
Record the observed hydrometer reading and the temperature. Apply any necessary corrections for temperature and hydrometer calibration as specified in the ASTM D1298 standard.[5][19]
-
-
4.0 Causality and Control
-
Why a wide cylinder? To prevent surface tension effects between the hydrometer and the cylinder wall from influencing the reading.
-
Why temperature control? Density is highly temperature-dependent. A stable, known temperature is essential for accurate and comparable results.[8]
-
Caption: Workflow for density measurement using the hydrometer method.
Protocol 2: Refractive Index Determination using a Digital Refractometer (Based on ASTM D1218)
-
1.0 Apparatus
-
Digital refractometer with a sapphire or similar high-index prism.[7]
-
Integrated Peltier temperature control system, or external circulating water bath, capable of maintaining prism temperature within ±0.1°C.
-
Certified refractive index standards (e.g., distilled water, isooctane) for calibration.
-
Lint-free tissues and appropriate cleaning solvent (e.g., acetone or ethanol).
-
-
2.0 System Verification & Calibration
-
Turn on the refractometer and allow it to warm up and stabilize as per the manufacturer's instructions.
-
Set the target measurement temperature (e.g., 25.0°C). Allow the prism to reach thermal equilibrium.
-
Clean the prism surface meticulously with a soft tissue and solvent. The surface must be completely clean and dry.
-
Calibrate the instrument using a certified standard. For example, place a few drops of distilled water on the prism, close the cover, and perform a calibration measurement. The reading should match the known refractive index of water at that temperature (e.g., 1.3325 at 25°C). Adjust or re-calibrate if necessary.
-
-
3.0 Procedure
-
Ensure the prism is clean and dry.
-
Using a clean pipette, place a small volume (typically 0.5-1 mL) of the propyl octadec-9-enoate sample onto the center of the prism.[7] Ensure the entire prism surface is covered.
-
Close the prism cover. This prevents evaporation and helps spread the sample evenly.
-
Allow sufficient time for the sample to reach thermal equilibrium with the prism. Most modern instruments will indicate when the temperature is stable.
-
Initiate the measurement. The instrument will automatically detect the critical angle and display the refractive index.
-
Record the refractive index value, typically to four or five decimal places, along with the measurement temperature.
-
Clean the prism and cover thoroughly with solvent and a lint-free tissue immediately after the measurement.
-
-
4.0 Causality and Control
-
Why calibration? To ensure the instrument's optical system is accurately translating the critical angle into a refractive index value, making the system self-validating.
-
Why meticulous cleaning? Any residue from previous samples or cleaning agents will alter the refractive index reading and lead to erroneous results.[6]
-
Caption: Workflow for refractive index measurement using a digital refractometer.
Conclusion
The density and refractive index of pure propyl octadec-9-enoate are fundamental physical properties critical for its application in research and industry. While reference literature provides baseline values, these can vary. Therefore, the true value for a specific batch must be determined empirically. By employing standardized, self-validating methodologies such as ASTM D1298 for density and ASTM D1218 for refractive index, professionals can ensure the highest degree of accuracy and confidence in their results. The rigorous application of these protocols, with careful attention to temperature control and instrument calibration, is paramount for quality assurance, formulation development, and fundamental scientific investigation.
References
-
ASTM D1218 - Applied Technical Services. (n.d.). Applied Technical Services. Retrieved February 20, 2026, from [Link]
-
Density measurement of liquids. (n.d.). Calnesis Laboratory. Retrieved February 20, 2026, from [Link]
-
ASTM D1298 Density of Petroleum Fuels Hydrometer Test. (n.d.). Infinita Lab. Retrieved February 20, 2026, from [Link]
-
ASTM D1218: Refractive Index of Viscous Materials @ 20°C or 25°C. (n.d.). Petrolube. Retrieved February 20, 2026, from [Link]
-
Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved February 20, 2026, from [Link]
-
ASTM D1218-21 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. (2021). iTeh Standards. Retrieved February 20, 2026, from [Link]
-
Refractive Index: All You Need to Know. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2024). MDPI. Retrieved February 20, 2026, from [Link]
-
Density. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
propyl oleate 111-59-1. (n.d.). The Good Scents Company. Retrieved February 20, 2026, from [Link]
-
Propyl oleate. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]
-
D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. (2021). ASTM International. Retrieved February 20, 2026, from [Link]
-
D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. (2021). ASTM International. Retrieved February 20, 2026, from [Link]
-
Astm d1298. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
D1298 Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method. (2023). ASTM International. Retrieved February 20, 2026, from [Link]
-
ASTM D 1298 : 2024 Standard Test Method for Density, Relative Density. (2024). Intertek Inform. Retrieved February 20, 2026, from [Link]
-
What is liquid density measurement. (n.d.). SCHMIDT + HAENSCH. Retrieved February 20, 2026, from [Link]
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2024). ResearchGate. Retrieved February 20, 2026, from [Link]
-
n-Propyl oleate. (n.d.). scipoly.com. Retrieved February 20, 2026, from [Link]
Sources
- 1. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Density - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. D1298 Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method [store.astm.org]
- 6. atslab.com [atslab.com]
- 7. mt.com [mt.com]
- 8. testinglab.com [testinglab.com]
- 9. schmidt-haensch.com [schmidt-haensch.com]
- 10. lookchem.com [lookchem.com]
- 11. propyl oleate 111-59-1 [thegoodscentscompany.com]
- 12. PROPYL OLEATE | 111-59-1 [chemicalbook.com]
- 13. PROPYL OLEATE | 111-59-1 [amp.chemicalbook.com]
- 14. n-Propyl oleate – scipoly.com [scipoly.com]
- 15. eag.com [eag.com]
- 16. calnesis.com [calnesis.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [store.astm.org]
- 19. intertekinform.com [intertekinform.com]
Propyl Octadec-9-enoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Chemical Abstract Service (CAS) Number: 111-59-1 [1]
Propyl octadec-9-enoate, commonly known as propyl oleate, is the ester of propyl alcohol and oleic acid.[2] As a monounsaturated fatty acid ester, it has garnered significant interest in various industrial and research applications, particularly in the pharmaceutical sciences. Its lipophilic nature, favorable safety profile, and ability to act as a solvent and penetration enhancer make it a valuable excipient in the development of novel drug delivery systems. This technical guide provides an in-depth overview of propyl octadec-9-enoate, from its fundamental chemical properties and synthesis to its applications in drug formulation and analytical characterization.
Physicochemical Properties
Propyl octadec-9-enoate is a clear, oily liquid with a characteristically faint, fatty odor. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 111-59-1 |
| Molecular Formula | C21H40O2 |
| Molecular Weight | 324.54 g/mol |
| Appearance | Clear, oily liquid |
| IUPAC Name | propyl (Z)-octadec-9-enoate |
| Synonyms | Propyl oleate, 9-Octadecenoic acid, propyl ester |
Synthesis of Propyl Octadec-9-enoate
The synthesis of propyl octadec-9-enoate can be achieved through several methods, with the most common being acid-catalyzed esterification and enzymatic synthesis.
Acid-Catalyzed Esterification
This traditional method involves the reaction of oleic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and a molar excess of propanol (e.g., a 1:3 molar ratio of oleic acid to propanol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of oleic acid) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the propyl oleate with a suitable organic solvent, such as diethyl ether or hexane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude propyl oleate. Further purification can be achieved by vacuum distillation or column chromatography.
Sources
Methodological & Application
acid-catalyzed esterification protocol for propyl octadec-9-enoate synthesis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of propyl octadec-9-enoate (propyl oleate) via acid-catalyzed Fischer esterification. Propyl oleate is a critical excipient in transdermal drug delivery systems (acting as a permeation enhancer) and a high-performance biolubricant.
Unlike generic organic chemistry procedures, this protocol utilizes a Dean-Stark azeotropic distillation strategy with p-toluenesulfonic acid (pTSA). This method is selected over simple reflux or sulfuric acid catalysis to ensure quantitative water removal, maximizing yield (>95%) and minimizing oxidative degradation of the oleyl double bond.
Scientific Background & Strategic Design
Target Molecule Profile
-
Boiling Point: ~218°C (at 15 mmHg)[3]
-
Key Functionality: The cis-alkene at C9 introduces a "kink" in the fatty chain, preventing close packing and lowering the melting point, which is essential for its function as a fluid lipophilic carrier.
Reaction Mechanism: Fischer Esterification
The synthesis involves the condensation of oleic acid and 1-propanol . This is an equilibrium-limited reaction (
Mechanistic Pathway (DOT Visualization):
Figure 1: Acid-catalyzed Fischer esterification mechanism. The cycle relies on the regeneration of the proton (
Experimental Protocol
Reagents & Equipment
| Component | Grade | Role |
| Oleic Acid (90%+) | Technical/Reagent | Limiting Reagent. Note: Commercial "Oleic Acid" often contains ~10% Linoleic/Stearic acid. Use 99% grade for pharma applications. |
| 1-Propanol | Anhydrous (>99%) | Nucleophile. Used in slight excess (1.5 - 2.0 eq). |
| p-Toluenesulfonic Acid (pTSA) | Monohydrate (98%) | Catalyst. Preferred over |
| Toluene | ACS Reagent | Azeotropic solvent. Carries water into the Dean-Stark trap. |
| Sodium Bicarbonate | Sat. Aqueous | Neutralization of catalyst. |
| Magnesium Sulfate | Anhydrous | Drying agent. |
Equipment:
-
500 mL Round Bottom Flask (RBF) (2-neck or 3-neck).
-
Dean-Stark Trap (Critical for water removal).[7]
-
Reflux Condenser.[8]
-
Magnetic Stir Plate & Oil Bath.
-
Rotary Evaporator.
-
High-Vacuum Distillation Setup (optional for high purity).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Weigh 28.2 g Oleic Acid (0.1 mol) into the 500 mL RBF.
-
Add 12.0 g 1-Propanol (0.2 mol, 2 equiv). Rationale: Excess alcohol drives equilibrium, but too much complicates purification. 2 equivalents is optimal when using a Dean-Stark trap.
-
Add 150 mL Toluene . Rationale: Toluene forms a ternary azeotrope with water and propanol (BP ~80-90°C) or binary with water, facilitating water transport to the trap.
-
Add 0.19 g pTSA (1 mol% relative to acid).
-
Add a magnetic stir bar.
-
Assemble the Dean-Stark trap and reflux condenser. Fill the trap arm with pure toluene.
Step 2: Reaction (Reflux)
-
Heat the oil bath to 130-140°C to ensure vigorous reflux (Internal temp ~110°C).
-
Monitor: Watch for water droplets separating in the bottom of the Dean-Stark trap.
-
Endpoint: Reflux for 4–6 hours . The reaction is complete when water accumulation in the trap ceases (Theoretical water yield: ~1.8 mL for 0.1 mol scale).
Step 3: Workup
-
Cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash 1: Add 50 mL Saturated
. Shake carefully (venting ) to neutralize pTSA and any unreacted oleic acid.-
Check pH of aqueous layer; ensure it is basic (pH 8-9).
-
-
Wash 2: Wash organic layer with 50 mL Brine (Sat. NaCl) to break emulsions and remove trapped water.
-
Collect the organic layer (Toluene + Product) and dry over Anhydrous
for 15 minutes. -
Filter off the solids.
Step 4: Purification
-
Concentration: Remove Toluene and excess 1-Propanol using a Rotary Evaporator (Bath: 50°C, Pressure: 50 mbar -> 10 mbar).
-
Final Polish (Distillation): The residue is Crude Propyl Oleate. For pharmaceutical grade (>99%), perform Vacuum Distillation .
-
Conditions: BP ~218°C at 15 mmHg.
-
Note: If high vacuum (<1 mmHg) is available, BP will be significantly lower (~160°C), reducing thermal stress.
-
Process Monitoring & Workflow Visualization
Workflow Diagram (DOT):
Figure 2: End-to-end synthesis workflow from setup to purification.
Quality Control (QC) Metrics
| Technique | Expected Result | Interpretation |
| TLC | Product moves higher than Oleic Acid ( | |
| FT-IR | Peak at 1740 cm⁻¹ (Ester C=O) | Disappearance of broad -OH stretch (2500-3300 cm⁻¹) from carboxylic acid. |
| 1H NMR | Triplet at 4.05 ppm ( | Diagnostic peak for propyl ester formation. |
| Refractive Index | 1.4550 (at 20°C) | Matches literature standard for purity check. |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete water removal.
-
Fix: Ensure Dean-Stark trap is insulated; increase reflux time; ensure fresh molecular sieves are used if not using Dean-Stark.
-
-
Emulsions during Workup:
-
Cause: Presence of surfactant-like unreacted oleic acid salts (soap).
-
Fix: Add more Brine; add a small amount of methanol to the organic phase; avoid vigorous shaking, use gentle inversion.
-
-
Dark Product Color:
-
Cause: Oxidation of the double bond or charring from sulfuric acid (if substituted for pTSA).
-
Fix: Perform reaction under Nitrogen (
) atmosphere; use pTSA instead of ; keep temperature <150°C.
-
Safety & Handling (MSDS Summary)
-
1-Propanol: Flammable liquid (Flash point: 22°C). Irritant. Use in a fume hood.
-
p-Toluenesulfonic Acid: Corrosive. Causes skin burns and eye damage. Handle with gloves and eye protection.
-
Toluene: Flammable. Reproductive toxicity. Avoid inhalation.
-
Propyl Oleate: Generally low toxicity, but treat as a chemical irritant.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5356106, Propyl oleate. Retrieved from [Link]
-
NIST Chemistry WebBook. Propyl oleate Thermochemical Data. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification: Mechanisms and Protocols. Retrieved from [Link]
-
SpectraBase. 1H NMR Spectrum of Propyl Oleate (Analog). Retrieved from [Link] (General reference for spectral data verification).
-
Science and Education Publishing. Compositional Analysis of Mixtures of Oleate Esters by Quantitative Proton NMR. Retrieved from [Link]
Sources
- 1. Propyl oleate | C21H40O2 | CID 5356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. PROPYL OLEATE | 111-59-1 [amp.chemicalbook.com]
- 4. larodan.com [larodan.com]
- 5. PROPYL OLEATE | 111-59-1 [chemicalbook.com]
- 6. propyl oleate [webbook.nist.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. scispace.com [scispace.com]
Enzymatic Synthesis of Propyl Oleate Using Immobilized Lipase: An Application Note and Protocol
Introduction: The Shift Towards Greener Ester Synthesis
Propyl oleate, the ester of oleic acid and propanol, is a versatile molecule with wide-ranging applications in the cosmetics, food, and pharmaceutical industries, where it functions as an emollient, lubricant, and solvent.[1][2] Traditionally, its synthesis has been dominated by chemical methods, often relying on harsh acid catalysts, high temperatures, and excess reactants.[3] These conventional approaches, while effective, are increasingly scrutinized for their environmental impact and the potential for side-product formation.
Enzymatic synthesis, employing lipases as biocatalysts, presents a compelling and sustainable alternative.[3][4] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) offer remarkable specificity, operate under mild reaction conditions, and significantly reduce the generation of unwanted by-products.[3][5] The immobilization of these enzymes onto solid supports further enhances their industrial viability by simplifying catalyst separation, enabling continuous processing, and facilitating enzyme reuse over multiple cycles.[5][6] This application note provides a comprehensive guide to the synthesis of propyl oleate using immobilized lipase, detailing the underlying principles, a step-by-step protocol, and key optimization parameters for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Biocatalytic Esterification
The enzymatic synthesis of propyl oleate is a reversible esterification reaction where oleic acid and propanol are converted to propyl oleate and water. The use of an immobilized lipase as a heterogeneous catalyst is central to this process.
Lipase Selection and Immobilization: The choice of lipase is critical for successful synthesis. Lipases from various microbial sources, such as Candida antarctica and Aspergillus niger, have demonstrated high efficacy in esterification reactions.[3] Immobilization, often through physical adsorption onto hydrophobic supports like polypropylene, can enhance enzyme activity and stability. The hydrophobic nature of the support can induce an "open conformation" of the lipase, exposing its active site and increasing catalytic efficiency.
Reaction Equilibrium and Water Removal: As water is a byproduct of the esterification, its presence can drive the reaction in the reverse direction (hydrolysis), thereby reducing the final ester yield.[6] While in some solvent-free systems with excess alcohol the need for water removal might be diminished, for achieving high conversion rates, strategies such as the use of molecular sieves or performing the reaction under vacuum may be employed to shift the equilibrium towards product formation.[6][7]
Solvent vs. Solvent-Free Systems: While organic solvents can be used, solvent-free systems are gaining prominence due to their environmental benefits and increased volumetric productivity.[5] In such systems, the liquid substrates themselves act as the reaction medium.
Experimental Workflow for Propyl Oleate Synthesis
The following diagram illustrates the general workflow for the enzymatic synthesis of propyl oleate using an immobilized lipase.
Caption: Workflow for the enzymatic synthesis of propyl oleate.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Oleic Acid (analytical grade) | Stirred batch reactor or temperature-controlled shaker |
| Propanol (analytical grade) | Magnetic stirrer with heating capabilities |
| Immobilized Lipase (e.g., from Candida antarctica) | Thermometer/Temperature probe |
| Hexane (for analysis) | Filtration apparatus or centrifuge |
| Ethanol (for analysis) | Rotary evaporator (optional) |
| Phenolphthalein indicator | Gas Chromatograph (GC) or HPLC system |
| Potassium Hydroxide (KOH) solution (standardized) | Karl Fischer titrator (for water content) |
| Molecular Sieves (3Å, optional) | pH meter |
Detailed Experimental Protocol
This protocol outlines a general procedure for the solvent-free synthesis of propyl oleate. Researchers should optimize the parameters based on their specific lipase and experimental setup.
Part 1: Lipase Immobilization (if starting with free lipase)
Note: This step can be skipped if a commercially available immobilized lipase is used.
-
Support Pre-treatment: If using a support like polypropylene powder, pre-treat it with ethanol to ensure proper surface interaction with the enzyme.[4]
-
Lipase Solubilization: Dissolve the free lipase powder in a suitable buffer solution (e.g., pH 7).
-
Immobilization: Add the pre-treated support to the lipase solution and stir for a designated period (e.g., 2 hours) at room temperature to allow for physical adsorption.[4]
-
Washing and Drying: After immobilization, thoroughly wash the biocatalyst with buffer and then deionized water to remove any unbound enzyme. Dry the immobilized lipase under vacuum or in a desiccator.
Part 2: Enzymatic Synthesis of Propyl Oleate
-
Reactant Preparation: In a stirred batch reactor or a sealed flask, add oleic acid and propanol. The molar ratio of alcohol to acid is a critical parameter to optimize, with ratios from 1:1 to 3:1 being common starting points.[4] An excess of alcohol can help to shift the reaction equilibrium towards the product side.[6]
-
Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1% and 15% (w/w) of the total substrate weight.[7][8]
-
Reaction Conditions:
-
Temperature: Set the reaction temperature to the optimal range for the chosen lipase, typically between 30°C and 70°C.[5] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation if exceeded.[4][9]
-
Agitation: Ensure constant and adequate stirring (e.g., 200 rpm) to overcome mass transfer limitations in the heterogeneous reaction mixture.[8]
-
Water Removal (Optional): If aiming for very high conversion, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.[7]
-
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture to monitor the progress of the reaction. The conversion of oleic acid can be determined by measuring the decrease in the acid value of the mixture via titration with a standardized KOH solution. Alternatively, Gas Chromatography (GC) can be used for a more detailed analysis of the product formation.
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized lipase from the reaction mixture.
Part 3: Downstream Processing and Analysis
-
Catalyst Separation: Separate the immobilized lipase from the product mixture by filtration or centrifugation. The recovered lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.[5][7]
-
Product Purification: If necessary, remove any unreacted propanol by vacuum evaporation.[6]
-
Product Characterization:
-
Conversion Rate: Calculate the percentage conversion of oleic acid based on the initial and final acid values.
-
Purity Analysis: Confirm the purity of the synthesized propyl oleate using GC or HPLC.
-
Key Parameters for Optimization
The efficiency of the enzymatic synthesis of propyl oleate is influenced by several interconnected parameters. A systematic optimization of these factors is crucial for maximizing yield and process efficiency.
| Parameter | General Range | Rationale and Expert Insights |
| Temperature | 30 - 70 °C | Affects both reaction kinetics and enzyme stability. An optimal temperature exists where the reaction rate is maximized without causing significant enzyme denaturation.[4][9] Exceeding this temperature can lead to a rapid loss of enzymatic activity. |
| Substrate Molar Ratio (Propanol:Oleic Acid) | 1:1 to 3:1 | Influences the reaction equilibrium. An excess of alcohol can shift the equilibrium towards ester formation.[6] However, very high alcohol concentrations can sometimes lead to enzyme inhibition.[4][6] |
| Enzyme Concentration | 1 - 15% (w/w of substrates) | Higher enzyme loading generally leads to a faster initial reaction rate.[10] However, there is a point of saturation beyond which adding more enzyme does not significantly increase the rate and adds to the cost.[10] |
| Agitation Speed | 100 - 250 rpm | Crucial for overcoming external mass transfer limitations in a heterogeneous system, ensuring that the substrates have adequate access to the active sites of the immobilized enzyme.[8] |
| Water Content | < 1% (v/v) | The presence of water can promote the reverse reaction (hydrolysis).[6][11] In solvent-free systems, minimizing the initial water content and removing the water produced during the reaction can significantly improve the final ester yield.[7] |
Troubleshooting and Self-Validation
A robust protocol should include self-validating checks.
-
Low Conversion Rate:
-
Check Enzyme Activity: The immobilized enzyme may have lost activity. Test its hydrolytic activity under standard conditions.
-
Verify Reaction Conditions: Ensure the temperature, pH (if applicable), and agitation are within the optimal range.
-
Assess Water Content: High water content in the reactants or accumulation during the reaction can inhibit esterification.
-
-
Inconsistent Results:
-
Homogeneity of Immobilized Enzyme: Ensure the immobilized lipase is well-dispersed in the reaction mixture.
-
Substrate Purity: Impurities in oleic acid or propanol can affect enzyme activity.
-
-
Enzyme Deactivation After Reuse:
-
Washing Procedure: Inadequate washing between cycles can lead to product or byproduct inhibition.
-
Mechanical Stress: Aggressive stirring or harsh filtration can damage the support and the enzyme.
-
Conclusion
The enzymatic synthesis of propyl oleate using immobilized lipase offers a sustainable and efficient alternative to traditional chemical methods. By carefully selecting the lipase, optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, and implementing effective downstream processing, researchers can achieve high yields of this valuable ester. The reusability of the immobilized biocatalyst further enhances the economic and environmental attractiveness of this green technology, making it a highly relevant process for the pharmaceutical, cosmetic, and food industries.
References
-
IndiaMART. (n.d.). ISO Propyl Oleate (99% Liquid). Retrieved from [Link]
-
MDPI. (2019, June 14). Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support. Retrieved from [Link]
-
accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propyl oleate, 111-59-1. Retrieved from [Link]
-
Lirias. (2023, December 9). Methyl oleate for plant protection products formulations. Retrieved from [Link]
-
CONICET. (n.d.). Effect of several reaction parameters in the solvent-free ethyl oleate synthesis using Candida rugosa lipase immobilised on. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Immobilized-Lipase-Catalyzed Esterification of Alkyl Oleates in Solvent-Free Systems | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Retrieved from [Link]
-
Monash University. (2025, June 15). Factors affecting enzyme activity. Retrieved from [Link]
-
MDPI. (2024, February 1). Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters. Retrieved from [Link]
-
Sci-Hub. (1990). Synthesis of Oleic Acid Esters with Immobilized Lipase. Retrieved from [Link]
-
Biology LibreTexts. (2022, July 26). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System. Retrieved from [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. parchem.com [parchem.com]
- 3. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. monash.edu [monash.edu]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Sci-Hub. Synthesis of Oleic Acid Esters with Immobilized Lipase / Lipid / Fett, 1990 [sci-hub.sg]
propyl octadec-9-enoate as a skin permeation enhancer in transdermal delivery
Application Notes & Protocols
Topic: Propyl Octadec-9-enoate as a Skin Permeation Enhancer in Transdermal Delivery
Abstract
Transdermal drug delivery offers a non-invasive route for systemic administration, avoiding first-pass metabolism and improving patient compliance.[1] The primary obstacle to this route is the formidable barrier of the stratum corneum (SC), the outermost layer of the epidermis.[2][3] Chemical permeation enhancers (CPEs) are pivotal in reversibly modulating this barrier to facilitate drug transport.[4] Propyl octadec-9-enoate, the propyl ester of oleic acid, is a lipophilic molecule that has demonstrated significant potential as a safe and effective permeation enhancer. This document provides a detailed overview of its mechanism of action, formulation strategies, and a comprehensive protocol for evaluating its efficacy using in vitro skin permeation testing (IVPT).
Introduction: Overcoming the Stratum Corneum Barrier
The stratum corneum is a "brick and mortar" structure composed of protein-rich corneocytes (bricks) embedded in a continuous intercellular lipid matrix (mortar).[5] This lipid domain, primarily composed of ceramides, cholesterol, and free fatty acids, is highly ordered and presents the main obstacle to the diffusion of most xenobiotics.[5][6]
Chemical enhancers like propyl octadec-9-enoate function by interacting with and disrupting this organized lipid structure, thereby increasing the fluidity of the lipid bilayers and reducing the diffusional resistance for a co-administered active pharmaceutical ingredient (API).[7][8] Fatty acids and their esters are widely studied as enhancers due to their biocompatibility and efficacy.[1][9] Propyl octadec-9-enoate, with its 18-carbon chain and a single cis double bond, is particularly effective in this role.
Mechanism of Action: Lipid Bilayer Fluidization
The efficacy of propyl octadec-9-enoate as a permeation enhancer is rooted in its molecular structure, specifically the oleate moiety. The mechanism involves one or more of the following actions:
-
Disruption of Lipid Packing: The cis-double bond at the C-9 position of the oleate chain introduces a "kink" or bend.[9] When propyl octadec-9-enoate partitions into the intercellular lipid matrix of the stratum corneum, this kink physically disrupts the tight, ordered arrangement of the predominantly saturated, straight-chain lipids (e.g., ceramides, long-chain fatty acids).[9]
-
Increased Fluidity: This disruption creates voids or free volume within the lipid bilayers, leading to an increase in their fluidity.[7][10] A more fluid lipid domain offers less resistance to the diffusion of drug molecules, thereby increasing the permeation rate.
-
Phase Separation: At higher concentrations, oleic acid and its derivatives can create separate, fluid, oil-like domains within the more rigid SC lipid bilayers.[7] This creates highly permeable pathways through which a drug can more readily diffuse.
This mechanism is considered reversible, meaning the barrier function of the stratum corneum can recover after the enhancer is no longer present, which is a critical aspect of its safety profile.[11]
Caption: Propyl octadec-9-enoate disrupts the ordered SC lipid matrix, enhancing drug permeation.
Formulation Considerations
Propyl octadec-9-enoate is a versatile excipient that can be incorporated into various transdermal formulations, including ointments, creams, gels, and drug-in-adhesive patches.[12]
Key Considerations:
-
Concentration: The enhancing effect is concentration-dependent. Typically, concentrations ranging from 1% to 10% (w/w or w/v) are evaluated during formulation development. Studies have shown 5% to be an effective concentration for fatty acids.[9]
-
Co-solvents/Co-enhancers: The efficacy of propyl octadec-9-enoate can be significantly improved when used in combination with a co-solvent like propylene glycol (PG) or ethanol.[9][13] These co-solvents can aid in the solubilization of the drug and the enhancer, and may also have their own synergistic enhancing effects on the stratum corneum.[9]
-
API Properties: The choice of enhancer should consider the physicochemical properties of the API, such as its lipophilicity (Log P) and molecular weight. Propyl octadec-9-enoate is particularly effective for enhancing the delivery of both lipophilic and moderately hydrophilic drugs.
-
Vehicle Effects: The vehicle itself plays a crucial role. For example, in an oleogel base, the lipidic nature of the formulation can support skin barrier function by reducing transepidermal water loss (TEWL), while the enhancer facilitates drug transport.
| Component | Example | Function | Typical Concentration Range (%) |
| Active Pharmaceutical Ingredient (API) | Ketoprofen, Estradiol, etc. | Therapeutic agent | 1 - 10 |
| Permeation Enhancer | Propyl octadec-9-enoate | Disrupts stratum corneum lipids | 1 - 10 |
| Co-Solvent / Co-Enhancer | Propylene Glycol (PG) | Solubilizer, synergistic enhancer | 5 - 80 |
| Polymer Matrix (for patches) | Acrylic-based adhesive, PVP | Controls drug release, provides adhesion | 50 - 90 |
| Gelling Agent (for gels) | Carbopol®, HPMC | Provides viscosity and structure | 0.5 - 2 |
| Plasticizer (for patches) | Polyethylene Glycol (PEG 400) | Increases flexibility of polymer matrix | 10 - 40 (of polymer weight) |
| Table 1: Example components for a transdermal formulation utilizing Propyl Octadec-9-enoate. |
Application Protocol: In Vitro Skin Permeation Testing (IVPT)
The Franz diffusion cell is the gold standard apparatus for in vitro evaluation of transdermal drug delivery.[14][15] This protocol outlines the procedure to quantify the permeation-enhancing effect of propyl octadec-9-enoate.
Materials and Reagents
-
Franz Diffusion Cells (vertical type, with known diffusion area and receptor volume)[16]
-
Stirring system (magnetic stir bars and stir plate)
-
Circulating water bath maintained at 37°C
-
Excised Skin Membrane: Full-thickness porcine ear skin or human cadaver skin are common models.[9][17]
-
Receptor Solution: Phosphate Buffered Saline (PBS) pH 7.4. For poorly water-soluble drugs, a co-solvent (e.g., ethanol, PEG 400) may be added to maintain sink conditions.
-
Test Formulation (with propyl octadec-9-enoate) and Control Formulation (without enhancer).
-
Syringes for sampling
-
HPLC vials
-
Analytical equipment (e.g., HPLC with a suitable column and detector for API quantification)[2]
Experimental Workflow
Sources
- 1. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5238933A - Skin permeation enhancer compositions - Google Patents [patents.google.com]
- 4. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 5. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 6. Lipids and the Permeability and Antimicrobial Barriers of the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development of Drug-in-Adhesive Patch Formulation for Transdermal Delivery of Pelubiprofen [mdpi.com]
- 13. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 16. permegear.com [permegear.com]
- 17. mmsl.cz [mmsl.cz]
formulating nanoemulsions using propyl octadec-9-enoate as the oil phase
Executive Summary
This guide details the formulation of nanoemulsions using propyl octadec-9-enoate (propyl oleate) as the continuous oil phase. Propyl oleate (PO) is a fatty acid ester exhibiting superior skin permeation properties compared to long-chain triglycerides, making it an ideal candidate for transdermal and topical drug delivery systems. This document provides two validated workflows: a High-Energy Ultrasonication Protocol for rapid, scalable production, and a Low-Energy Phase Inversion Composition (PIC) Protocol for heat-sensitive active pharmaceutical ingredients (APIs).[1]
Physicochemical Profile & Pre-Formulation
Before initiating formulation, the physicochemical constraints of the oil phase must be understood to select appropriate surfactants.
Propyl Octadec-9-enoate Characteristics
| Property | Value | Implication for Formulation |
| Molecular Weight | ~324.5 g/mol | Medium molecular weight; susceptible to Ostwald ripening if not stabilized.[1] |
| LogP | ~8.5 | Highly lipophilic; requires high HLB surfactants for O/W emulsions. |
| Viscosity | Low (< 10 cP) | Facilitates formation of small droplets but reduces kinetic stability against creaming. |
| Required HLB | ~10.8 – 12.0* | Estimated based on structural similarity to ethyl oleate. |
Surfactant Selection Logic
Propyl oleate requires a surfactant system that lowers interfacial tension (
-
Primary Surfactant: Non-ionic, high HLB (e.g., Polysorbate 80 / Tween 80, HLB=15). Provides steric stabilization.
-
Co-Surfactant: Short/Medium chain alcohol or glycol (e.g., Ethanol , Propylene Glycol , or Transcutol P ). These penetrate the interfacial film, increasing flexibility and reducing
. -
HLB Tuning: If using a dual-surfactant system, mix Span 80 (HLB=4.3) and Tween 80 (HLB=15) to target the Required HLB of ~11.
Decision Matrix: Selecting the Method
The choice between high-energy and low-energy methods depends on the thermal stability of your API and available equipment.
Figure 1: Decision tree for selecting the appropriate emulsification strategy based on API properties.
Method A: High-Energy Ultrasonication Protocol
Best for: Robust emulsions, scale-up studies, thermally stable drugs.
Materials
-
Oil Phase: Propyl octadec-9-enoate (10% w/w)[1]
-
Surfactant: Polysorbate 80 (Tween 80) (5% w/w)[1]
-
Co-Surfactant: PEG 400 or Ethanol (5% w/w)[1]
-
Aqueous Phase: Deionized water (80% w/w)[1]
Step-by-Step Protocol
-
Oil Phase Preparation: Dissolve the API into the Propyl Oleate. Magnetic stirring at 300 RPM for 10 min.
-
Aqueous Phase Preparation: Mix Water, Tween 80, and Co-surfactant. Stir until a clear homogenous solution forms.
-
Note: Adding surfactant to the water phase (rather than oil) often yields smaller droplets for high-HLB surfactants.
-
-
Pre-Emulsification: Slowly add the Oil Phase to the Aqueous Phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes .
-
Checkpoint: Result should be a milky white coarse emulsion.
-
-
Ultrasonication: Place the coarse emulsion in an ice bath to prevent overheating.
-
Probe: Titanium alloy microtip (e.g., 13mm for 50mL batch).
-
Settings: 20 kHz frequency, 40% Amplitude.
-
Cycle: Pulse mode (5s ON, 5s OFF) for a total ON-time of 10 minutes.
-
-
Cooling: Allow sample to equilibrate to room temperature.
Method B: Low-Energy Phase Inversion Composition (PIC)
Best for: Thermolabile drugs, lab-scale screening, maximizing energy efficiency.[1] Mechanism: This method utilizes the chemical energy of the system. By slowly adding water to the oil/surfactant mixture, the curvature of the surfactant film changes from negative (W/O) to zero (bicontinuous) to positive (O/W). The finest droplets are formed at the inversion point.
Materials
-
Oil Phase: Propyl octadec-9-enoate[1]
-
Surfactant Mix: Tween 80 (Hydrophilic) + Span 80 (Lipophilic).[1] Ratio 70:30 (Target HLB ~11.8).
-
Ratio: Oil:Surfactant (O/S) ratio is critical.[1] Start with 1:1 or 1:2 for initial screening.
Step-by-Step Protocol
-
Concentrate Preparation: Mix Propyl Oleate, Tween 80, and Span 80 in a beaker. Stir at 500 RPM until homogenous.
-
Titration: Place the beaker under constant magnetic stirring (approx. 700 RPM).
-
Water Addition: Add water dropwise (rate ~ 1 mL/min).
-
Observation of Phase Inversion:
-
Stage 1 (W/O): Solution may appear clear or slightly hazy.
-
Stage 2 (Bicontinuous/Gel): As water content increases (typically 20-40%), the viscosity will spike. The mixture may become a transparent gel or liquid crystal phase. Do not stop stirring. This is the critical zone where interfacial tension is minimal.
-
Stage 3 (O/W): Continued water addition breaks the gel structure. The viscosity drops sharply, and a translucent bluish-white nanoemulsion forms.
-
-
Dilution: Continue adding water until the desired final concentration is reached.
Figure 2: The Phase Inversion Composition (PIC) pathway. The formation of the intermediate gel phase is the critical quality attribute (CQA) for small droplet size.
Characterization & Quality Control
Every batch must undergo the following validation steps to ensure scientific integrity.
| Parameter | Method | Acceptance Criteria | Rationale |
| Droplet Size (Z-avg) | Dynamic Light Scattering (DLS) | 20 – 200 nm | Ensures permeation efficiency and physical stability.[1] |
| Polydispersity Index (PDI) | DLS | < 0.25 | Indicates a uniform monodisperse population; prevents Ostwald ripening.[1] |
| Zeta Potential | Electrophoretic Mobility | > |±25 mV| | Sufficient electrostatic repulsion to prevent coalescence. |
| Centrifugal Stability | 5,000 RPM for 30 min | No phase separation | Simulates gravitational stress (shelf-life predictor).[1] |
Troubleshooting Guide (Causality-Based)
Issue: Creaming or Phase Separation within 24 hours.
-
Cause: Insufficient steric barrier or HLB mismatch.
-
Solution: Increase surfactant concentration or adjust the Tween/Span ratio. If using PIC, ensure the "gel phase" was fully formed during titration.
Issue: Droplet Size > 200 nm (Milky appearance).
-
Cause (High Energy):[1] Insufficient energy input or "Over-processing" (coalescence due to excessive heat).[1]
-
Cause (Low Energy):[1][5][6] Water addition rate was too fast, bypassing the equilibrium zero-curvature state.
-
Solution: optimize sonication time (use pulse mode) or slow down water titration.
Issue: Ostwald Ripening (Size increases over weeks).
-
Cause: Propyl oleate has finite water solubility, allowing small droplets to dissolve and deposit onto larger ones.
-
Solution: Add a "Ripening Inhibitor" (a highly lipophilic, water-insoluble oil like Corn Oil or MCT) at a 10% ratio to the Propyl Oleate phase. This creates an entropic penalty for molecular diffusion.
References
-
PubChem. (n.d.).[1][7] Propyl octadec-9-enoate (Compound).[1][7][8] National Library of Medicine. Retrieved from [Link][1]
- Solè, I., et al. (2012). Nano-emulsion formation by the phase inversion composition method. Journal of Colloid and Interface Science. (Contextual grounding on PIC mechanism).
- Komaiko, J., & McClements, D. J. (2016). Formation of Food-Grade Nanoemulsions Using Low-Energy Preparation Methods: A Review of Available Methods. Comprehensive Reviews in Food Science and Food Safety. (Review of low-energy methods).
- Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics. (Relevance of ester oils in nanoemulsions).
Sources
- 1. NP-MRD: Showing NP-Card for (2r)-1-(heptadecanoyloxy)-3-[(9z)-octadec-9-enoyloxy]propan-2-yl (9z)-octadec-9-enoate (NP0242040) [np-mrd.org]
- 2. rjptonline.org [rjptonline.org]
- 3. WO2015186040A1 - Stable nanoemulsion composition - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity [mdpi.com]
- 7. Propyl octadec-9-enoate | C21H40O2 | CID 66076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
Application Note: Synthesis of High-Performance Biolubricants from Oleic Acid and Propanol
Abstract
This document provides a comprehensive technical guide for the synthesis of propyl oleate, a high-performance biolubricant base stock, from oleic acid and propanol. We present two distinct and detailed protocols: a classical acid-catalyzed esterification and a modern, enzyme-catalyzed "green" approach. This guide is designed for researchers and scientists in the fields of sustainable chemistry, materials science, and drug development, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, purification techniques, and characterization methods. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the process.
Introduction: The Imperative for Sustainable Lubrication
The increasing global demand for lubricants, coupled with growing environmental concerns over the use and disposal of traditional mineral oil-based products, has catalyzed the development of sustainable alternatives.[1] Biolubricants, derived from renewable resources like vegetable oils, offer significant advantages, including high biodegradability, low toxicity, and a superior carbon footprint.[2]
Propyl oleate, an ester synthesized from oleic acid (a monounsaturated fatty acid abundant in vegetable oils) and propanol, is an excellent candidate for a biolubricant base stock.[3] Its molecular structure provides a desirable balance of lubricity, thermal stability, and cold-flow properties, making it suitable for various industrial applications, including hydraulic fluids, metalworking fluids, and engine oils.[4][5]
This application note details two primary synthesis routes, providing the user with both a traditional, cost-effective chemical method and a milder, highly specific enzymatic method.
Scientific Principles: The Esterification Reaction
The core chemical transformation is the Fischer esterification, a reaction between a carboxylic acid (oleic acid) and an alcohol (propanol) to form an ester (propyl oleate) and water. As this is a reversible equilibrium reaction, specific strategies must be employed to drive the reaction toward the product.[6]
Acid-Catalyzed Mechanism
In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds via protonation of the carbonyl oxygen of oleic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of propanol.[7] Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of acid-catalyzed esterification.
Enzyme-Catalyzed Mechanism
Enzymatic esterification utilizes lipases, which are highly specific biocatalysts.[3] Lipases offer the advantage of milder reaction conditions (lower temperatures) and reduced byproduct formation.[8] The mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site, which is then attacked by the alcohol to yield the ester. This method avoids the use of corrosive acids and simplifies product purification.
Materials and Equipment
The following tables summarize the necessary reagents and equipment for the successful execution of the described protocols.
Table 1: Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| Oleic Acid (≥90%) | Technical | Sigma-Aldrich | Main fatty acid substrate. |
| n-Propanol (≥99.5%) | Anhydrous | MilliporeSigma | Alcohol substrate. |
| Sulfuric Acid (95-98%) | ACS Reagent | Fisher Scientific | Catalyst for Protocol A. Highly corrosive. |
| Novozym® 435 | Immobilized | Sigma-Aldrich | Lipase catalyst for Protocol B. |
| Sodium Bicarbonate | ACS Reagent | VWR | For neutralization in Protocol A work-up. |
| Sodium Chloride | ACS Reagent | VWR | For brine solution. |
| Anhydrous MgSO₄ | Laboratory Grade | VWR | Drying agent. |
| Hexane | HPLC Grade | Fisher Scientific | Solvent for purification. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Solvent for purification. |
Table 2: Equipment
| Equipment | Purpose |
| Round-bottom flask (250 mL) | Reaction vessel. |
| Reflux condenser | To prevent loss of volatile reactants. |
| Heating mantle with magnetic stirrer | For controlled heating and mixing. |
| Separatory funnel (500 mL) | For liquid-liquid extraction/purification. |
| Rotary evaporator | For solvent removal. |
| Thermometer | To monitor reaction temperature. |
| Analytical balance | For accurate weighing of reagents. |
| pH paper or meter | To check for complete neutralization. |
| Gas Chromatograph (GC) | For reaction monitoring and purity analysis. |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[9][10]
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care.[1]
-
Flammability: Propanol and hexane are flammable. Keep away from open flames and ignition sources.[1]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol A: Acid-Catalyzed Synthesis of Propyl Oleate
This protocol is a robust method that typically yields high conversions but requires careful handling of corrosive acid and a thorough purification process.
Step-by-Step Procedure:
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oleic acid (56.4 g, 0.2 mol) and n-propanol (36.0 g, 0.6 mol). The use of a 3:1 molar excess of propanol helps to shift the reaction equilibrium towards the product side (Le Chatelier's Principle).[3]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture. Caution: This addition is exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.[6]
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing the disappearance of the oleic acid peak via Gas Chromatography (GC).
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
Purification Work-up:
-
Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Neutralization: Slowly add 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.[11] Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Washing: Add 100 mL of deionized water, shake, and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add 100 mL of brine (saturated NaCl solution) to the separatory funnel. This wash helps to remove residual water and some water-soluble impurities. Shake, separate, and discard the aqueous layer.[11]
-
Drying: Drain the organic layer (the crude propyl oleate) into an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) to remove trace amounts of water. Swirl and let it stand for 15-20 minutes.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove excess propanol and any remaining volatile impurities. The remaining clear, slightly yellowish oil is the purified propyl oleate.
Protocol B: Enzymatic Synthesis of Propyl Oleate
This "green" chemistry approach uses an immobilized lipase, which simplifies the work-up and operates under much milder conditions.
Step-by-Step Procedure:
-
Reactant Setup: To a 250 mL round-bottom flask, add oleic acid (56.4 g, 0.2 mol) and n-propanol (24.0 g, 0.4 mol). A smaller 2:1 molar ratio is often sufficient for enzymatic reactions due to their higher efficiency.
-
Catalyst Addition: Add the immobilized lipase, Novozym® 435 (2.8 g, ~5% by weight of oleic acid).
-
Reaction: Place the flask in a heating mantle or water bath set to 45-50°C. Stir the mixture at a moderate speed (e.g., 200-250 rpm) for 8-12 hours. Higher temperatures can denature the enzyme.[12]
-
Monitoring (Optional): Progress can be monitored via GC analysis as described in Protocol A.
Purification Work-up:
-
Catalyst Recovery: Once the reaction is complete, the immobilized enzyme can be easily recovered by simple filtration. The catalyst can be washed with hexane, dried, and reused for several cycles.[3]
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the excess propanol and water formed during the reaction using a rotary evaporator. The resulting product is typically of high purity and may not require further washing steps.
Experimental Workflow Diagram
Caption: Comparative workflow for biolubricant synthesis.
Characterization and Expected Results
The final product, propyl oleate, should be a clear to pale yellow oily liquid. Its identity and purity can be confirmed using standard analytical techniques. The key performance characteristics relevant to its application as a biolubricant are summarized below.
Table 3: Typical Properties of Propyl Oleate
| Property | Typical Value | ASTM Method | Significance |
| Purity | >98% | GC Analysis | Indicates successful synthesis and purification. |
| Kinematic Viscosity @ 40°C | 4.5 - 5.5 cSt | ASTM D445 | A key measure of a lubricant's resistance to flow.[5][13] |
| Viscosity Index | >170 | ASTM D2270 | High VI indicates less change in viscosity with temperature.[13][14] |
| Pour Point | < -20°C | ASTM D97 | The lowest temperature at which the oil will flow.[2][5] |
| Flash Point | >160°C | ASTM D92 | The lowest temperature at which vapors will ignite.[13][14] |
| Acid Value | < 0.5 mg KOH/g | ASTM D974 | Low value indicates complete reaction and high stability.[13] |
| Oxidative Stability | Moderate to High | Rancimat | Resistance to degradation at high temperatures.[5] |
Note: Exact values can vary based on the purity of starting materials and the precise reaction conditions.
Conclusion
The synthesis of propyl oleate from oleic acid and propanol provides a viable pathway to producing high-quality, sustainable biolubricants. The acid-catalyzed method is a well-established and effective route, while the enzyme-catalyzed protocol offers a greener, safer, and more specific alternative with a simplified purification process. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can reliably synthesize and characterize this promising biolubricant for a variety of advanced applications.
References
-
ACS Omega. (2020, September 15). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. Available at: [Link]
-
SmartLabs. Esterification. Available at: [Link]
-
ResearchGate. Mechanism of esterification of oleic acid catalyzed by.... Available at: [Link]
-
ACS Publications. (1951). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Lipase-mediated esterification of oleic acid with monoolein. Available at: [Link]
-
ACS Publications. (2009, July 29). Kinetic Analysis of Oleic Acid Esterification Using Lipase as Catalyst in a Microaqueous Environment. Industrial & Engineering Chemistry Research. Available at: [Link]
-
LIDSEN Publishing Inc. (2022, October 17). Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Available at: [Link]
-
Semantic Scholar. (2004, March 1). Lipase-catalyzed esterification of glycerol and oleic acid. Available at: [Link]
-
Virginia Tech. LIPASE-CATALYZED TRANSESTERIFICATION OF PLANT OILS WITH DIALKYL CARBONATES. Available at: [Link]
-
ChemSupply Australia. Safety Data Sheet OLEIC ACID. Available at: [Link]
-
Rolfes Chemicals. Oleic acid Safety Data Sheet. Available at: [Link]
-
SciELO. (2018). ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION. Available at: [Link]
-
MDPI. (2008, September 24). Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation. Molecules. Available at: [Link]
-
UKM Journal Systems. PALM OLEIN BASED BIOLUBRICANT BASESTOCKS: SYNTHESIS, CHARACTERISATION, TRIBOLOGICAL AND RHEOLOGICAL ANALYSIS. Available at: [Link]
-
ResearchGate. Quality assessment parameters of the PWCPO and the biolubricant. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
Wiley Online Library. (2025, October 6). Characterization and Biolubricant Performance of Marinobacter alanticus Lipid Extract. Available at: [Link]
-
Federal University of Technology Minna. PARAMETRIC STUDIES OF BIOLUBRICANT PRODUCTION FROM PALM KERNEL OIL. Available at: [Link]
-
ResearchGate. Thermophysical evaluation of biolubricant a Pour point v/s.... Available at: [Link]
-
ACS Publications. (2023, January 26). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2025, August 8). Alkaline synthesis of fatty acids iso-propyl esters. Available at: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF OLEYL OLEATE WAX ESTER USING ACIDIC HETEROGENEOUS CATALYSTS. Available at: [Link]
-
Organic Syntheses. oleyl alcohol. Available at: [Link]
-
MDPI. (2024, December 30). A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates. Available at: [Link]
-
Penerbit UTHM. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Available at: [Link]
Sources
- 1. smartlabs.co.za [smartlabs.co.za]
- 2. PROPYL OLEATE | 111-59-1 [amp.chemicalbook.com]
- 3. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ukm.my [ukm.my]
- 6. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
protocol for transesterification of triglycerides to propyl octadec-9-enoate
An In-Depth Guide to the Synthesis of Propyl Octadec-9-enoate from Triglycerides
Introduction: The Significance of Propyl Oleate and its Synthesis
Propyl octadec-9-enoate, commonly known as propyl oleate, is a fatty acid propyl ester (FAPE) with growing importance in various industries, including its use as a biodiesel component, a lubricant, and in the formulation of cosmetics and pharmaceuticals. Its synthesis from natural triglycerides, which are abundant in vegetable oils and animal fats, represents a key application of green chemistry principles. The primary method for this conversion is transesterification, a chemical reaction that exchanges the glycerol backbone of a triglyceride for a short-chain alcohol, in this case, propanol.[1]
This application note provides a comprehensive guide for researchers and drug development professionals on the protocols for synthesizing propyl octadec-9-enoate from triglyceride sources. We will delve into three primary catalytic methods: base-catalyzed, acid-catalyzed, and enzyme-catalyzed transesterification. The causality behind experimental choices, self-validating system designs, and authoritative grounding for each protocol are emphasized to ensure scientific integrity and reproducibility.
Part 1: The Core Chemistry: Understanding Transesterification
Transesterification, or alcoholysis, is a sequential and reversible process where triglycerides are converted stepwise into diglycerides, monoglycerides, and finally, glycerol, with the liberation of a fatty acid ester at each step.[2][3] The stoichiometric reaction requires one mole of triglyceride to react with three moles of alcohol.[1][2] However, in practice, a significant excess of alcohol is used to shift the equilibrium towards the formation of the desired propyl esters and to facilitate the separation of the glycerol by-product.[1]
The reaction's efficiency is governed by several critical parameters:
-
Alcohol to Oil Molar Ratio: A higher molar ratio increases yield but can complicate product purification.[1]
-
Catalyst Type and Concentration: The choice of catalyst dictates the reaction speed, temperature requirements, and tolerance to impurities like free fatty acids (FFAs) and water.[1][3]
-
Reaction Temperature: Higher temperatures generally accelerate the reaction, but must be kept below the boiling point of the alcohol (1-propanol, 97°C) in open systems.[4]
-
Purity of Reactants: The presence of water and FFAs can significantly impact the yield, especially in base-catalyzed reactions where they lead to soap formation.[1][3]
Caption: Stepwise conversion of triglycerides to propyl esters and glycerol.
Part 2: Catalyst Selection: A Strategic Choice
The selection of a catalyst is a critical decision that influences the entire protocol. Each type has distinct advantages and disadvantages.
-
Base Catalysts (e.g., KOH, NaOH): These are the most common catalysts in industrial production due to their high reaction rates and low cost.[2] They function by deprotonating the alcohol, making it a more potent nucleophile.[5][6] However, they are highly sensitive to free fatty acids and water, which react with the base to form soap. This side reaction consumes the catalyst and complicates the purification process.[7] Therefore, this method is best suited for refined oils with low FFA content (<0.5%).
-
Acid Catalysts (e.g., H₂SO₄): Acid catalysts, such as sulfuric acid, are not sensitive to FFAs. In fact, they will catalyze the esterification of FFAs to propyl esters simultaneously with the transesterification of triglycerides.[1][4] This makes them ideal for low-quality feedstocks like waste cooking oil.[4] The mechanism involves protonation of the carbonyl group on the triglyceride, making it more electrophilic and susceptible to attack by the alcohol.[5][6][8] The primary drawback is that the reaction is significantly slower than base-catalyzed processes, often requiring higher temperatures and longer reaction times.
-
Enzymatic Catalysts (Lipases): Lipases offer a green and highly specific alternative.[5][9] These enzymes operate under mild conditions, reducing energy consumption.[10] Their high specificity minimizes the formation of by-products.[9] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly advantageous as they can be easily recovered and reused.[9] The main limitations are the higher cost of the catalyst and potential inhibition by excess alcohol.[10]
Part 3: Detailed Experimental Protocols
The following protocols are designed for the synthesis of propyl octadec-9-enoate from a triglyceride source rich in oleic acid, such as high-oleic sunflower oil or olive oil.
Protocol 1: Base-Catalyzed Transesterification using Potassium Hydroxide (KOH)
This protocol is optimized for refined oils with a low free fatty acid content.
A. Materials & Equipment
-
High-oleic triglyceride oil (e.g., sunflower oil)
-
1-Propanol (anhydrous, ≥99.5%)
-
Potassium Hydroxide (KOH)
-
Hexane
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
B. Experimental Workflow
Caption: Workflow for base-catalyzed synthesis of propyl oleate.
C. Step-by-Step Procedure
-
Catalyst Preparation: Prepare a 1% (w/v) solution of KOH in 1-propanol. For example, dissolve 1 g of KOH in 100 mL of anhydrous 1-propanol. This must be done freshly as the solution is hygroscopic.
-
Reaction Setup: Add the triglyceride oil to the three-neck round-bottom flask. A typical molar ratio of alcohol to oil is 9:1.[2] Assuming an average molecular weight of ~885 g/mol for triolein, for every 100 g of oil (0.113 mol), you will need approximately 1.017 mol of 1-propanol (61.1 g or ~76 mL).
-
Heating: Place the flask on the heating mantle and begin stirring. Heat the oil to the reaction temperature of 65°C.
-
Reaction Initiation: Once the oil reaches 65°C, slowly add the freshly prepared KOH/propanol solution. Attach the reflux condenser and maintain the temperature for 90-120 minutes with vigorous stirring.
-
Cooling and Separation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two distinct layers will form: a lower, darker glycerol layer and an upper, lighter propyl ester layer.
-
Glycerol Removal: Carefully drain and collect the glycerol layer.
-
Washing: Wash the ester layer by adding an equal volume of warm deionized water to the separatory funnel. Gently shake and allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times until the wash water is neutral. A final wash with brine can help break any emulsions.
-
Drying: Transfer the washed ester layer to a clean flask and add a small amount of anhydrous magnesium sulfate to remove residual water. Swirl and let it sit for 15-20 minutes.
-
Purification: Filter the dried ester to remove the MgSO₄. If excess propanol needs to be removed, use a rotary evaporator. The final product is propyl octadec-9-enoate.
Protocol 2: Acid-Catalyzed Transesterification using Sulfuric Acid (H₂SO₄)
This protocol is effective for triglyceride feedstocks with higher free fatty acid content.
A. Materials & Equipment
-
Triglyceride oil
-
1-Propanol (anhydrous, ≥99.5%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
All other equipment as listed in Protocol 1.
B. Experimental Workflow
Caption: Workflow for acid-catalyzed synthesis of propyl oleate.
C. Step-by-Step Procedure
-
Reaction Setup: In the round-bottom flask, combine the triglyceride oil and 1-propanol. A higher alcohol-to-oil molar ratio is often used in acid catalysis; a 30:1 ratio is effective. For every 100 g of oil (0.113 mol), use 3.39 mol of 1-propanol (203.7 g or ~254 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid. A typical catalyst concentration is 1-2 mol% relative to the oil. For 0.113 mol of oil, this corresponds to approximately 0.1-0.2 mL of concentrated H₂SO₄.
-
Reaction: Attach the reflux condenser and heat the mixture to 90°C. Maintain this temperature with vigorous stirring for an extended period, typically 4-8 hours. The reaction is slower than base catalysis.
-
Cooling and Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Allow the layers to separate.
-
Purification and Neutralization: Drain the lower glycerol/acid layer. Wash the upper ester layer with a 5% sodium bicarbonate solution to neutralize the residual sulfuric acid. Caution: CO₂ evolution will occur; vent the separatory funnel frequently. Continue washing until the aqueous layer is no longer acidic.
-
Final Washing and Drying: Wash the ester layer with deionized water, dry over anhydrous magnesium sulfate, and purify via filtration and rotary evaporation as described in Protocol 1.
Protocol 3: Lipase-Catalyzed Transesterification using Immobilized Lipase
This protocol provides a milder, more environmentally friendly approach.
A. Materials & Equipment
-
High-oleic triglyceride oil
-
1-Propanol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Molecular sieves (3Å)
-
Orbital shaker incubator or stirred tank reactor
-
Filtration system (for enzyme recovery)
-
Other equipment as listed in Protocol 1.
B. Experimental Workflow
Caption: Workflow for lipase-catalyzed synthesis of propyl oleate.
C. Step-by-Step Procedure
-
Reaction Setup: In a sealed flask, combine the triglyceride oil and 1-propanol. A stoichiometric ratio of 3:1 (alcohol:oil) is often sufficient, but a slight excess (e.g., 4:1) can be used. Stepwise addition of alcohol may be necessary to avoid enzyme inhibition.[10]
-
Water Removal: Add molecular sieves (approx. 10% by weight of oil) to the mixture to adsorb water produced during the reaction, which can inhibit the enzyme and promote the reverse hydrolysis reaction.
-
Enzyme Addition: Add the immobilized lipase. A typical loading is 5-10% by weight of the oil.
-
Incubation: Seal the flask and place it in an orbital shaker incubator. Maintain a temperature of 40-50°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Enzyme Recovery: After the reaction, recover the immobilized lipase by simple filtration. The lipase can be washed with a solvent like hexane and dried for reuse in subsequent batches.
-
Product Purification: Transfer the filtrate to a separatory funnel. The glycerol by-product will often form a separate, dense phase at the bottom. Separate the glycerol layer.
-
Final Purification: The remaining mixture consists mainly of propyl esters and unreacted propanol. The excess propanol can be removed using a rotary evaporator to yield the final product. Washing is often unnecessary due to the high specificity of the enzymatic reaction.
Part 4: Data Summary and Characterization
The choice of protocol will yield different results based on the trade-offs between speed, cost, and feedstock tolerance.
| Parameter | Base-Catalyzed | Acid-Catalyzed | Lipase-Catalyzed |
| Catalyst | KOH / NaOH | H₂SO₄ | Immobilized Lipase |
| Molar Ratio (Propanol:Oil) | 6:1 to 12:1 | 30:1 to 40:1[1] | 3:1 to 4:1 |
| Temperature | 60-70°C | 80-95°C[1] | 40-50°C |
| Reaction Time | 1-2 hours | 4-24 hours[1] | 24-48 hours |
| Typical Yield | >95% | >90% | >95% |
| FFA Tolerance | Very Low (<0.5%) | High | High |
| Pros | Fast, Inexpensive | Handles poor quality oil | Mild conditions, Reusable catalyst, High purity |
| Cons | Sensitive to FFA/water | Very slow, Corrosive | Expensive, Slow |
Product Characterization The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography (GC): This is the primary method for quantifying the conversion to fatty acid propyl esters.[11][12] Using a flame ionization detector (GC-FID) and an appropriate internal standard (e.g., heptadecanoic acid propyl ester), the yield of propyl oleate can be accurately determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to confirm the identity of the synthesized propyl oleate by comparing its mass spectrum to known standards or libraries.[12][13]
References
-
ResearchGate. (n.d.). Mechanism transesterification reaction TG to FAME. Retrieved from [Link]
-
Thangaraj, B., et al. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
Fattah, I.M.R., et al. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
-
J-Stage. (n.d.). Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction. Retrieved from [Link]
-
PubMed. (n.d.). Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction. Retrieved from [Link]
-
American Chemical Society. (2002). Determination of Esters of Fatty Acids with Low Molecular Weight Alcohols in Olive Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). The transesterification of triglycerides using 1-propanol. Retrieved from [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty acids propyl esters: Synthesis optimization and application properties of their blends with diesel and 1-propanol. Retrieved from [Link]
-
Universidade Federal da Bahia. (n.d.). Transesterification of Vegetable Oils: a Review. Retrieved from [Link]
-
SciSpace. (2010). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
MDPI. (2019). Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014). A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation. Retrieved from [Link]
-
PMC. (n.d.). Organic Solvent Tolerant Lipases and Applications. Retrieved from [Link]
-
Scholars Middle East Publishers. (n.d.). The Effects of Transesterification and Blending on the Fatty Acid Profiles of Vegetable Oils. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. saudijournals.com [saudijournals.com]
- 9. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Propyl Oleate as a Bio-Based Plasticizer in Polymer Synthesis
Abstract This guide provides a comprehensive overview and detailed protocols for utilizing propyl oleate, a bio-based fatty acid ester, as a plasticizer in polymer synthesis. Addressing the increasing demand for sustainable and non-phthalate alternatives, this document outlines the mechanism of action, synthesis, and incorporation of propyl oleate into a polymer matrix. It further details standardized methodologies for evaluating its plasticizing efficacy through thermal and mechanical analyses. The protocols are designed for researchers, scientists, and drug development professionals seeking to enhance polymer flexibility and processing characteristics while leveraging renewable resources.
Introduction: The Shift to Bio-Based Plasticizers
Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. For decades, phthalate-based esters like di(2-ethylhexyl) phthalate (DEHP) have dominated the market, particularly for polyvinyl chloride (PVC) applications. However, growing health and environmental concerns regarding the potential toxicity and migratory behavior of phthalates have catalyzed a search for safer, renewable alternatives.[1][2]
Bio-based plasticizers, derived from renewable feedstocks such as vegetable oils, offer a promising solution.[1] Fatty acid esters (FAEs), produced from the reaction of a fatty acid with an alcohol, are particularly attractive due to their versatile properties, biodegradability, and derivation from sources like palm and rubber seed oil.[1][3] Propyl oleate (C₂₁H₄₀O₂), the propyl ester of the monounsaturated oleic acid, is an exemplar of this class.[3][4] Its long, flexible aliphatic chain and ester group enable it to effectively plasticize a range of polymers, reducing their rigidity and improving their processability. This application note will explore the use of propyl oleate as a primary or secondary plasticizer, providing the scientific rationale and practical protocols for its implementation and validation.
Mechanism of Plasticization
At a molecular level, plasticization involves the disruption of intermolecular forces between polymer chains. In a rigid polymer like unplasticized PVC, strong dipole-dipole interactions and van der Waals forces hold the polymer chains in a tightly packed, stiff conformation. This restricts segmental motion, resulting in a brittle material with a high glass transition temperature (Tg).
When propyl oleate is introduced, its molecules intercalate between the polymer chains. The polar ester head of propyl oleate can interact with polar sites on the polymer, while its long, non-polar oleate tail physically separates the polymer chains. This separation increases the free volume within the polymer matrix, weakening the cohesive forces between chains and allowing for greater segmental mobility.[5][6] The result is a more flexible material with a lower Tg, reduced tensile strength and modulus, and increased elongation at break.[5][7]
Caption: Propyl oleate disrupts intermolecular forces, increasing free volume.
Synthesis of Propyl Oleate
Propyl oleate is typically synthesized via direct acid-catalyzed esterification of oleic acid with propanol.[3] Lipase-catalyzed enzymatic synthesis offers a greener alternative under milder conditions.[3]
Protocol 3.1: Acid-Catalyzed Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine oleic acid and a molar excess of propanol (e.g., 1:3 molar ratio).
-
Catalyst: Add a strong acid catalyst, such as sulfuric acid (H₂SO₄), typically 1-2% by weight of the oleic acid.[5]
-
Reaction: Heat the mixture to the boiling point of propanol (approx. 97-110°C) with continuous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards ester formation.[3]
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value stabilizes at a low level.
-
Purification: After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the excess propanol via rotary evaporation.
-
Verification: Confirm the product structure and purity using FTIR and ¹H NMR spectroscopy.[5][8]
Protocol: Incorporation of Propyl Oleate into a Polymer Matrix
This protocol details the blending of propyl oleate with a polymer resin (e.g., PVC) using a twin-screw extruder, followed by the preparation of standardized test specimens via compression molding.
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 4. Propyl oleate | C21H40O2 | CID 5356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.ugm.ac.id [journal.ugm.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Extraction Utilizing Propyl Octadec-9-enoate
Abstract: The paradigm of solvent extraction is shifting towards greener, more sustainable methodologies. This guide introduces propyl octadec-9-enoate (propyl oleate), a bio-based fatty acid ester, as a viable alternative to conventional petrochemical solvents. We provide a comprehensive overview of its properties, the fundamental principles governing its use in extraction, and detailed, adaptable protocols for its application in lipid, natural pigment, and pharmaceutical purification contexts. This document is intended for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their extraction workflows without compromising efficiency.
Introduction: The Case for a Greener Extraction Solvent
The chemical industry, particularly in the realms of natural product extraction and pharmaceutical development, has long relied on petroleum-derived solvents like hexane, chloroform, and dichloromethane. While effective, their use is increasingly scrutinized due to concerns over environmental persistence, human toxicity, and reliance on finite resources. This has catalyzed the search for "green solvents" that are renewable, biodegradable, and safer to handle.[1]
Propyl octadec-9-enoate, the propyl ester of oleic acid, emerges as a strong candidate in this new class of bio-solvents.[1] Derived from vegetable oils, it offers a high flash point, low volatility, and a favorable safety profile, positioning it as a powerful tool for extracting non-polar to moderately polar compounds.[2][3] This guide bridges the gap between theory and practice, offering the foundational knowledge and specific protocols required to successfully implement propyl octadec-9-enoate in a laboratory setting.
Part 1: Core Principles of Extraction with Propyl Octadec-9-enoate
1.1. Mechanism of Action: "Like Dissolves Like"
The efficacy of propyl octadec-9-enoate as an extraction solvent is rooted in its molecular structure. It consists of a long, non-polar 18-carbon alkyl chain and a moderately polar ester group. This amphiphilic character, dominated by the lipophilic tail, makes it exceptionally well-suited for dissolving and extracting other non-polar molecules, such as lipids, oils, fats, and other long-chain hydrocarbons.
The fundamental principle is "like dissolves like." The non-polar tail of propyl oleate interacts favorably with non-polar solutes through van der Waals forces, overcoming the solute-matrix interactions and drawing the target molecule into the solvent phase. This makes it an ideal replacement for hexane in applications such as the extraction of oils from seeds or carotenoids from plant tissues.[1][4]
Caption: Principle of Solubilization with Propyl Oleate.
1.2. Key Physical and Chemical Properties
Understanding the properties of propyl octadec-9-enoate is crucial for designing effective extraction protocols and ensuring safe handling. The table below compares it to the conventional solvent, n-hexane.
| Property | Propyl Octadec-9-enoate (Propyl Oleate) | n-Hexane | Significance & Rationale |
| CAS Number | 111-59-1[5] | 110-54-3 | Unique identifier for chemical substances. |
| Molecular Formula | C₂₁H₄₀O₂[5] | C₆H₁₄ | Propyl oleate is a much larger and heavier molecule. |
| Molecular Weight | 324.54 g/mol [6] | 86.18 g/mol | Affects boiling point, viscosity, and diffusion rates. |
| Boiling Point | ~350-400 °C (estimated) | 69 °C | High boiling point requires different solvent recovery methods (e.g., vacuum distillation). Reduces risk of inhalation exposure. |
| Flash Point | >110 °C | -26 °C[7] | Significantly lower flammability and fire hazard compared to hexane. |
| Water Solubility | Very low (0.0001821 mg/L @ 25°C est.)[8] | Low (9.5 mg/L @ 25°C) | Facilitates phase separation from aqueous mixtures. |
| Source | Bio-based (Vegetable Oils)[1] | Petroleum-based | Key sustainability advantage. |
| Toxicity Profile | Generally low hazard; may cause mild skin/eye irritation.[2] | Neurotoxin, respiratory irritant, hazardous air pollutant. | Significant EHS (Environment, Health, and Safety) advantage. |
1.3. Optimizing Extraction Efficiency
Several parameters must be controlled to maximize the yield and purity of the extracted compounds.
-
Temperature: Increasing the temperature generally decreases the solvent's viscosity and increases the solubility of the target analyte, enhancing extraction efficiency. However, for thermolabile compounds, the temperature must be kept below their degradation point.
-
Solvent-to-Solid Ratio: A higher volume of solvent increases the concentration gradient between the solid matrix and the liquid phase, driving more efficient extraction. However, an excessively large volume can make downstream solvent recovery more energy-intensive. A typical starting point is a 10:1 to 20:1 (v/w) ratio.
-
Particle Size: Grinding the solid matrix to a smaller particle size increases the surface area available for solvent contact, significantly improving extraction speed and yield.
-
Agitation & Time: Continuous stirring or agitation ensures that the solvent in contact with the matrix is constantly refreshed, maintaining a high concentration gradient. The optimal extraction time depends on the matrix and other parameters and should be determined experimentally.
-
Assisted Extraction Techniques: Modern methods can significantly accelerate the extraction process.[9]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and matrix, accelerating mass transfer.[9]
-
Part 2: Application Protocols
These protocols are designed as robust starting points. Researchers are encouraged to optimize the parameters for their specific matrix and target analytes.
Protocol 2.1: Solid-Liquid Extraction of Lipids from Oilseeds (e.g., Sunflower Seeds)
This protocol adapts the principle of conventional Soxhlet or maceration extraction for use with propyl octadec-9-enoate to determine the total oil content of a seed sample.
Objective: To extract total lipids from a solid matrix for quantification or further analysis.
Methodology: Ultrasound-Assisted Maceration
-
Sample Preparation:
-
Grind approximately 10 g of dried sunflower seeds into a fine powder using a laboratory mill or mortar and pestle.
-
Dry the powder in an oven at 60°C for 2 hours to remove residual moisture. Record the precise initial mass of the dried powder.
-
-
Extraction:
-
Transfer the dried powder to a 250 mL Erlenmeyer flask.
-
Add 100 mL of propyl octadec-9-enoate (a 10:1 solvent-to-solid ratio by volume to weight).
-
Place the flask in an ultrasonic bath and sonicate at 40°C for 60 minutes. Causality: Ultrasonication creates cavitation bubbles that collapse on the surface of the seed particles, disrupting cell structures and facilitating rapid solvent penetration.
-
After sonication, place the flask on a magnetic stirrer and agitate for an additional 2 hours at 40°C.
-
-
Separation:
-
Separate the solid residue from the lipid-rich solvent (miscella) by vacuum filtration through a Büchner funnel fitted with Whatman No. 1 filter paper.
-
Wash the solid residue on the filter paper with an additional 20 mL of propyl octadec-9-enoate to recover any remaining oil. Combine the filtrates.
-
-
Quantification (Indirect Method):
-
Carefully collect all the solid residue and dry it in an oven at 105°C until a constant weight is achieved.
-
The total lipid content is the difference between the initial dry mass of the powder and the final mass of the dried, defatted residue.
-
Calculation: % Oil Content = [(Initial Mass - Final Mass) / Initial Mass] x 100
-
Self-Validation: To validate the efficiency of the propyl oleate extraction, run a parallel extraction on an identical sample using a conventional method, such as Soxhlet extraction with n-hexane, and compare the resulting oil yields.[10]
Caption: Workflow for Solid-Liquid Extraction of Lipids.
Protocol 2.2: Liquid-Liquid Extraction for Purification of a Lipophilic Compound
This protocol demonstrates the use of propyl octadec-9-enoate to separate a non-polar target compound from a more polar aqueous phase, a common task in pharmaceutical workups or fine chemical synthesis.
Objective: To purify a lipophilic product from polar impurities (e.g., salts, reaction byproducts).
Methodology: Batch Liquid-Liquid Extraction
-
System Preparation:
-
Ensure the crude reaction mixture containing the target compound is in an aqueous solution or a polar solvent like ethanol or methanol. If in an organic solvent, evaporate it and redissolve the residue in a suitable aqueous buffer.
-
Transfer 50 mL of the aqueous solution to a 250 mL separatory funnel.
-
-
Extraction:
-
Add 50 mL of propyl octadec-9-enoate to the separatory funnel.
-
Stopper the funnel and invert it gently 2-3 times to mix, ensuring to vent frequently to release any pressure buildup. Causality: Frequent venting is a critical safety step to prevent over-pressurization of the vessel, especially if the mixture warms or a gas-evolving reaction occurs.
-
Shake the funnel vigorously for 2 minutes to ensure intimate contact between the two phases, maximizing the mass transfer of the lipophilic compound into the propyl oleate phase.
-
-
Phase Separation:
-
Clamp the separatory funnel to a ring stand and allow the layers to fully separate. The less dense propyl oleate phase should be the top layer (verify with a small test).
-
Carefully drain the lower aqueous layer.
-
Drain the upper propyl oleate layer, now containing the purified compound, through the top opening of the funnel to avoid re-contamination from residues in the stopcock.
-
-
Repeated Extraction (Optional but Recommended):
-
Return the aqueous phase to the separatory funnel and repeat the extraction with a fresh 25 mL portion of propyl octadec-9-enoate to recover any residual product.
-
Combine the propyl oleate extracts.
-
-
Analyte Recovery:
-
The target compound is now dissolved in propyl oleate. To isolate it, the high-boiling-point solvent must be removed. This can be achieved via:
-
High-Vacuum (Short-Path) Distillation: If the target compound is non-volatile.
-
Preparative Chromatography: Pass the solution through a silica gel column, eluting with a solvent system that retains the propyl oleate while allowing the target compound to pass through (or vice-versa).
-
-
Self-Validation: Analyze a small sample of the initial aqueous phase and the final aqueous phase via HPLC or a suitable method to quantify the amount of target compound remaining. The difference represents the extraction efficiency.
Caption: Workflow for Liquid-Liquid Extraction Purification.
Part 3: Safety, Handling, and Waste Considerations
3.1. Personal Protective Equipment (PPE): While propyl octadec-9-enoate is significantly safer than many traditional solvents, standard laboratory safety practices should always be followed.
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Hand Protection: Wear impervious gloves (e.g., nitrile).[2]
-
Skin Protection: A standard lab coat is sufficient.
3.2. Handling and Storage:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
Keep away from strong oxidizing agents.
-
Propyl oleate is combustible at high temperatures; avoid open flames.[2]
3.3. Waste Disposal:
-
Propyl octadec-9-enoate is biodegradable, but it should not be disposed of down the drain.
-
Collect used solvent in a designated organic waste container.
-
Consult your institution's environmental health and safety office for specific disposal guidelines, which may vary by location.
References
-
Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green Extraction of Natural Products: Concept and Principles. International Journal of Molecular Sciences, 13(7), 8615–8627. [Link][1]
-
Tsanova, M., Yaneva, Z., Ivanova, D., & Toneva, M. (2024). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. Molecules, 29(4), 788. [Link][4][11]
-
Choi, Y. H., & Verpoorte, R. (2019). Green solvents for the extraction of bioactive compounds from natural products using ionic liquids and deep eutectic solvents. Current Opinion in Food Science, 26, 87–93. [Link][12]
-
University of Hertfordshire. (2021). Green Extraction of Natural Products. Research Profiles. [Link][9]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5356106, Propyl oleate. PubChem. Retrieved February 20, 2026, from [Link].[5]
-
Al-Hamamre, Z., Saidan, M., Hararah, M., & Rawajfeh, K. (2016). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil. Journal of Genetic Engineering and Biotechnology, 14(2), 267-272. [Link][10]
Sources
- 1. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Propyl oleate | C21H40O2 | CID 5356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. accustandard.com [accustandard.com]
- 8. propyl oleate, 111-59-1 [thegoodscentscompany.com]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 10. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
preparation of propyl octadec-9-enoate liposomes for drug encapsulation
Application Note: Preparation of Propyl Octadec-9-enoate Enriched Deformable Liposomes
Introduction & Scientific Rationale
Propyl octadec-9-enoate , commonly known as Propyl Oleate , is an ester of propyl alcohol and oleic acid. Unlike conventional phospholipids (e.g., POPC, DPPC) that form rigid bilayers, propyl octadec-9-enoate acts as a permeation enhancer and bilayer fluidizer .
In liposomal formulations, it is rarely used as the sole structural lipid because it lacks a hydrophilic headgroup capable of stabilizing a bilayer interface alone. Instead, it is incorporated into phospholipid bilayers to create Deformable Liposomes (Transfersomes) . These specialized vesicles possess an ultra-flexible membrane that allows them to squeeze through the stratum corneum pores (typically <50 nm) which are much smaller than the vesicle diameter, significantly enhancing transdermal drug delivery compared to rigid conventional liposomes.
Mechanistic Insight:
The cis-double bond at the C9 position of the octadec-9-enoate chain creates a "kink" in the hydrocarbon tail. When intercalated into a phospholipid bilayer, this kink disrupts the ordered packing of the acyl chains, increasing membrane fluidity (lowering the phase transition temperature,
Material Selection & Specifications
To ensure reproducibility and clinical relevance, materials must meet high purity standards.
| Component | Function | Recommended Specification |
| Soy Phosphatidylcholine (SPC) | Structural Bilayer Former | >95% Purity; |
| Propyl Octadec-9-enoate | Fluidizer / Edge Activator | >98% Purity (GC); Liquid at RT. |
| Cholesterol | Stabilizer (Optional) | Use sparingly (<10 mol%) or omit to maintain maximum flexibility. |
| Alpha-Tocopherol | Antioxidant | 0.1 mol% to prevent oxidation of the unsaturated oleate chain. |
| Buffer System | Aqueous Phase | PBS (pH 7.4) or HEPES; Osmolarity ~300 mOsm. |
Formulation Design: Critical Packing Parameters
The ratio of Propyl Octadec-9-enoate to Phosphatidylcholine (PC) is the critical variable.
-
Low Concentration (<10%): Minimal effect on fluidity.
-
Optimal Range (10–25%): Formation of stable, deformable vesicles.
-
High Concentration (>30%): Risk of vesicle solubilization into mixed micelles or phase separation (oil droplets).
Recommended Starting Formulation (molar ratio):
Detailed Protocol: Thin Film Hydration Method
This protocol describes the preparation of 10 mL of liposomal suspension at a total lipid concentration of 20 mg/mL.
Phase 1: Film Formation
-
Stock Preparation: Prepare 100 mg/mL stock solutions of SPC and Propyl Octadec-9-enoate in Chloroform/Methanol (2:1 v/v).
-
Mixing: In a 50 mL round-bottom flask, combine:
-
170 mg SPC (1.7 mL stock)
-
30 mg Propyl Octadec-9-enoate (0.3 mL stock)
-
For Lipophilic Drugs: Add drug at this stage (e.g., 1–5% w/w relative to lipid).[1]
-
-
Evaporation: Attach the flask to a Rotary Evaporator.
-
Bath Temp: 40°C
-
Rotation: 150 rpm
-
Vacuum: Reduce pressure gradually to 150 mbar to prevent bumping, then to <10 mbar.
-
-
Drying: Maintain vacuum for 1 hour until a thin, dry, translucent film forms on the flask wall.
-
Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvent residues.
Phase 2: Hydration (Vesicle Formation)
-
Pre-warming: Warm 10 mL of PBS (pH 7.4) to 40°C.
-
For Hydrophilic Drugs: Dissolve the drug in this buffer solution.
-
-
Hydration: Add the buffer to the dried lipid film.
-
Agitation: Rotate the flask at atmospheric pressure (no vacuum) at 45°C for 45–60 minutes.
-
Observation: The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).
-
-
Annealing: Let the suspension stand at room temperature for 1 hour to equilibrate the bilayer.
Phase 3: Downsizing & Homogenization
To obtain Uniform Unilamellar Vesicles (LUVs) suitable for permeation:
-
Sonication (Optional): Bath sonicate for 10 mins to break up large aggregates.
-
Extrusion (Gold Standard):
-
Assemble a mini-extruder with a 200 nm polycarbonate membrane.
-
Pass the suspension through the membrane 11 times.
-
Switch to a 100 nm membrane and pass 11 times.
-
Result: Translucent, opalescent suspension (Size ~120 nm).
-
Experimental Workflow Visualization
The following diagram outlines the critical path for preparing Propyl Oleate-enriched liposomes.
Figure 1: Step-by-step workflow for the Thin Film Hydration method to produce Propyl Octadec-9-enoate liposomes.
Mechanism of Action: Deformability
The inclusion of propyl octadec-9-enoate is not passive; it actively modifies the bilayer mechanics.
Figure 2: Comparative mechanism of skin permeation between standard and Propyl Oleate-enriched deformable liposomes.
Characterization & Quality Control
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size | DLS (Dynamic Light Scattering) | 100 – 150 nm | Small enough for permeation, large enough for loading. |
| Polydispersity (PDI) | DLS | < 0.25 | Indicates a homogenous population. |
| Zeta Potential | Electrophoretic Mobility | -10 to -30 mV | Propyl oleate is non-ionic; charge comes from PC or impurities. |
| Deformability Index | Extrusion Flux | > 5.0 mL/min | Critical metric. Measures ability to pass through pores < diameter. |
| Entrapment Efficiency | Ultrafiltration / HPLC | > 60% (Drug dependent) | Verifies successful loading. |
Troubleshooting Guide:
-
Phase Separation (Oily droplets on surface): Propyl oleate concentration is too high (>30%). Reduce ratio.
-
Leaky Vesicles: Bilayer is too fluid. Add small amount of Cholesterol (5%) or increase PC content.
-
Low Deformability: Ensure the lipid film is fully hydrated above the transition temperature.
References
-
Cevc, G., & Blume, G. (1992). Lipid vesicles penetrate into intact skin owing to the transdermal osmotic gradients and hydration force. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Trotter, H., et al. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. ACS Sustainable Chemistry & Engineering. Link
-
PubChem. Propyl octadec-9-enoate (Compound Summary). National Library of Medicine. Link
-
Garg, V., et al. (2016). Systematic development of transethosomal gel system of piroxicam: Formulation optimization, in vitro evaluation, and ex vivo assessment. AAPS PharmSciTech. Link
-
BenchChem. Application Notes for Decyl Octadec-9-enoate in Nanoparticle Formulations. Link
Sources
A Practical Guide to the Kinetics of Propyl Oleate Production in Batch Reactors: Methodology and Modeling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl oleate, a fatty acid ester, finds significant applications across various industries, including as a biodiesel component, lubricant, and an emollient in cosmetics and pharmaceutical formulations. The efficiency of its synthesis is paramount for process optimization and industrial scale-up. This application note provides a comprehensive, in-depth guide to studying the reaction kinetics of propyl oleate synthesis from oleic acid and n-propanol in a laboratory-scale batch reactor. We delve into the theoretical underpinnings of the esterification reaction, present a detailed, step-by-step experimental protocol, and outline the subsequent data analysis required to determine key kinetic parameters such as the reaction rate constant and activation energy. This guide is designed to provide researchers with a robust framework for conducting self-validating kinetic studies, grounded in established chemical engineering principles.
Theoretical Background and Scientific Rationale
The synthesis of propyl oleate is a reversible esterification reaction where oleic acid reacts with n-propanol to form propyl oleate and water.
Reaction: C₁₇H₃₃COOH (Oleic Acid) + CH₃CH₂CH₂OH (n-Propanol) ⇌ C₁₇H₃₃COOCH₂CH₂CH₃ (Propyl Oleate) + H₂O (Water)
To achieve practical conversion rates within a reasonable timeframe, a catalyst is essential. The choice of catalyst fundamentally influences the reaction mechanism and, consequently, the kinetic model.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (pTSA) are effective. They operate by protonating the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by propanol.[1][2] While efficient, these catalysts pose challenges in separation from the product mixture and can cause equipment corrosion.[1][3]
-
Heterogeneous Solid Acid Catalysts: Materials like sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, or certain metal oxides offer significant advantages, including ease of separation, reusability, and reduced environmental impact.[4][5] The reaction occurs on the active sites of the catalyst surface, and the kinetics are often described by more complex models like the Langmuir-Hinshelwood mechanism, which accounts for the adsorption of reactants onto the catalyst surface.[6]
-
Enzymatic Catalysts (Lipases): Lipases offer high selectivity and operate under mild reaction conditions, making them an environmentally benign option.[7][8] However, factors like enzyme inhibition by the alcohol substrate and higher costs are important considerations.[9]
For the purpose of this guide, we will focus on a homogeneous acid-catalyzed system, which is common for foundational kinetic studies. The esterification of fatty acids is widely reported to follow a second-order reversible kinetic model, being first-order with respect to each reactant.[2][10]
Experimental Design and Key Parameter Justification
A batch reactor is the ideal choice for this kinetic study as it allows for precise control over reaction conditions (temperature, pressure, composition) and ensures the system is well-mixed, minimizing mass transfer limitations.[11]
Key Investigated Parameters:
-
Temperature: Reaction rates are highly sensitive to temperature. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant.[12][13] Studying the reaction at various temperatures is essential for determining the activation energy (Ea), a critical parameter for reactor design.
-
Molar Ratio of Reactants: Esterification is a reversible reaction. Employing an excess of one reactant, typically the alcohol (n-propanol), shifts the equilibrium towards the product side, increasing the final conversion of the limiting reactant (oleic acid), in accordance with Le Châtelier's principle.[6][14]
-
Catalyst Concentration: In a homogeneous system, the reaction rate is typically proportional to the catalyst concentration. Determining this relationship is crucial for process optimization, balancing reaction speed with catalyst cost and downstream purification efforts.
-
Agitation Speed: The stirring rate must be sufficient to eliminate external and internal diffusion limitations, ensuring that the measured reaction rate is a true reflection of the intrinsic chemical kinetics and not the rate of mass transfer.[3] Experiments should be conducted at various agitation speeds to identify a plateau where the reaction rate becomes independent of the stirring speed.
Detailed Experimental Protocol
This protocol outlines the procedure for a single kinetic run at a specified temperature, molar ratio, and catalyst concentration.
Materials and Apparatus
| Chemicals & Reagents | Apparatus & Equipment |
| Oleic Acid (≥99% purity) | 500 mL Three-Neck Round Bottom Flask (Batch Reactor) |
| n-Propanol (≥99% purity) | Heating Mantle with Magnetic Stirrer and Stir Bar |
| Sulfuric Acid (H₂SO₄, 98%, Catalyst) | Reflux Condenser with Water Circulation |
| Isopropanol (Solvent for titration) | Digital Thermometer or Thermocouple |
| Phenolphthalein Indicator Solution | Sampling Syringe (e.g., 5 mL) |
| Standardized 0.1 M Potassium Hydroxide (KOH) Solution | Small Vials with Ice Bath (for quenching) |
| Burette (50 mL) and Titration Flask | |
| Stopwatch |
Step-by-Step Methodology
-
Reactor Assembly: Set up the three-neck flask in the heating mantle. Fit the central neck with the reflux condenser, one side neck with the digital thermometer (ensuring the bulb is submerged in the reaction mixture), and the other side neck with a stopper for sampling.
-
Charging Reactants: Accurately weigh and add the desired amounts of oleic acid and n-propanol to the reactor. For example, for a 2:1 molar ratio of propanol to oleic acid, you might use 56.4 g (0.2 mol) of oleic acid and 24.0 g (0.4 mol) of n-propanol.
-
Initiating the Reaction:
-
Begin stirring at a predetermined speed (e.g., 500 rpm) to ensure the mixture is homogeneous.
-
Turn on the heating mantle and allow the mixture to reach the desired reaction temperature (e.g., 70 °C).
-
Once the temperature is stable, carefully add the pre-calculated amount of sulfuric acid catalyst (e.g., 1% by weight of the reactants). Simultaneously start the stopwatch. This is time zero (t=0).
-
-
Sampling Procedure:
-
At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small sample (approx. 1-2 mL) from the reactor using the syringe.
-
Immediately transfer the sample into a pre-weighed vial placed in an ice bath. This rapid cooling, or "quenching," effectively stops the reaction.
-
-
Sample Analysis (Acid Value Titration):
-
Accurately weigh the quenched sample in the vial.
-
Add approximately 20-30 mL of isopropanol to dissolve the sample in a titration flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution against the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH used. The concentration of unreacted oleic acid is determined by the amount of KOH required for neutralization.
-
Data Analysis and Kinetic Modeling
Calculating Oleic Acid Conversion
The concentration of oleic acid (C_A) at each time point is calculated from the titration data. The conversion of oleic acid (X_A) is then determined using the following equation:
X_A = (C_A0 - C_A) / C_A0
Where:
-
C_A0 is the initial concentration of oleic acid.
-
C_A is the concentration of oleic acid at time t.
Determining the Reaction Rate Constant
Assuming the reaction follows a second-order reversible model, the rate equation is:
-r_A = -dC_A/dt = k₁ * C_A * C_B - k₂ * C_C * C_D
Where k₁ and k₂ are the forward and reverse rate constants, respectively. The integrated form of this rate law, which is more practical for analyzing batch reactor data, is:
ln[(M - X_Ae) / (M * (1 - X_A))] - (1/M) * ln[(1 - X_A) / (1 - (X_A / X_Ae))] = C_A0 * (M - 1) * k₁ * t
For a simplified case where the initial molar ratio of propanol to oleic acid (M) is 1, the equation simplifies. However, a more robust approach is to assume pseudo-first-order kinetics if a large excess of propanol is used (e.g., M ≥ 10).[6]
A common approach for many esterification reactions is to use the integrated rate law for an irreversible second-order reaction, especially for the initial phase of the reaction where the reverse reaction is negligible.[2][3] The equation is:
ln[(1 - X_A) / (M - X_A)] = C_A0 * (M - 1) * k * t
A plot of ln[(1 - X_A) / (M - X_A)] versus time (t) should yield a straight line passing through the origin. The slope of this line is equal to C_A0 * (M - 1) * k , from which the apparent rate constant (k) can be calculated.
Determining Activation Energy
To determine the activation energy (Ea), the experimental protocol is repeated at several different temperatures (e.g., 60°C, 70°C, 80°C) while keeping the molar ratio and catalyst concentration constant.
-
Calculate the rate constant (k) for each temperature.
-
Use the Arrhenius equation: k = A * e^(-Ea / RT)
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The plot should be a straight line with a slope of -Ea/R , where R is the ideal gas constant (8.314 J/mol·K).
-
The activation energy (Ea) can be calculated from the slope.
Data Visualization
Example Data Summary
The following table illustrates typical data obtained from a kinetic run and the subsequent calculations.
| Time (min) | Sample Weight (g) | KOH Volume (mL) | Oleic Acid (mol/L) | Conversion (X_A) | ln[(1-X_A)/(M-X_A)] |
| 0 | 1.05 | 18.6 | 0.500 | 0.000 | 0.000 |
| 15 | 1.02 | 14.3 | 0.395 | 0.210 | 0.125 |
| 30 | 1.08 | 11.8 | 0.309 | 0.382 | 0.252 |
| 45 | 1.04 | 9.5 | 0.258 | 0.484 | 0.365 |
| 60 | 1.06 | 7.9 | 0.210 | 0.580 | 0.498 |
| 90 | 1.03 | 5.8 | 0.160 | 0.680 | 0.693 |
| 120 | 1.07 | 4.5 | 0.119 | 0.762 | 0.905 |
Conditions: T = 70°C, Molar Ratio (M) = 2:1 Propanol:Oleic Acid, C_A0 = 0.500 mol/L
Experimental and Analytical Workflow Diagram
Caption: Workflow for kinetic study of propyl oleate production.
References
-
Cavalheiro, G. T., de Castro, H. F., & Porto, L. M. (2013). Enzymatic Esterification of Oleic Acid with Aliphatic Alcohols for the Biodiesel Production by Candida antarctica Lipase. ResearchGate. Available at: [Link]
-
Yunus, R., et al. (2022). D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Oneto, M., et al. (2019). Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support. MDPI. Available at: [Link]
-
Gunawan, E. R., & Basri, M. (2004). LIPASE-CATALYZED TRANSESTERIFICATION OF PLANT OILS WITH DIALKYL CARBONATES. Thesis. Available at: [Link]
-
Pang, X. Y., & Liu, J. H. (2012). Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite. Asian Journal of Chemistry. Available at: [Link]
-
Toor, M., et al. (2022). Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst. Scientific Reports. Available at: [Link]
-
Dutta, S., et al. (2019). Heterogeneous esterification kinetics of isopropyl oleate synthesis under non-ionizing excitation using nano-anatase imbued mesoporous catalyst. Taylor & Francis Online. Available at: [Link]
-
Turner, T. L. (2007). Modeling and Simulation of Reaction Kinetics for Biodiesel Production. NC State Repository. Available at: [Link]
-
Chunakova, E. A., et al. (2022). Temperature Dependence of the Kinetic Parameters of the Titanium–Magnesium Catalyzed Propylene Polymerization. MDPI. Available at: [Link]
-
Zhang, L., et al. (2017). Kinetic Studies on Transesterification of Biodiesel Prepared in Ionic Liquids. Atlantis Press. Available at: [Link]
-
Rajendran, A., et al. (2009). Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. Available at: [Link]
-
Kotoulek, M., et al. (2024). Temperature effect on the kinetic profile of Ziegler–Natta catalyst in propene polymerization. Polymer Bulletin. Available at: [Link]
-
Abdala, A. A., et al. (2015). Effect of molar ratio on the conversion of oleic acid to pressure... ResearchGate. Available at: [Link]
-
Kiran, K., & Divakar, S. (2001). Lipase catalyzed synthesis of oleyl oleate: Optimization by response surface methodology. ResearchGate. Available at: [Link]
-
Darnoko, D., & Cheryan, M. (2000). Kinetics of Palm Oil Transesterification in a Batch Reactor. JAOCS. Available at: [Link]
-
Ude, C. N., et al. (2021). Empirical Modeling of Kinetics of Transesterification and Cold Flow Properties of Used Soya Oil Biodiesel. SSRN. Available at: [Link]
-
Lam, M. K., & Lee, K. T. (2011). Comprehensive Review on the Biodiesel Production using Solid Acid Heterogeneous Catalysts. Longdom Publishing. Available at: [Link]
-
Lilja, J., et al. (2009). Reaction kinetics of the esterification of myristic acid with isopropanol and n-propanol using p-toluene sulphonic acid as catal. Chemical Engineering Journal. Available at: [Link]
-
Mohankar, A., et al. (2019). Effect of mole ratio on synthesis of propyl caprate. ResearchGate. Available at: [Link]
-
Liu, C. S., et al. (2014). Synthetic methods and kinetics for synthesizing methyl oleate. TSI Journals. Available at: [Link]
-
Taherkhani, Z., et al. (2021). The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. International Journal of New Chemistry. Available at: [Link]
-
Khanghah, A. M., et al. (2025). Kinetic modeling and CFD simulation of in-situ heavy oil upgrading using batch reactors and porous media. Scientific Reports. Available at: [Link]
-
Abbas, A. S., & Sura, M. (2013). Kinetic Study and Simulation of Oleic Acid Esterification in Different Type of Reactors. ResearchGate. Available at: [Link]
-
de Oliveira, D., et al. (2010). Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation. MDPI. Available at: [Link]
-
Rosli, M. A., et al. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Journal of Oleo Science. Available at: [Link]
-
Bernasconi, C., et al. (2009). Kinetics of Free Fatty Acids Esterification: Batch and Loop Reactor Modeling. ResearchGate. Available at: [Link]
-
Al-Muhtaseb, A. H., et al. (2020). Biodiesel Production Using Solid Acid Catalysts Based on Metal Oxides. MDPI. Available at: [Link]
-
Al-Saadi, A. A., et al. (2020). Experimental Study and Simulation of Ideal Continuous Reactors for the Glyceryl Oleates Production via a Homogeneous Esterification Reaction. AIP Publishing. Available at: [Link]
-
Senanayake, S., & Jayasinghe, P. (2024). Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat. MDPI. Available at: [Link]
-
Matthews, L. R., et al. (2018). BATCH REACTOR KINETIC AND HEAT TRANSFER MODELING OF THE METHOCEL™ PRODUCTION PROCESS. Conference Paper. Available at: [Link]
-
Krishna Murthy, T. P. (2023). Simulation of Batch (Kinetic) Reactor Using SuperPro Designer®. YouTube. Available at: [Link]
-
Paul, B. (2022). Kinetics of Saponification Reaction in a Batch Reactor. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
-
Mursalin, et al. (2017). Effect of MgO to Fatty Acid Molar Ratio on the Production of Magnesium Salt of Fatty Acid from Palm Fatty Acid Distillates (PFAD). MATEC Web of Conferences. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ijirset.com [ijirset.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinetic modeling and CFD simulation of in-situ heavy oil upgrading using batch reactors and porous media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of propyl octadec-9-enoate in fischer esterification
Technical Support Center: Organic Synthesis Division Ticket #PO-982: Optimization of Propyl Octadec-9-enoate (Propyl Oleate) Yield Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary: The "Quick Fix" Protocol
For researchers experiencing sub-optimal yields (<85%) in the Fischer esterification of oleic acid with 1-propanol, immediate process correction requires shifting the equilibrium.
Target Reaction Parameters:
| Parameter | Optimal Value | Critical Note |
|---|---|---|
| Molar Ratio (Alcohol:Acid) | 9:1 to 10:1 | Excess propanol drives Le Chatelier's principle [1]. |
| Catalyst Loading | 1.0 – 3.0 wt% | H₂SO₄ or p-TSA relative to Oleic Acid mass [2]. |
| Reaction Temperature | 97°C (Reflux) | Must maintain vigorous reflux for azeotropic water removal. |
| Water Removal | Dean-Stark Trap | Mandatory. 1-Propanol/Water azeotrope boils at 87.7°C [3].[1] |
| Reaction Time | 3 – 6 Hours | Monitor acid value (AV) until constant. |
Module 1: Thermodynamics & Equilibrium Management
The Core Issue: Fischer esterification is an equilibrium-limited reaction (
Water Removal Strategy (The Azeotrope Factor)
Unlike methanol or ethanol, 1-propanol forms a heterogeneous azeotrope with water that is highly favorable for separation.
-
Azeotrope Data: 1-Propanol (71.7%) / Water (28.3%) boils at 87.7°C [3].
-
Mechanism: As the reaction refluxes, the vapor carries water out of the reaction vessel. Using a Dean-Stark trap allows the water to phase-separate (if a hydrophobic entrainer like toluene is used) or simply be removed if the azeotrope is distilled off and dry propanol is replenished.
-
Recommendation: Use Toluene as an entrainer (10-20% v/v). It forms a ternary azeotrope that separates water more efficiently in the trap, preventing the "wet" alcohol from returning to the pot [4].
Molar Ratio Optimization
While stoichiometry dictates a 1:1 ratio, kinetics and thermodynamics demand excess.
-
Kinetic Effect: High alcohol concentration increases the frequency of collisions between the protonated carbonyl and the alcohol nucleophile.
-
Thermodynamic Effect: Pushes equilibrium to the right (
). -
Data Point: Research indicates that increasing the molar ratio from 3:1 to 9:1 can boost conversion from ~75% to >98% when coupled with water removal [1][5].
Module 2: Catalyst Selection & Kinetics
Speed is irrelevant if the reaction degrades your unsaturated chain. The double bond at C9 in oleic acid is susceptible to oxidation and isomerization at high temperatures or with oxidizing acids.
| Catalyst | Pros | Cons | Verdict |
| Sulfuric Acid (H₂SO₄) | High activity, low cost. | Corrosive, causes charring/darkening (oxidation risk). | Standard. Use for robust substrates. |
| p-Toluene Sulfonic Acid (p-TSA) | Milder, organic-soluble, less charring. | Slightly more expensive. | Recommended for high-purity needs. |
| Heterogeneous (e.g., SnCl₂) | Reusable, non-corrosive, green. | Slower kinetics, mass transfer limits. | Alternative for eco-sensitive workflows [6]. |
Module 3: Step-by-Step Optimized Protocol
Objective: Synthesis of Propyl Octadec-9-enoate (Target Yield: >95%)
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging:
-
Add Oleic Acid (1.0 equiv) .
-
Add 1-Propanol (9.0 equiv) .
-
Optional: Add Toluene (20% of total volume) to assist water separation.
-
Add p-TSA (2.0 wt% of Oleic Acid) .
-
-
Reaction:
-
Heat to reflux (Bath temp ~110°C to sustain internal ~97-100°C).
-
Monitor water accumulation in the trap.
-
Inerting: Flush with Nitrogen (
) to prevent double-bond oxidation (yellowing).
-
-
Monitoring:
-
Run TLC (Hexane:EtOAc 9:1) or check Acid Value (AV) titration every hour.
-
Stop when AV < 2 mg KOH/g.
-
-
Workup:
-
Cool to room temperature.
-
Neutralization: Wash with saturated
to remove residual acid/catalyst. Caution: CO₂ evolution. -
Separation: Wash organic layer with Brine (
) to break emulsions. -
Drying: Dry over anhydrous
.
-
-
Purification:
-
Remove excess propanol/toluene via Rotary Evaporator.
-
Vacuum Distillation: Distill product at 216-220°C @ 14 Torr [7]. Do not distill at atmospheric pressure to avoid decomposition.
-
Module 4: Troubleshooting & Logic Flow
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for low-yield scenarios.
Figure 1: Troubleshooting logic tree for identifying yield bottlenecks in propyl oleate synthesis.
Common FAQ & Fixes
Q: My product is turning dark brown.
-
Cause: Oxidation of the alkene chain or sulfuric acid charring.
-
Fix: Switch to p-TSA and run the reaction under a Nitrogen blanket .
Q: I have a persistent emulsion during workup.
-
Cause: Formation of propyl oleate "soaps" if neutralization is too aggressive or unreacted fatty acid is high.
-
Fix: Ensure complete conversion (low Acid Value) before workup. Use warm brine for washing. Avoid vigorous shaking; use gentle inversion.
Q: Can I use molecular sieves instead of Dean-Stark?
-
Answer: Yes. Adding 3Å Molecular Sieves directly to the reaction pot can scavenge water. However, this adds a solid filtration step and sieves can sometimes grind into fine dust, complicating cleanup. Dean-Stark is preferred for scalability.
References
-
Optimization of ethyl oleate from oleic acid... (Note: Principles apply to propyl). E3S Web of Conferences.
-
Kinetic Modeling of the Esterification of Oleic Acid... LIDSEN Catalysis Research.
-
Azeotrope Tables (1-Propanol/Water) . Wikipedia / CRC Handbook.
-
Fischer Esterification Procedures . OperaChem.
-
Fatty acids propyl esters: Synthesis optimization... IDEAS/RePEc.
-
Esterification of Oleic Acid... Catalyzed by SnCl2 . MDPI Molecules.
-
Propyl Oleate Physical Properties . ChemicalBook.[2]
Sources
Technical Support Center: Propyl Octadec-9-enoate Stability Guide
The following guide serves as a specialized Technical Support Center for researchers working with Propyl Octadec-9-enoate (Propyl Oleate). It is designed to move beyond basic safety data sheets into the mechanics of lipid stability, offering actionable protocols for drug development and analytical standards.
Ticket ID: PO-OX-992 | Status: Resolved | Tier: Senior Application Scientist
The Core Challenge: Why Propyl Oleate Oxidizes
Propyl octadec-9-enoate is a monounsaturated fatty acid ester. While less reactive than polyunsaturated esters (like linoleates), it is not immune to degradation. The primary threat is Autoxidation via the Free Radical Chain Reaction .
The Mechanism: Oxidation does not attack the double bond directly; it attacks the allylic carbons (C8 and C11) adjacent to the double bond (C9=C10). The removal of an allylic hydrogen creates a carbon-centered radical, which reacts with molecular oxygen to form a peroxy radical, eventually yielding hydroperoxides (primary oxidation products). These break down into aldehydes and ketones (secondary products responsible for rancidity).
Visualization: The Autoxidation Cascade
The following diagram illustrates the specific pathway for Propyl Oleate degradation.
Caption: Figure 1. The autoxidation pathway of propyl oleate, highlighting the critical allylic hydrogen abstraction at C8/C11.
Module 1: Environmental Control & Storage Protocol
Objective: Eliminate the initiators (Heat, Light, Oxygen) to prevent the "Initiation" phase shown above.
The "Zero-Oxidation" Workflow
Do not rely on the manufacturer's bottle for long-term storage. Upon receipt, execute this workflow immediately.
Caption: Figure 2. Standard Operating Procedure (SOP) for receiving and banking propyl oleate.
Critical Parameters Table
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Frozen) | Significantly slows the rate of hydroperoxide decomposition. Room temp (25°C) is acceptable only for <1 month. |
| Headspace | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a better "blanket" over the liquid surface than Nitrogen. |
| Container | Amber Glass | Blocks UV light (200-400nm), which is a potent photo-oxidizer. Avoid plastics that may leach plasticizers. |
| Thawing | Equilibrate to RT before opening | Opening a cold bottle causes condensation (water) to form inside. Water promotes hydrolysis (splitting ester into oleic acid + propanol). |
Module 2: Chemical Stabilization (Additives)
Context: If you are formulating a drug delivery system or storing bulk material for >6 months, you may need an antioxidant.
The "Polar Paradox"
The effectiveness of an antioxidant depends on the matrix.
-
Bulk Oil (Neat Propyl Oleate): Polar antioxidants are more effective because they concentrate at the air-oil interface where oxidation starts.
-
Emulsions (O/W): Non-polar antioxidants are more effective because they stay in the oil droplet rather than diffusing into the water.
Recommended Antioxidants for Propyl Oleate:
| Antioxidant | Type | Recommended Conc.[1] | Best Use Case | Mechanism |
| Propyl Gallate (PG) | Synthetic / Polar | 100 - 200 ppm | Bulk Storage. Highly effective due to polarity; chemically similar to propyl oleate. | Radical Scavenger (H-donor) |
| Natural / Non-polar | 200 - 500 ppm | Emulsions. "Clean label" requirements. | Radical Scavenger | |
| BHT | Synthetic / Non-polar | 100 - 200 ppm | General Purpose. Robust but volatile at high temps. | Radical Scavenger |
| EDTA | Chelator | 50 ppm | Formulations with trace metals (Fe, Cu). | Sequesters metal catalysts |
Expert Tip: For bulk storage of propyl oleate, Propyl Gallate is often superior to Tocopherols because of the Polar Paradox. It creates a protective shield at the surface interface [1].
Module 3: Monitoring & Validation Protocols
Objective: Trust but verify. Use these protocols to confirm sample integrity.
Protocol A: Peroxide Value (PV) Determination
Purpose: Measures primary oxidation (hydroperoxides).[2] Target: PV < 5 meq O2/kg (Fresh); PV > 10 (Oxidized).
Reagents:
-
Acetic Acid / Isooctane (3:2 v/v) - Safer alternative to Chloroform.
-
Saturated Potassium Iodide (KI) solution.
-
0.01 N Sodium Thiosulfate (
).[2] -
1% Starch Indicator.
Step-by-Step:
-
Weigh 5.00 g of Propyl Oleate into a 250 mL Erlenmeyer flask.
-
Add 30 mL of Acetic Acid/Isooctane solvent. Swirl to dissolve.
-
Add 0.5 mL saturated KI solution.
-
Wait exactly 1 minute (use a timer). Crucial: Reaction is time-sensitive.
-
Add 30 mL distilled water to stop the reaction.
-
Titrate with 0.01 N Thiosulfate until the yellow iodine color fades to pale yellow.
-
Add 0.5 mL Starch Indicator (solution turns dark blue).
-
Continue titrating dropwise until the blue color disappears (colorless).
Calculation:
- = Volume of titrant (mL)
- = Normality of Thiosulfate[3]
Protocol B: TBARS Assay (Secondary Oxidation)
Purpose: Measures secondary oxidation (Malondialdehyde - MDA). Use this if the sample smells rancid but PV is low (indicating peroxides have already decomposed). Method: React sample with Thiobarbituric Acid (TBA) at 95°C. Measure absorbance at 532 nm.
Troubleshooting FAQ
Q1: My propyl oleate has turned slightly yellow. Is it compromised?
-
Diagnosis: Yellowing often indicates the formation of diketones or polymerization products (advanced oxidation).
-
Action: Run a PV test .
-
If PV > 10: Discard.
-
If PV < 2 but color is off: The peroxides may have already decomposed. Smell the sample. If it smells "grassy" or "painty" (aldehydes), discard it.
-
Q2: I stored my sample under Nitrogen, but the Peroxide Value still increased. Why?
-
Root Cause 1: Dissolved Oxygen. Did you sparge the liquid or just fill the headspace? Oxygen dissolves in lipids. You must bubble gas through the liquid for 10-15 mins before sealing.
-
Root Cause 2: Permeable Cap. Standard plastic caps allow gas exchange over months. Use a phenolic cap with a Teflon liner or wrap tightly with Parafilm.
Q3: Can I use a standard freezer (-20°C)?
-
Answer: Yes, but minimize freeze-thaw cycles . Every time you thaw the bottle, you introduce condensation and potential oxygen exposure.
-
Solution: Aliquot the bulk material into single-use amber vials (e.g., 5 mL each) immediately upon receipt. Freeze these. Thaw one vial at a time as needed.
-
Q4: Is Propyl Gallate safe for my in vivo study?
-
Answer: Propyl Gallate is FDA-approved for food use (GRAS) up to certain limits, but it may affect cell signaling in specific in vitro assays. Always check if the antioxidant interferes with your specific biological target. If interference is a risk, use Tocopherol (Vitamin E), as it is endogenous to biological systems.
References
-
Frankel, E. N., et al. (1994). "Interfacial phenomena in the evaluation of antioxidants: bulk oils vs emulsions." Journal of Agricultural and Food Chemistry, 42(5), 1054-1059.
-
Laguerre, M., et al. (2007). "Molecular basis of the 'polar paradox' in the antioxidant activity of phenolics." Critical Reviews in Food Science and Nutrition, 55, 183-202.
-
AOCS Official Method Cd 8-53. (Reapproved 2017). "Peroxide Value Acetic Acid-Chloroform Method." American Oil Chemists' Society.
-
Cayman Chemical. (2022).[1] "Propyl Gallate Product Information & Stability."
-
Scientific Polymer Products. (2020). "Safety Data Sheet: n-Propyl Oleate."
Sources
removing unreacted oleic acid from propyl octadec-9-enoate samples
Technical Support Center: Purification of Propyl Octadec-9-enoate
Subject: Removal of Unreacted Oleic Acid from Propyl Ester Synthesis Ticket ID: #PUR-OA-009 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Welcome to the Purification Support Hub
You are likely here because your synthesis of Propyl Octadec-9-enoate (Propyl Oleate) has yielded a product contaminated with starting material (Oleic Acid). This is a classic "Lipid-Lipid" separation challenge. Both molecules possess long C18 hydrophobic tails, making them behave similarly in many solvents. However, their polarity difference—specifically the carboxylic acid head group on the impurity—is your lever for separation.
This guide prioritizes Phase Separation (Liquid-Liquid Extraction) for bulk removal and Flash Chromatography for high-purity polishing.
Part 1: Diagnostic & Decision Logic
Before proceeding, assess your crude mixture to select the correct workflow.
Figure 1: Decision matrix for purification based on residual acidity (Acid Value).
Part 2: Protocol A - Chemical Neutralization (Liquid-Liquid Extraction)
The Issue: You tried washing with NaOH, and the separatory funnel turned into a thick, white, inseparable milk.
The Cause: You created soap. Oleic acid + NaOH
Step-by-Step Workflow
-
Dilution: Dissolve your crude oil in a non-polar solvent (Hexane or Diethyl Ether). Use a 1:3 ratio (Oil:Solvent).
-
Why: Reduces viscosity and density, aiding phase separation.
-
-
The "Soft" Wash: Wash with 5% Sodium Bicarbonate (
) . -
The "Salting Out" (Critical): If an emulsion forms, add Saturated Brine (NaCl) immediately.
-
Why: High ionic strength forces the organic soap (Sodium Oleate) out of the aqueous phase or compresses the electrical double layer, breaking the emulsion.
-
-
The "Hard" Wash (Optional): If Acid Value remains high, use cold 0.1 M KOH, but only after the bulk acid is removed by Bicarbonate.
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
) for 20 minutes. -
Evaporation: Remove solvent under reduced pressure (Rotovap).
Troubleshooting Table: Phase Separation
| Symptom | Probable Cause | Corrective Action |
| Middle layer is cloudy | Interfacial emulsion (Rag layer) | Add solid NaCl directly to the funnel; swirl gently. |
| Product loss | Ester hydrolysis | Wash time too long or base too strong. Switch to cold |
| No separation | Density match | Add more Hexane to lighten the organic phase. |
Part 3: Protocol B - Flash Chromatography (Polishing)
The Issue: Extraction removed most acid, but analytical HPLC still shows a tailing peak. The Solution: Silica gel chromatography.[3] The polarity difference is sufficient for baseline separation.
Chromatographic Parameters
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Loading: 1-5% of column mass.
Gradient Strategy:
-
Equilibration: 100% Hexane (2 Column Volumes - CV).
-
Elution: 95:5 (Hexane:EtOAc).
-
Propyl Oleate (Ester) is less polar and elutes first (
).
-
-
Wash: 80:20 (Hexane:EtOAc).
-
Oleic Acid (FFA) is polar (H-bonding) and elutes later (
).
-
Figure 2: Interaction mechanism on Silica Gel. The free carboxylic acid binds strongly to silanol groups, allowing the ester to elute first.
Part 4: Analytical Verification (AOCS Standard)
You cannot rely on visual clarity. You must quantify the residual Free Fatty Acid (FFA).
Primary Method: Acid Value Titration (AOCS Cd 3d-63) This is the industry standard for quantifying acidity in fats/oils.
-
Reagents: 0.1 M KOH in Isopropanol, Phenolphthalein indicator.
-
Solvent: Toluene:Isopropanol (1:1) with 0.5% water.
-
Procedure:
-
Dissolve 5-10g of sample in solvent.
-
Titrate with KOH to a pink endpoint (persisting >30s).
-
-
Calculation:
Target: For "High Purity" grade, aim for an Acid Value < 0.5 mg KOH/g .
References
-
American Oil Chemists' Society (AOCS). (2024).[4] Official Method Cd 3d-63: Acid Value of Fats and Oils. AOCS.[4][5][6]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
-
Salimon, J., et al. (2012). Separation and purification of oleic acid from Malaysian high free fatty acid crude palm oil. Journal of Oleo Science.
-
Anderson, P. (2023). Chromatographic Separation of Fatty Acids and Methyl Esters. Journal of Lipid Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.aocs.org [library.aocs.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
troubleshooting phase separation in propyl octadec-9-enoate emulsions
Technical Support Center: Propyl Octadec-9-Enoate Emulsions
Welcome to the technical support center for propyl octadec-9-enoate (also known as propyl oleate) emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation and other stability issues encountered during formulation. Here, we move beyond simple checklists to explain the underlying scientific principles, ensuring you can build robust, stable, and effective emulsion systems.
Section 1: Understanding Emulsion Instability
An emulsion is a thermodynamically unstable system.[1][2] The natural tendency is for the two immiscible phases (in this case, the propyl octadec-9-enoate oil phase and an aqueous continuous phase) to minimize their contact area, leading to phase separation. The goal of a well-designed formulation is to create a kinetically stable system where this separation is delayed for an acceptable period (i.e., the product's shelf life).
The primary mechanisms of physical instability are distinct but often interrelated processes that lead to the ultimate breakdown of the emulsion.[3][4][5]
-
Creaming/Sedimentation: This is the migration of droplets due to density differences between the oil and water phases, a process governed by gravity.[3][6] For a typical oil-in-water (O/W) emulsion, the less dense propyl octadec-9-enoate droplets will rise, forming a concentrated layer at the top (creaming).[3][5] This is often a precursor to more severe instability but is reversible with agitation.[4]
-
Flocculation: Droplets aggregate into clumps without losing their individual integrity.[3][4] This is often caused by insufficient repulsive forces between droplets and can accelerate creaming.[4]
-
Coalescence: This is an irreversible process where flocculated droplets merge to form larger droplets.[3][4] The rupture of the thin liquid film between droplets leads to a decrease in the total number of droplets and an increase in the average droplet size, ultimately resulting in complete phase separation (breaking).[3]
-
Ostwald Ripening: In this process, smaller droplets dissolve in the continuous phase and redeposit onto larger droplets.[3] This occurs because smaller particles have higher surface energy, making the system more thermodynamically stable as the average droplet size increases over time.[3]
Below is a diagram illustrating the progression of these instability mechanisms.
Caption: Progression of common emulsion destabilization pathways.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter. For each issue, we identify the most likely causes and provide actionable, step-by-step solutions grounded in scientific principles.
Issue 1: Rapid Creaming or Sedimentation is Observed (Minutes to Hours)
Question: My propyl octadec-9-enoate emulsion shows a distinct cream layer at the top within a few hours of preparation. Shaking re-disperses it, but it separates again quickly. What is happening and how can I fix it?
Answer: This is classic creaming, driven by the density difference between the oil and aqueous phases. While creaming itself is reversible, it indicates your formulation lacks the robustness to resist gravitational forces. The primary causes are either droplets that are too large or a continuous phase that is not viscous enough to impede their movement.
Potential Causes & Solutions:
-
Insufficient Droplet Size Reduction:
-
Why it happens: Larger droplets have a higher velocity of creaming as described by Stokes' Law. Insufficient energy during homogenization fails to break down the oil phase into small enough droplets.
-
Solution: Increase the energy input during emulsification.[7]
-
High-Pressure Homogenization: Increase the homogenization pressure (e.g., from 500 psi to 5,000 psi) or the number of passes (cycles).[8][9] Increasing homogenization intensity generally leads to smaller droplet sizes.[8][10]
-
Microfluidization: Similar to homogenization, increasing the processing pressure or number of passes can yield smaller droplets.
-
Ultrasonication: Increase the sonication time or amplitude. This method is effective for smaller batches.[9]
-
-
-
Low Viscosity of the Continuous Phase:
-
Why it happens: A low-viscosity continuous phase (the water phase in an O/W emulsion) offers little resistance to the movement of oil droplets.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier.[11][12]
-
Protocol: Adding a Rheology Modifier (e.g., Xanthan Gum)
-
Selection: Choose a modifier compatible with your system's pH and ionic strength. Xanthan gum is a robust choice for many O/W emulsions.[13]
-
Concentration: Prepare a series of formulations with varying concentrations of xanthan gum (e.g., 0.1%, 0.25%, 0.5% w/w).
-
Hydration: Slowly sprinkle the xanthan gum into the vortex of the aqueous phase under constant agitation before homogenization. This prevents clumping and ensures complete hydration.
-
Evaluation: Observe the creaming rate in the modified formulations compared to the control.
-
-
-
Issue 2: Droplet Size Increases Over Time, Leading to Phase Separation (Coalescence)
Question: My emulsion looks good initially, but after a few days, I observe oil slicks on the surface, and particle size analysis confirms the mean droplet diameter is increasing. What causes this irreversible separation?
Answer: This is coalescence, an irreversible merging of droplets. It signifies that the interfacial film created by your emulsifier is not strong or stable enough to prevent droplets from fusing when they collide.
Potential Causes & Solutions:
-
Incorrect Emulsifier Selection or Concentration (HLB Mismatch):
-
Why it happens: The Hydrophile-Lipophile Balance (HLB) system is a guide for selecting emulsifiers.[14][15][16][17] For an O/W emulsion of propyl octadec-9-enoate, you need an emulsifier or blend of emulsifiers with a relatively high HLB value (typically in the 8-15 range) that is more water-soluble.[14][15] Using an emulsifier with the wrong HLB or at an insufficient concentration results in a weak interfacial film.[4][14]
-
Solution: Determine the required HLB for propyl octadec-9-enoate and screen emulsifier blends.
-
Protocol: Determining Required HLB
-
Prepare Emulsifier Blends: Select two non-ionic emulsifiers with known HLB values, one low (e.g., Span 80, HLB ~4.3) and one high (e.g., Tween 80, HLB ~15).
-
Create a Range: Prepare a series of emulsifier blends targeting different HLB values (e.g., 8, 9, 10, 11, 12, 13, 14).
-
Formulate Emulsions: Prepare a small batch of your propyl octadec-9-enoate emulsion with each emulsifier blend, keeping the total emulsifier concentration constant.
-
Assess Stability: Observe the emulsions over several days. The blend that produces the most stable emulsion (least coalescence/separation) is closest to the "required HLB" for your specific oil phase concentration and system.[18]
-
-
-
-
Presence of Electrolytes:
-
Why it happens: If you are using an ionic emulsifier, dissolved salts or charged active ingredients (electrolytes) in your aqueous phase can compress the electrical double layer around the droplets.[19][20] This action shields the electrostatic repulsion that keeps droplets apart, leading to flocculation and subsequent coalescence.[19][21][22]
-
Solution: Switch to a non-ionic emulsifier or add a steric stabilizer.
-
Steric Stabilization: Non-ionic emulsifiers with large, bulky hydrophilic groups (like polyethylene glycol chains) or polymers can provide a physical barrier that prevents droplets from getting close enough to merge.[19][21][23] This mechanism is far less sensitive to the presence of electrolytes.[19][21]
-
-
-
Inappropriate pH:
-
Why it happens: The charge, and thus the effectiveness, of ionic emulsifiers is highly dependent on the pH of the continuous phase.[20][21][24] If the system pH is near the emulsifier's pKa, it may not be fully ionized, leading to reduced electrostatic repulsion and instability.[21]
-
Solution: Measure and adjust the pH of your aqueous phase. Create a pH stability profile for your formulation by preparing samples at different pH values (e.g., 4, 5, 6, 7, 8) and observing their stability over time. For ionic emulsifiers, aim for a pH far from their isoelectric point.[21]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the emulsifier-to-oil ratio?
A: A common starting point is a ratio between 1:5 and 1:10 (emulsifier:oil). However, this is highly dependent on the desired droplet size. Nanoemulsions, with their vast interfacial area, require a much higher concentration of emulsifier than conventional macroemulsions.
Q2: How can I quickly assess the stability of my new formulation?
A: Accelerated stability testing is crucial.
-
Centrifugation: Centrifuging your sample at a moderate speed (e.g., 3000 rpm for 30 minutes) simulates long-term gravitational stress. A stable emulsion should show no phase separation.[12][25]
-
Freeze-Thaw Cycles: Subjecting your emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours, then room temperature for 24 hours) tests its resilience to temperature extremes, which can induce coalescence.[12]
Q3: What is Zeta Potential and how does it relate to my emulsion's stability?
A: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets.[26] For emulsions stabilized by electrostatic repulsion, a higher absolute zeta potential value (typically > |30| mV) indicates greater repulsion between droplets and, therefore, better stability against flocculation and coalescence.[20][26] It is a powerful predictive tool for stability, especially when evaluating the impact of pH or electrolytes on formulations with ionic surfactants.[20][24][26]
Q4: My processing temperature seems to affect stability. What is the correct procedure?
A: Temperature control is critical.[7] For hot-process emulsification:
-
Heat the oil phase (containing propyl octadec-9-enoate and any oil-soluble emulsifiers) and the aqueous phase (containing water and any water-soluble emulsifiers) separately to the same temperature, typically 70-75°C. This ensures all components are melted and reduces thermal shock.
-
Add the oil phase to the water phase (for an O/W emulsion) with continuous, high-shear mixing.
-
Continue homogenization while the emulsion cools. Cooling too quickly can cause certain components to crystallize, disrupting the interfacial film.[7]
Section 4: Key Experimental Protocols & Data
Table 1: Example Emulsifier Blends for HLB Determination
This table provides an example of how to calculate blends of a low-HLB and high-HLB emulsifier to achieve a target HLB for screening.
| Target HLB | % of Span 80 (HLB 4.3) | % of Tween 80 (HLB 15.0) |
| 9.0 | 56.1% | 43.9% |
| 10.0 | 46.7% | 53.3% |
| 11.0 | 37.4% | 62.6% |
| 12.0 | 28.0% | 72.0% |
| 13.0 | 18.7% | 81.3% |
Calculations are based on the weight percentage of each emulsifier in the total emulsifier blend.
Protocol: Droplet Size Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with filtered, deionized water (the continuous phase) to a point where the sample appears slightly turbid. Over-dilution can sometimes shock the system, while under-dilution can cause multiple scattering errors.
-
Instrument Setup: Equilibrate the instrument's sample chamber to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes before initiating the measurement.
-
Analysis: Perform at least three replicate measurements. The key outputs will be the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI (<0.3) generally suggests a more uniform and stable system.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing instability.
Sources
- 1. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 11. Emulsion in Pharmaceutics: The Complete FAQ Guide in 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 12. cmstudioplus.com [cmstudioplus.com]
- 13. Phase Behaviour and Formation of Fatty Acid Esters Nanoemulsions Containing Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why HLB Value Matters in Food Emulsion Design | Chemsino [cnchemsino.com]
- 15. What is HLB in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 16. saffireblue.ca [saffireblue.ca]
- 17. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]
- 18. scientificspectator.com [scientificspectator.com]
- 19. grandingredients.com [grandingredients.com]
- 20. How to Use Zeta Potential to Screen Surfactant Candidates for Emulsion Stabilization [eureka.patsnap.com]
- 21. fiveable.me [fiveable.me]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. labcompare.com [labcompare.com]
Technical Support Center: Achieving and Maintaining Anhydrous Propyl Oleate
Introduction
Propyl oleate is a versatile oleochemical ester valued in numerous anhydrous applications, from serving as a base for industrial lubricants and a plasticizer to being a critical component in cosmetic and pharmaceutical formulations.[1][2][3] In these contexts, the presence of water is not merely an impurity; it is a critical failure point. Water can initiate ester hydrolysis, reversing the synthesis reaction and leading to the formation of oleic acid and propanol.[4][5] This degradation compromises product integrity, alters performance characteristics, and can interfere with downstream chemical processes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for minimizing water content in propyl oleate. We will move beyond simple procedural lists to explain the causality behind each step, empowering you to make informed decisions in your laboratory work. Our focus is on creating self-validating systems to ensure your propyl oleate meets the stringent requirements of any anhydrous application.
Frequently Asked Questions (FAQs)
Q1: What is a typical water content for commercially available propyl oleate?
A1: The water content of "as-received" propyl oleate can vary significantly based on its grade, supplier, and handling history. Industrial grades may have higher water content, while high-purity grades intended for research or pharmaceutical applications will have much lower specifications. It is not uncommon for technical-grade esters to have water content in the hundreds of parts-per-million (ppm) range. Always consult the supplier's Certificate of Analysis (CoA) for the specified water content. However, for truly anhydrous applications (<50 ppm), you should assume that any newly opened container requires drying and verification.
Q2: Why is controlling water content in propyl oleate so critical?
A2: Water acts as a reactant in the hydrolysis of propyl oleate, a reaction catalyzed by acidic or basic conditions.[5] This process breaks the ester down into oleic acid and propanol, which can:
-
Alter the viscosity, lubricity, and overall performance of a formulation.
-
Introduce reactive acid and alcohol functional groups that interfere with subsequent chemical reactions (e.g., in polymer synthesis).
-
Reduce the shelf-life and stability of the final product.
-
In cosmetic and pharmaceutical applications, excess water can affect emulsion stability and the delivery of active ingredients.[6]
Q3: What is the most reliable method for drying propyl oleate in a lab setting?
A3: For laboratory-scale drying to achieve very low water content (sub-50 ppm), the use of activated 3Å (Angstrom) molecular sieves is the safest and most effective method.[7][8] These sieves selectively adsorb water molecules into their crystalline structure without chemically reacting with the ester. They are safer and often more efficient than older methods that use reactive materials like sodium metal.[8][9]
Q4: How can I accurately measure the water content in propyl oleate?
A4: Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic liquids like propyl oleate.[10][11] It is a highly sensitive method capable of detecting water at ppm levels. Both volumetric and coulometric KF titration methods are suitable, with coulometry being preferred for very low water concentrations (<0.1% or 1000 ppm).
Q5: Can I re-use molecular sieves to dry another batch of propyl oleate?
A5: Yes, molecular sieves can be regenerated (reactivated) by heating them to high temperatures under vacuum to drive off the adsorbed water.[12][13] However, it is critical to ensure they are fully activated before reuse. An improperly activated sieve will not dry your material effectively and could even introduce water.
Section 1: Quantitative Analysis of Water Content via Karl Fischer Titration
Before any drying procedure, you must establish a baseline water content. This is a non-negotiable step for process validation.
Principle of Karl Fischer Titration
Karl Fischer titration is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected when all the water has been consumed, and excess iodine appears, which is measured potentiometrically. For long-chain esters like propyl oleate, which may have solubility issues in standard methanol-based reagents, using a co-solvent like chloroform or a specialized reagent for oils and fats is recommended to ensure complete sample dissolution.[14]
Experimental Protocol: Volumetric KF Titration
-
System Preparation: Fill the KF titrator with fresh, appropriate Karl Fischer reagents. Place the solvent (e.g., 50 mL of a specialized oil solvent) into the titration vessel.
-
Pre-Titration: Start the titrator to titrate the solvent to a dry endpoint. This removes any residual water in the solvent and the titration cell, establishing a stable, low-drift baseline. A stable drift is critical for accurate results.[15]
-
Sample Introduction: Using a sterile, dry glass syringe, draw an accurately weighed amount of propyl oleate. The ideal sample size depends on the expected water content; for low ppm levels, a larger sample (e.g., 5-10 mL) is necessary.[10]
-
Weight Determination: Weigh the syringe containing the sample. Inject the sample into the titration vessel. Immediately re-weigh the syringe to determine the exact mass of the sample delivered.
-
Titration: Start the titration. The instrument will automatically add titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the titrant volume, titrant concentration, and sample mass.
Troubleshooting Karl Fischer Titration
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High, Unstable Drift | 1. Leaks in the titration cell (worn septum, loose fittings).[15]2. Exhausted desiccant in the drying tubes.[15]3. Reagents are exhausted or contaminated. | 1. Inspect and replace the injection septum. Ensure all ground glass joints are properly sealed.2. Replace the molecular sieve or silica gel in all drying tubes.3. Replace the KF titrant and solvent with fresh reagents. |
| Inaccurate or Non-Reproducible Results | 1. Incomplete sample dissolution.2. Incorrect sample size (too small for low water content).3. Side reactions with the sample matrix. | 1. Add a co-solvent like chloroform or switch to a dedicated KF solvent for oils.2. Increase the sample mass to ensure the amount of water titrated is well within the instrument's optimal range.[10]3. Propyl oleate is generally non-reactive, but if other components are present, consult specialized literature. |
| Drift Does Not Increase After Sample Injection | 1. Used or depleted KF reagent.2. Defective generator or indicator electrode.[15] | 1. Change the reagent.2. Check electrode connections and functionality as per the instrument manual. |
Workflow for Water Content Verification
Section 2: Protocols for Minimizing Water Content
The choice of drying method depends on the required final water content, the volume of propyl oleate, and available laboratory equipment.
Comparison of Common Drying Methods
| Method | Typical Final H₂O (ppm) | Scale | Pros | Cons |
| Activated 3Å Molecular Sieves | < 10 ppm[7][8] | Lab (mL to L) | High efficiency; safe; simple setup; can be stored over sieves.[9] | Can take 24-72 hours for optimal drying[7][8]; sieves require proper activation; potential for fine dust.[9] |
| Inert Gas Sparging/Purging | 50 - 200 ppm | Lab to Pilot (L) | Removes dissolved gases simultaneously; relatively fast for bulk reduction. | Less effective for achieving very low ppm levels; requires a steady supply of high-purity inert gas. |
| Heating Under Vacuum | Variable | Lab (mL to L) | Effective for removing volatile impurities as well as water. | Risk of ester degradation or oxidation at elevated temperatures; requires careful temperature control; less effective for high-boiling point liquids. |
Protocol 2.2.1: Drying with 3Å Molecular Sieves
This is the recommended method for most anhydrous applications. The 3Å pore size is crucial as it allows small water molecules to enter but excludes the larger propyl oleate molecules.
Step 1: Activation of Molecular Sieves
-
Causality: Commercially supplied molecular sieves are saturated with atmospheric water and are inactive.[13] Heating is required to desorb this water from the zeolite pores, making them available to dry the solvent. A standard laboratory oven at 120°C is insufficient for complete activation.[13]
-
Procedure:
-
Place the 3Å molecular sieve beads in a large ceramic or borosilicate glass dish.
-
Heat in a muffle furnace or annealing oven to 300-350°C for at least 3-4 hours.[13] Alternatively, heat in a flask under high vacuum at ~200°C overnight.[9]
-
After heating, immediately transfer the hot sieves into a glass desiccator containing a fresh desiccant (e.g., Drierite) and allow them to cool to room temperature under a dry atmosphere.
-
Once cool, quickly transfer the activated sieves to an airtight, dry glass container for storage.
-
Step 2: Drying Propyl Oleate
-
Causality: The drying process is diffusion-limited. A sufficient quantity of sieves and adequate contact time are necessary for the water molecules to migrate from the bulk liquid into the pores of the sieves.
-
Procedure:
-
In a dry flask (preferably flame-dried under vacuum or oven-dried at >120°C), add the propyl oleate to be dried.
-
Quickly add the activated 3Å molecular sieves at a loading of 10-20% (w/v). For example, for 100 mL of propyl oleate, add 10-20 grams of sieves.[7][13] Higher loadings lead to faster and more complete drying.[8]
-
Seal the flask with a septum or ground-glass stopper and wrap with Parafilm.
-
Allow the mixture to stand for at least 48-72 hours at room temperature.[7][8] Occasional gentle swirling can improve efficiency, but vigorous stirring that causes abrasion of the sieves should be avoided.
-
Verify the final water content using Karl Fischer titration.
-
Protocol 2.2.2: Drying with Inert Gas Sparging
This method is useful for pre-drying large volumes or when simultaneous removal of dissolved oxygen is desired.
-
Causality: By bubbling a dry, inert gas (like nitrogen or argon) through the liquid, a concentration gradient is established. Water molecules partition from the liquid phase into the gas bubbles and are carried out of the system.[16]
-
Procedure:
-
Place the propyl oleate in a flask equipped with a gas dispersion tube (fritted bubbler) that reaches near the bottom.
-
Ensure there is a gas outlet to vent the system safely.
-
Pass a slow, steady stream of high-purity dry nitrogen or argon through the liquid. The flow rate should be gentle enough to create fine bubbles without vigorous splashing.
-
Continue sparging for several hours. The time required depends on the volume, initial water content, and gas flow rate.
-
This method is often followed by treatment with molecular sieves to achieve the lowest possible water levels.
-
Decision Logic for Selecting a Drying Method
By implementing these rigorous analysis, drying, and handling protocols, you can ensure the integrity of your propyl oleate, leading to more reliable, reproducible, and successful outcomes in your anhydrous applications.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
Jalon. (2025, March 20). A complete Guide on How to Activate Molecular Sieve. Jalon Zeolite. Available at: [Link]
-
Chemtips. (2014, December 1). How to Activate Molecular Sieves. Chemtips. Available at: [Link]
-
University of Victoria, Department of Chemistry. Using molecular sieves for solvent drying. Available at: [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. AUS-e-TUTE. Available at: [Link]
-
Sciencemadness. (2022, April 6). Esterification. Sciencemadness Wiki. Available at: [Link]
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Note: While not directly linked, this is a foundational text often cited by the other sources for solvent drying principles).
- Google Patents. (1999). Removal of water from reaction mixtures. (US5976324A).
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Reddit. (2018, March 15). How to store, use, and preserve anhydrous compounds. r/chemhelp. Available at: [Link]
-
Air Products. (n.d.). Inerting, Sparging, Pressurizing and Purging. Air Products and Chemicals, Inc. Available at: [Link]
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSCprep.com. Available at: [Link]
-
LookChem. (n.d.). Propyl oleate. LookChem. Available at: [Link]
- Dalhousie University. (n.d.). Safe Work Instructions for Working With Solvents. Dalhousie University Environmental Health and Safety.
-
ResearchGate. (2022, January 29). Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. Available at: [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]
- Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents. Aquamicron.
-
National Center for Biotechnology Information. (n.d.). Propyl oleate. PubChem Compound Database. Available at: [Link]
- Xylem Analytics. (n.d.).
- Catalysis and Petrochemistry. (2024, December 10). Regularities of epoxidized alkyl oleates ring-opening reactions with alcohols, water and organic acids in the presence of commercial sulfonated resins as catalysts.
- ACS Publications. (2025, July 29).
-
National Institute of Standards and Technology. (n.d.). Propyl oleate. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (2003). Anhydrous cosmetic makeup composition containing a fatty phase. (US6572870B2).
-
Linde LienHwa Industrial Gases Co., LTD. (n.d.). Solutions-Inerting, Purging, Sparging. Linde LienHwa. Available at: [Link]
- Google Patents. (1997). A method of removing dispersed oil from an oil in water emulsion employing aerated solutions within a coalescing media. (EP0793987A2).
-
Chemistry LibreTexts. (2022, September 15). Hydrolysis of Esters. Available at: [Link]
- Dober. (2026, February 12). Oil and Water Separation in the Oil and Gas Industry. Dober.
- AccuStandard. (n.d.).
- PubMed. (2014, August 15). Comparison of oil removal in surfactant alternating gas with water alternating gas, water flooding and gas flooding in secondary oil recovery process.
- Pharma Excipients. (n.d.). Topical Drug Delivery. Lubrizol.
- Prospector. (n.d.). Phoenix Chemical, Inc. - Personal Care & Cosmetics. UL Prospector.
- Phoenix Chemical, Inc. (n.d.). A Look Inside.
- Prospector. (n.d.). Soaps - Personal Care & Cosmetics. UL Prospector.
Sources
- 1. parchem.com [parchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. phoenix-chem.com [phoenix-chem.com]
- 4. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6572870B2 - Anhydrous cosmetic makeup composition containing a fatty phase - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 12. jalonzeolite.com [jalonzeolite.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. mcckf.com [mcckf.com]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. airproducts.com [airproducts.com]
Technical Support Center: Catalyst Poisoning in Propyl Octadec-9-enoate Production
Welcome to the technical support center for the synthesis of propyl octadec-9-enoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and mitigate catalyst poisoning, a common challenge that can impede reaction efficiency and product yield. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction rate for propyl octadec-9-enoate synthesis has significantly decreased, or the reaction has stopped altogether. What are the likely causes?
A sudden drop in reaction rate is a classic symptom of catalyst deactivation. The primary culprits are typically catalyst poisons present in the feedstock or generated during the reaction. Common poisons include sulfur compounds, water, and carbon monoxide.[1][2][3] These substances can block the active sites on your catalyst, rendering it ineffective.[3] Another possibility is fouling, where a substance, such as a polymer or carbonaceous deposit (coke), physically covers the catalyst surface.[4]
Q2: I suspect sulfur poisoning of my nickel-based catalyst. How can I confirm this, and what is the mechanism?
Sulfur compounds, often present as impurities in oleic acid or propanol, are notorious for poisoning metal catalysts like nickel.[3] Sulfur strongly chemisorbs onto the active metal sites, forming stable metal sulfides.[5][6] This chemical bonding alters the electronic properties of the catalyst and blocks reactant molecules from accessing the active sites.[7]
To confirm sulfur poisoning, you can analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of sulfur on the surface. A simpler, albeit less direct method, is to pass a sulfur-free feedstock over the deactivated catalyst and observe if any activity is restored.
Q3: Can water in my reactants poison the catalyst?
Yes, water can be a significant poison, especially for certain types of catalysts like zeolites and some metal oxides.[4][8] In the context of esterification, water is also a byproduct of the reaction, which can lead to equilibrium limitations and catalyst deactivation.[8] For solid acid catalysts, such as sulfonic acid resins (e.g., Amberlyst-15), water can hydrate the acid sites, reducing their catalytic activity.[8] The presence of excess water can also lead to hydrolysis of the desired ester product, reducing the overall yield.
Q4: What is "fouling," and how is it different from poisoning?
Fouling is a mechanical or physical deactivation process where a substance physically blocks the catalyst's pores or active sites.[4] This is distinct from poisoning, which is a chemical deactivation.[2] In propyl octadec-9-enoate synthesis, high molecular weight byproducts or polymerization of reactants/products can lead to the formation of "coke" or carbonaceous deposits on the catalyst surface, causing fouling.[4]
Q5: My catalyst appears to have changed color after the reaction. What could this indicate?
A color change can signify a change in the chemical state of the catalyst. For instance, the formation of metal sulfides due to sulfur poisoning can lead to a darkening of the catalyst.[5] Similarly, carbon deposition (coking) will often result in the catalyst turning black.[4]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to catalyst poisoning in propyl octadec-9-enoate production.
Issue 1: Gradual or Rapid Decrease in Reaction Conversion
Possible Causes and Solutions:
| Potential Cause | Diagnostic Steps | Recommended Action |
| Sulfur Poisoning | Analyze feedstock for sulfur content. Analyze spent catalyst for sulfur using XPS or EDX. | Pretreat feedstock to remove sulfur compounds (e.g., using adsorbents). Switch to a higher purity grade of oleic acid and propanol. |
| Water Poisoning | Measure water content in reactants using Karl Fischer titration. Monitor water production during the reaction. | Dry reactants before use (e.g., using molecular sieves).[9] Remove water from the reaction mixture as it forms (e.g., using a Dean-Stark trap or pervaporation). |
| Fouling (Coking) | Visually inspect the catalyst for carbon deposits. Perform a Temperature Programmed Oxidation (TPO) on the spent catalyst. | Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize side reactions. Consider a catalyst regeneration protocol (see Section 3).[4] |
| Feedstock Impurities | Analyze feedstock for other potential poisons like nitrogen compounds, phosphorus, or heavy metals.[3] | Purify the feedstock before introducing it to the reactor.[3] |
Issue 2: Poor Selectivity and Formation of Byproducts
Possible Causes and Solutions:
| Potential Cause | Diagnostic Steps | Recommended Action |
| Partial Poisoning | Analyze product mixture for unexpected byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). | Selective poisoning can sometimes alter the catalyst's selectivity. Identify and eliminate the poison. |
| Catalyst Sintering | Analyze the catalyst's morphology and particle size distribution using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). | Sintering, the agglomeration of metal particles at high temperatures, can lead to a loss of active surface area and changes in selectivity.[10] Operate at lower temperatures if possible or choose a more thermally stable catalyst support. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing catalyst deactivation.
Caption: A workflow for troubleshooting catalyst deactivation.
Section 3: Experimental Protocols
Protocol 1: Feedstock Purity Analysis - Sulfur Content
This protocol outlines a standard method for determining the sulfur content in your oleic acid and propanol feedstock using an ultraviolet fluorescence (UVF) sulfur analyzer.
Materials:
-
UVF sulfur analyzer
-
Quartz combustion tube
-
Certified sulfur standards in a relevant matrix (e.g., isooctane)
-
High-purity oxygen and argon
-
Your oleic acid and propanol samples
Procedure:
-
Instrument Calibration: Calibrate the UVF analyzer using a series of certified sulfur standards to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of your feedstock into a sample boat.
-
Combustion: Introduce the sample boat into the high-temperature (typically ~1000 °C) combustion tube of the analyzer.
-
Oxidation: The sample is combusted in an oxygen-rich atmosphere, converting all sulfur compounds to sulfur dioxide (SO₂).
-
Detection: The resulting gases are passed through a UV fluorescence detector. The SO₂ molecules absorb UV radiation and then fluoresce at a characteristic wavelength. The intensity of the fluorescence is proportional to the sulfur concentration.
-
Quantification: The instrument's software will use the calibration curve to calculate the sulfur concentration in your sample.
Protocol 2: Catalyst Regeneration - Oxidative Treatment for Coking
This protocol describes a general procedure for regenerating a coked catalyst by controlled oxidation. Caution: This process is exothermic and must be performed with care.
Materials:
-
Tube furnace with temperature control
-
Quartz reactor tube
-
Mass flow controllers for nitrogen and air (or a mixture of oxygen and nitrogen)
-
Spent (coked) catalyst
Procedure:
-
Catalyst Loading: Load a known amount of the spent catalyst into the quartz reactor tube.
-
Inert Purge: Place the reactor in the tube furnace and purge the system with an inert gas, such as nitrogen, at a controlled flow rate.
-
Heating: While maintaining the nitrogen flow, slowly heat the furnace to a temperature sufficient for coke combustion (typically 400-600 °C, but this is catalyst-dependent).
-
Controlled Oxidation: Once the target temperature is reached, gradually introduce a controlled amount of air or an oxygen/nitrogen mixture into the gas stream. The oxygen concentration should be low initially (e.g., 1-2%) to avoid a rapid temperature rise (exotherm) that could damage the catalyst.[10]
-
Monitoring: Monitor the temperature of the catalyst bed and the composition of the off-gas (e.g., using a mass spectrometer or gas analyzer to detect CO and CO₂).
-
Burn-off: Continue the oxidative treatment until the coke has been completely burned off, as indicated by the cessation of CO and CO₂ production and the return of the catalyst bed temperature to the furnace setpoint.
-
Cooling: Once regeneration is complete, switch back to a pure nitrogen flow and cool the furnace down to room temperature.
-
Evaluation: The regenerated catalyst should be re-characterized (e.g., surface area analysis, activity testing) to assess the effectiveness of the regeneration process.
Visualizing the Catalyst Deactivation and Regeneration Cycle
The following diagram illustrates the cycle of catalyst activity, deactivation by poisoning or fouling, and subsequent regeneration.
Caption: The cycle of catalyst deactivation and regeneration.
References
-
HARVEST (uSask) - University of Saskatchewan. (n.d.). Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). MECHANISM OF SULFUR POISONING BY H2S AND SO2 OF NICKEL AND COBALT BASED CATALYSTS FOR DRY REFORMING OF METHANE A Thesis Submitte. Retrieved from [Link]
-
VTT's Research Information Portal. (n.d.). Sulphur poisoning of nickel-based hot gas cleaning catalysts in synthetic gasification gas: II. Chemisorption of hydrogen sulphide. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review. Retrieved from [Link]
-
MDPI. (2021, June 26). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. Retrieved from [Link]
-
OSTI. (2021, December 15). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Renewable Feedstocks: The Problem of Catalyst Deactivation and its Mitigation. Retrieved from [Link]
-
MDPI. (2016, December 7). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Applied Catalysts. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]
-
Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Chemical Engineering Transactions. (2023, January 12). Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Ca. Retrieved from [Link]
-
Kadant. (2025, August 8). Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. Retrieved from [Link]
-
Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved from [Link]
-
RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Retrieved from [Link]
-
SciSpace. (n.d.). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. Retrieved from [Link]
-
PMC. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved from [Link]
-
PMC. (2022, October 20). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Effects of water on the esterification of free fatty acids by acid catalysts. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Propyl octadec-9-enoate | C21H40O2 | CID 66076. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. Retrieved from [Link]
-
ResearchGate. (2025, December 15). (PDF) Poisoning of active sites on ziegler-natta catalyst for propylene polymerization. Retrieved from [Link]
-
ResearchGate. (2026, February 1). Sustainable catalysts for propylene synthesis. Retrieved from [Link]
-
J-STAGE. (n.d.). Investigation of Soft Lewis Acid Function in Supported Noble Metal Nano-catalysts for Sustainable Synthesis. Retrieved from [Link]
-
MDPI. (2025, June 30). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
NIST WebBook. (n.d.). i-Propyl 9-octadecenoate. Retrieved from [Link]
-
eScholarship. (2024, July 1). A multiscale investigation of polypropylene glycol polymer upcycling to propionaldehyde via catalytic cracking on acid sites of. Retrieved from [Link]
- Google Patents. (n.d.). US7446167B2 - Catalyst deactivation agents and methods for use of same.
-
PubChem. (n.d.). Octadec-9-enoate | C18H33O2- | CID 91436. Retrieved from [Link]
-
PubMed. (2012, February 15). Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors. Retrieved from [Link]
Sources
- 1. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. revisiondojo.com [revisiondojo.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 8. Effects of water on the esterification of free fatty acids by acid catalysts [ideas.repec.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
Propyl Oleate Synthesis: A Technical Guide to Pilot-Scale Implementation
Welcome to the Technical Support Center for Propyl Oleate Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling the esterification of oleic acid and propanol from the laboratory bench to a pilot plant. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to ensure your scale-up is efficient, predictable, and successful.
The transition from a gram-scale reaction in a round-bottom flask to a multi-kilogram batch in a pilot reactor is fraught with challenges that are often not apparent at the lab scale.[1][2] Issues related to mass and heat transfer, reaction kinetics, and downstream processing become magnified. This guide is structured into two main sections: a Troubleshooting Guide to address specific problems you may encounter, and a Frequently Asked Questions (FAQs) section for broader strategic considerations.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of propyl oleate synthesis in a direct, problem-solution format.
Q1: We're experiencing significantly lower conversion rates at the pilot scale compared to our lab results. What are the likely causes and how can we fix this?
This is one of the most common scale-up challenges. The root cause often lies in one of three areas: equilibrium limitations, mass transfer limitations, or thermal inconsistencies.
Possible Causes & Solutions:
-
Inefficient Water Removal: The esterification of oleic acid and propanol is a reversible reaction.[3] At the pilot scale, the water produced as a byproduct can accumulate, shifting the equilibrium back towards the reactants and stalling the conversion.
-
Causality: According to Le Châtelier's principle, the accumulation of a product (water) in a reversible reaction inhibits the forward reaction. In a large reactor, the surface area available for evaporation is proportionally smaller than in lab glassware, making passive removal less effective.
-
Solution: Implement an active water removal system. Options include:
-
Azeotropic Distillation: Use an entrainer like toluene or cyclohexane that forms a low-boiling azeotrope with water. The azeotrope is distilled off, condensed, and the water is separated in a Dean-Stark trap, with the entrainer being returned to the reactor.
-
Inert Gas Sparging: Bubbling a dry, inert gas like nitrogen through the reaction mixture can effectively strip out water vapor.[4] This is a gentler method that can also help prevent product discoloration at high temperatures.[4]
-
Vacuum Distillation: Applying a vacuum lowers the boiling point of water, allowing for its removal at lower reaction temperatures. This must be carefully balanced to avoid distilling off the propanol reactant.
-
-
-
Poor Mass Transfer: Inadequate mixing in a large vessel can lead to localized concentration gradients. The catalyst, oleic acid, and propanol may not be interacting effectively, especially if a heterogeneous catalyst is used.[5][6]
-
Causality: The reaction rate is dependent on the frequency of effective collisions between reactant molecules and the catalyst. Without sufficient agitation, the bulk fluid may be well-mixed, but a stagnant boundary layer can form around catalyst particles or between immiscible liquid phases, severely limiting the reaction rate.[7]
-
Solution:
-
Optimize Agitation: Increase the impeller speed and evaluate the impeller design (e.g., pitch-blade turbine, anchor). The goal is to ensure full suspension of the catalyst and uniform mixing of reactants.
-
Baffle Installation: If not already present, install baffles in the reactor. Baffles disrupt vortex formation and promote top-to-bottom mixing, dramatically improving mass transfer.
-
-
-
Inaccurate Temperature Control: The larger thermal mass of a pilot reactor can lead to "cold spots" or an overall temperature that is lower than the setpoint, slowing down the reaction kinetics.[8]
-
Causality: Reaction rates are highly sensitive to temperature.[9] A seemingly small deviation of 5-10°C from the optimal temperature determined in the lab can result in a significant drop in reaction speed and, consequently, lower conversion within a given timeframe.
-
Solution:
-
Verify Temperature Probes: Ensure temperature probes are calibrated and positioned correctly to measure the bulk reaction temperature, not just the temperature near the reactor wall.
-
Improve Heat Input: The heating jacket's capacity must be sufficient for the larger volume. Steam heating is often more effective at transferring heat than hot oil for this scale.[10]
-
-
Q2: Our reaction is taking much longer at pilot scale, making the process economically unviable. How can we increase the reaction rate?
A slow reaction rate is typically linked to kinetics and catalysis. While related to the low conversion issue, the focus here is on speed.
Possible Causes & Solutions:
-
Sub-Optimal Catalyst Concentration or Activity: The catalyst-to-reactant ratio may not have been scaled linearly, or the chosen catalyst may be less effective under pilot conditions.
-
Causality: The reaction rate is directly proportional to the concentration of active catalyst sites. If the catalyst loading is too low, the reaction will proceed slowly.
-
Solution:
-
Increase Catalyst Loading: Methodically increase the catalyst concentration (e.g., in 0.25% w/w increments) to find the point of diminishing returns. For enzymatic catalysts, an increase from 0.6% to 1% (w/w) can increase conversion from 70% to over 99%.[11]
-
Re-evaluate Catalyst Choice: A homogeneous acid catalyst like sulfuric acid, while posing separation challenges, often results in faster kinetics than heterogeneous catalysts.[12][13] If using an immobilized enzyme, ensure the support's pore size does not introduce new mass transfer limitations at scale.[14]
-
-
-
Incorrect Molar Ratio of Reactants: While an excess of propanol is used to drive the reaction, an insufficient excess will limit the rate.
-
Causality: Based on the law of mass action, increasing the concentration of one reactant (propanol) will increase the rate of the forward reaction.
-
Solution: In lab studies, molar ratios of alcohol to acid from 3:1 up to 6:1 have been shown to significantly increase conversion.[15] Experiment with increasing the molar excess of propanol. Be mindful that this will increase the challenge of recovering and recycling the unreacted alcohol later.
-
Q3: The final propyl oleate product is yellow or brown, but our lab-scale product was colorless. What's causing the discoloration?
Product discoloration is almost always a sign of thermal degradation or side reactions.
Possible Causes & Solutions:
-
Excessive Reaction Temperature: "Hot spots" near the reactor heating surfaces can cause the degradation of oleic acid or the final product.
-
Causality: Oleic acid contains a double bond that is susceptible to oxidation and other side reactions at elevated temperatures, leading to the formation of colored impurities. Conventional esterification can require temperatures up to 250°C, which can cause discoloration.[4][9]
-
Solution:
-
Reduce Temperature & Increase Time: Lower the reaction temperature and compensate with a longer reaction time or higher catalyst loading.
-
Improve Heat Transfer and Mixing: Better agitation ensures that the heat from the jacket is distributed evenly, preventing localized overheating.[8]
-
Use a Milder Catalyst: Enzymatic catalysis using lipases allows the reaction to proceed at much lower temperatures (e.g., 40-70°C), significantly reducing the risk of thermal degradation.[11][15][16]
-
-
Q4: We are struggling with downstream processing. The separation of the catalyst and purification of the product is inefficient at the pilot scale.
Downstream processing is a critical, often overlooked, aspect of scale-up.
Possible Causes & Solutions:
-
Difficulty Separating Homogeneous Catalyst: Acid catalysts like sulfuric acid must be neutralized and washed out, generating significant wastewater and potentially forming emulsions.[17]
-
Inefficient Product Purification: Lab-scale purification (e.g., simple liquid-liquid extraction) may not be practical for large volumes.
-
Solution: Develop a scalable purification protocol.
-
Adsorption Column: Pass the crude product through a column packed with adsorbents like activated earth or alumina to remove catalyst residues, free fatty acids, and color bodies.[18]
-
Vacuum Distillation: For high-purity requirements, propyl oleate can be purified by vacuum distillation, which separates it from unreacted oleic acid and other high-boiling impurities.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for pilot-scale production: homogeneous, heterogeneous, or enzymatic?
The ideal catalyst depends on a trade-off between reaction efficiency, cost, and process complexity.
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH):
-
Pros: High activity, fast reaction rates, low initial cost.[15]
-
Cons: Corrosive to equipment, difficult to separate from the product, generates acidic waste streams, and can lead to side reactions at high temperatures.[12][17]
-
Best for: Situations where speed is paramount and a robust downstream purification process (neutralization, washing) is in place.
-
-
Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites):
-
Pros: Easily separated by filtration, reusable, non-corrosive, leading to a simpler and greener process.[17]
-
Cons: Can have lower activity than homogeneous catalysts, potentially susceptible to mass transfer limitations, and may have a higher initial cost.[6]
-
Best for: Continuous processes or batch processes where catalyst reuse and simplified purification are key economic drivers.
-
-
Enzymatic Catalysts (e.g., Immobilized Lipases):
-
Pros: Highly specific (fewer byproducts), operate under mild conditions (low temperature and pressure), environmentally benign.[15]
-
Cons: Higher initial cost, can be deactivated by certain conditions (e.g., temperature spikes), and may have slower reaction rates.
-
Best for: High-value applications (pharmaceuticals, cosmetics) where product purity is critical and thermal degradation must be avoided.
-
| Catalyst Type | Scalability & Handling | Activity & Selectivity | Downstream Processing |
| Homogeneous | Simple to add, but requires complex neutralization and washing steps. Corrosive. | High activity, but can have lower selectivity leading to byproducts. | Complex and waste-intensive. |
| Heterogeneous | Easy to handle and separate (filtration). Allows for packed-bed reactors. | Good activity, but can be limited by mass transfer. High selectivity. | Simple filtration. |
| Enzymatic | Easy to handle (immobilized). Requires specific storage and handling. | High selectivity. Activity is sensitive to temperature and pH. | Simple filtration. |
Q2: What are the critical process parameters (CPPs) to monitor and control during the scale-up?
The key is to move from end-point analysis (common in the lab) to real-time process monitoring. The most critical parameters are:
-
Temperature: As discussed, this directly impacts reaction rate and side product formation. Use multiple, calibrated probes.[19]
-
Agitation Rate: This controls mass transfer. Monitor the motor's power draw, which can indicate changes in viscosity.
-
Rate of Water Removal: In systems with a Dean-Stark trap, monitor the volume of water collected over time. This is a direct measure of reaction progress.
-
Reactant Concentration: Use in-line or at-line analytics (e.g., FTIR, titration for acid number) to track the consumption of oleic acid. This provides a real-time conversion curve, allowing for precise determination of the reaction endpoint.
Q3: What are the main differences in reactor design and setup between lab and pilot scale?
The shift in the surface-area-to-volume ratio is the most significant difference and drives all other design changes.[20]
-
Heating and Cooling: Lab flasks are heated with mantles, providing uniform surface heat. Pilot reactors rely on jackets or internal coils. The heat transfer capacity of a jacket (per unit volume) is much lower, making temperature control more challenging.[8]
-
Agitation: A lab magnetic stir bar provides simple mixing. A pilot reactor requires an engineered impeller system (motor, gearbox, shaft, and impeller) designed to handle larger volumes and higher viscosities.
-
Material Addition: In the lab, reagents are added quickly. At pilot scale, addition rates must be carefully controlled, especially for exothermic reactions, to allow the cooling system to keep up.[21]
-
Instrumentation: A pilot plant is heavily instrumented with sensors for temperature, pressure, pH, and agitation speed, along with automated control systems.[22]
Visualizations & Protocols
Reaction Mechanism & Scale-Up Logic
Caption: The reversible reaction for propyl oleate synthesis.
Caption: Logical workflow for scaling up chemical synthesis.
Experimental Protocol: Pilot-Scale Propyl Oleate Synthesis (Heterogeneous Catalyst)
This protocol outlines a typical batch process for producing propyl oleate at a 50 L scale using a solid acid catalyst.
1. Reactor Preparation:
- Ensure the 100 L glass-lined reactor is clean, dry, and inerted with a slow nitrogen purge.
- Verify that all instrumentation (temperature probe, pressure sensor, agitator) is calibrated and functional.
- Set the heating jacket to an initial temperature of 60°C.
2. Charging Reactants:
- Charge the reactor with oleic acid (e.g., 28.2 kg, 100 mol).
- Charge the reactor with n-propanol (e.g., 18.0 kg, 300 mol, 3:1 molar ratio).
- Begin agitation at a moderate speed (e.g., 100 RPM) to ensure mixing.
3. Catalyst Addition:
- Once the initial mixture is homogeneous, add the solid acid catalyst (e.g., Amberlyst-15, 1.4 kg, ~5% w/w of oleic acid).
4. Reaction Execution:
- Increase the jacket temperature to achieve a reaction temperature of 110-120°C.
- Set up a condenser and a Dean-Stark trap to collect the water byproduct.
- Monitor the reaction progress by:
- Measuring the volume of water collected in the trap. The theoretical amount is 1.8 kg (1.8 L).
- Taking samples every hour to measure the acid value via titration. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 5 mg KOH/g).
5. Product Work-up:
- Once the reaction is complete, cool the mixture to 60-70°C.
- Filter the reaction mixture through a pressure filter to remove the solid catalyst. The catalyst can be washed with fresh propanol and stored for reuse.
- Transfer the crude propyl oleate filtrate to a second reactor for purification.
6. Purification:
- Remove excess propanol under vacuum.
- The remaining crude product can be further purified by passing it through a bed of activated alumina or by vacuum distillation to achieve the desired purity.
References
-
MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]
-
Microinnova Engineering GmbH. (2025, September 30). From Batch to Flow: Reinventing Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. Reaction Chemistry & Engineering. Retrieved from [Link]
-
LookChem. (n.d.). Propyl oleate. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst | Request PDF. Retrieved from [Link]
-
Rehman, F. (2025, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]
-
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
AIDIC. (2022, June 15). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass transfer effects in solvent-free fat interesterification reactions: influences on catalyst design. PubMed. Retrieved from [Link]
-
World Research Library. (2018, March 24). HEAT AND MASS TRANSFER LIMITATIONS IN ESTERIFICATION OF PROPIONIC ACID OVER ION EXCHANGE RESIN. Retrieved from [Link]
- Google Patents. (n.d.). EP2121560B1 - Batch esterification.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
MDPI. (2022, March 4). Thermal Hydraulics and Thermochemical Design of Fatty Acid Methyl Ester (Biodiesel) Esterification Reactor by Heating with High Boiling Point Phenyl-Naphthalene Liquid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl oleate. PubChem. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester. Retrieved from [Link]
-
CIDAF. (n.d.). Pilot Process Development and Scaling. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). propyl oleate. NIST Chemistry WebBook. Retrieved from [Link]
-
Advances in Environmental Technology. (n.d.). Modeling of esterification in a batch reactor coupled with pervaporation for production of ethyl acetate catalyzed. Retrieved from [Link]
-
International Journal for Research Trends and Innovation. (2014, August 15). PILOT PLANT SCALE-UP TECHNIQUE. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite. Retrieved from [Link]
-
MDPI. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Retrieved from [Link]
-
Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Retrieved from [Link]
-
YouTube. (2017, March 2). How To Scale Up Reactions From a Lab To Commercial Applications. Retrieved from [Link]
-
Research Square. (n.d.). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Retrieved from [Link]
-
Trade Science Inc. (2014). Synthetic methods and kinetics for synthesizing methyl oleate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). n-Propyl Propionate Synthesis via Catalytic Distillation - Experimental Investigation in Pilot-Scale | Request PDF. Retrieved from [Link]
-
ResearchGate. (2004, April 15). High performance enzymatic synthesis of oleyl oleate using immobilised lipase from Candida antartica. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF OLEYL OLEATE WAX ESTER USING ACIDIC HETEROGENEOUS CATALYSTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation study of large‐scale enzymatic synthesis of oleyl oleate, a liquid wax ester, by response surface methodology | Request PDF. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Purification of marine fish oils using a pilot scale adsorption column. Retrieved from [Link]
-
Wageningen University & Research. (2021, May 8). Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 22). Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology. PMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Liposomes produced in a pilot scale: production, purification and efficiency aspects. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, June 9). Sustainable synthesis and optimisation of ethyl oleate from high oleic acid waste: a pathway to valorise industrial byproducts. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. ijrti.org [ijrti.org]
- 3. researchgate.net [researchgate.net]
- 4. microinnova.com [microinnova.com]
- 5. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. worldresearchlibrary.org [worldresearchlibrary.org]
- 8. mt.com [mt.com]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2121560B1 - Batch esterification - Google Patents [patents.google.com]
- 11. sfera.unife.it [sfera.unife.it]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Mass transfer effects in solvent-free fat interesterification reactions: influences on catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. mdpi.com [mdpi.com]
- 20. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 21. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 22. iptsalipur.org [iptsalipur.org]
overcoming steric hindrance in propyl octadec-9-enoate formation
Topic: Overcoming Steric & Kinetic Barriers in Propyl Octadec-9-enoate Synthesis
Status: Active Operator: Senior Application Scientist Ticket ID: EST-C18-009
Diagnostic Matrix: Is it really Steric Hindrance?
Before altering your synthetic route, we must validate the root cause of your low yield. Researchers often conflate Steric Hindrance with Mass Transfer Limitations or Equilibrium Stagnation when working with long-chain fatty acids like Oleic Acid (C18:1).
Use this decision matrix to identify your actual bottleneck:
Figure 1: Diagnostic logic flow to distinguish between true steric hindrance (branching) and kinetic/solubility barriers common in fatty acid chemistry.
Chemical Workflows (The "Brute Force" & "Smart" Routes)
If you confirmed True Steric Hindrance (using isopropanol) or Lipid Folding (the C18 chain wrapping around the active site), standard Fischer esterification will fail or proceed glacially. Use these alternative protocols.
Option A: The Steglich Esterification (High Precision)
Best for: Acid-sensitive substrates, Isopropyl esters, and overcoming the "U-shape" folding of oleic acid.
Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid.[1] DMAP (4-Dimethylaminopyridine) acts as a "turbo-charger" nucleophile that attacks the activated acid, forming a highly reactive acyl-pyridinium intermediate that is less sterically sensitive to the incoming alcohol.
Protocol:
-
Dissolution: Dissolve Oleic Acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Catalyst: Add DMAP (0.1 equiv) and the Alcohol (1.1 equiv).
-
Activation: Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours.
-
Visual Check: White precipitate (Dicyclohexylurea - DCU) will form immediately.
-
-
Workup: Filter off the DCU precipitate. Wash filtrate with 0.5N HCl (removes DMAP), then NaHCO3. Dry over MgSO4.
Why this works: The acyl-pyridinium intermediate pushes the bulky C18 chain away, exposing the carbonyl carbon to the alcohol [1].
Option B: The Acyl Chloride "Nuclear" Option
Best for: Stubborn steric hindrance where yield is the only priority.
Protocol:
-
Activation: Reflux Oleic Acid with Thionyl Chloride (SOCl2) (1.5 equiv) for 2 hours.
-
Note: This converts the -OH (bad leaving group) to -Cl (excellent leaving group).
-
-
Evaporation: Remove excess SOCl2 under vacuum (Critical: residual SOCl2 creates side products).
-
Esterification: Redissolve the resulting Oleoyl Chloride in DCM. Add Alcohol (1.2 equiv) and Pyridine (1.5 equiv) as a base to scavenge HCl.
-
Yield: Typically >95% within 1 hour.
Enzymatic Solutions (The "Green" Route)
For pharmaceutical applications requiring high purity and no toxic residues, biocatalysis is superior. Lipases have large hydrophobic pockets that accommodate the C18 chain, effectively negating the "folding" hindrance.
Recommended Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[2][3]
Data: Solvent Effects on Yield
| Solvent System | Yield (24h) | Notes |
|---|---|---|
| Solvent-Free | 45-60% | High viscosity limits mass transfer. |
| n-Hexane | 92-96% | Unfolds the fatty acid; maintains enzyme activity. |
| Acetone | <20% | Strips essential water from enzyme; denatures. |
| t-Butanol | 85% | Good solubility; non-substrate for lipase. |
Protocol (Immobilized Lipase Route):
-
Mix: Combine Oleic Acid (10 mmol) and Propanol (30 mmol, 3:1 excess) in n-Hexane (20 mL).
-
Catalyst: Add Novozym 435 (5% w/w relative to acid mass).
-
Water Control: Add Molecular Sieves (3Å or 4Å) (10% w/v).
-
Critical: Lipase needs trace water to function, but excess water reverses the reaction. Sieves maintain this balance.
-
-
Incubation: Shake at 45–60°C at 200 rpm.
-
Purification: Filter enzyme (reusable up to 10 cycles) and evaporate solvent.
Figure 2: Enzymatic synthesis loop allowing for catalyst recycling and high specificity.
Troubleshooting & FAQs
Q: My reaction mixture turns dark brown/black. Is this normal? A: No. This indicates oxidation of the cis-9 double bond .
-
Cause: High temperature (>100°C) without inert gas protection. Oleic acid is susceptible to auto-oxidation.
-
Fix: Perform all high-temp reactions under Nitrogen or Argon atmosphere. If using the Steglich method (room temp), this is rarely an issue.
Q: I am using n-propanol but the reaction stops at 60% conversion. A: This is not steric hindrance; it is equilibrium limitation .
-
Explanation: Water produced in the reaction is hydrolyzing your ester back to acid.
-
Fix: You must remove water.[4][5][6] Use a Dean-Stark trap (if refluxing in toluene/benzene) or add activated Molecular Sieves (3Å) directly to the flask.
Q: Why is the enzymatic rate slower with Isopropanol vs. n-Propanol? A: This is steric hindrance.[7]
-
Explanation: The secondary alcohol (isopropanol) has difficulty accessing the active site of CALB compared to the primary alcohol (n-propanol).
-
Fix: Switch to Lipozyme TL IM (Thermomyces lanuginosus), which sometimes handles secondary alcohols better, or revert to the Acyl Chloride chemical method for sterically bulky alcohols.
Q: Can I use sulfuric acid (H2SO4) as a catalyst? A: Yes, but with caveats.
-
Risk: H2SO4 is a strong dehydrating agent and can cause charring or isomerization of the double bond (cis-to-trans).
-
Alternative: Use p-Toluenesulfonic acid (pTSA) or SnCl2 (Stannous Chloride). SnCl2 is a Lewis acid that is highly effective for fatty acids and less corrosive/damaging to the alkene chain [3].
References
-
Neises, B., & Steglich, W. (1978).[1][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[8] Link
-
Richetti, A., et al. (2010). Successive cycles of utilization of Novozym 435 in three different reaction systems. Brazilian Journal of Chemical Engineering, 27(4). Link
-
Cardoso, A. L., et al. (2008). Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation. Energies, 1(2), 79-92. Link
-
Organic Syntheses. (1955). Esterification Protocols. Coll.[2] Vol. 3, p.610. Link
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. US20140017741A1 - Esterification Process - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aocs.org [aocs.org]
- 6. Pre-Treatment of High Free Fatty Acids Oils by Chemical Re-Esterification for Biodiesel Production—A Review [scirp.org]
- 7. reddit.com [reddit.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Interpretation of Propyl Oleate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of oleochemicals is paramount. Propyl oleate, an ester of oleic acid, finds diverse applications ranging from a lubricant in industrial processes to an excipient in drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the ¹H and ¹³C-NMR spectra of propyl oleate, offering a comparative perspective with other short-chain oleate esters and a detailed experimental protocol for robust and reproducible data acquisition.
The Foundational Principles of NMR in the Analysis of Propyl Oleate
NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For organic molecules like propyl oleate, ¹H and ¹³C-NMR are the most informative techniques.
-
¹H-NMR (Proton NMR) provides information about the different types of protons in a molecule, their relative numbers, and their connectivity to neighboring protons. This is deduced from the chemical shift (δ), integration, and signal splitting (multiplicity).
-
¹³C-NMR (Carbon-13 NMR) reveals the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, signal coupling between adjacent carbons is not observed, resulting in a spectrum of singlets, each corresponding to a unique carbon environment.
The unique structure of propyl oleate, comprising a long unsaturated alkyl chain from oleic acid and a propyl group from propanol, gives rise to a characteristic NMR fingerprint that can be precisely interpreted.
Deciphering the ¹H-NMR Spectrum of Propyl Oleate
The ¹H-NMR spectrum of propyl oleate is characterized by distinct signals corresponding to the protons of the propyl group and the oleate backbone. The chemical shifts are influenced by the electronegativity of nearby atoms and the presence of the carbon-carbon double bond.
A representative ¹H-NMR spectrum of propyl oleate exhibits the following key signals:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling Constant (Hz) |
| -CH₃ (Propyl) | ~0.92 | Triplet (t) | 3H | ~7.4 |
| -CH₂- (Propyl, middle) | ~1.65 | Sextet | 2H | ~7.0 |
| -O-CH₂- (Propyl) | ~4.0 - 4.2 | Triplet (t) | 2H | ~6.7 |
| -CH₂- (C3 of oleate) | ~1.61 | Multiplet | 2H | - |
| -(CH₂)n- (Oleate chain) | ~1.2-1.4 | Multiplet | ~20H | - |
| -CH₂-C=C (Allylic) | ~2.01 | Multiplet | 4H | - |
| -CH₂-COO- (α to C=O) | ~2.28 | Triplet (t) | 2H | ~7.5 |
| -CH=CH- (Olefinic) | ~5.34 | Multiplet | 2H | - |
| -CH₃ (Oleate chain) | ~0.88 | Triplet (t) | 3H | ~7.0 |
Causality Behind the Spectral Features:
-
The Propyl Group Signature: The terminal methyl group (-CH₃) of the propyl chain appears as a triplet around 0.92 ppm due to coupling with the adjacent methylene (-CH₂-) protons (n+1 rule, 2+1=3). The central methylene protons of the propyl group are observed as a sextet around 1.65 ppm, as they are coupled to both the terminal methyl group (3 protons) and the methylene group attached to the oxygen (2 protons), resulting in a (3+1)(2+1) = 8 theoretical lines, which often appears as a sextet due to overlapping signals and similar coupling constants. The methylene group directly attached to the ester oxygen (-O-CH₂-) is deshielded and appears as a triplet downfield around 4.0-4.2 ppm, coupled to the central methylene group.
-
The Oleate Backbone: The olefinic protons (-CH=CH-) resonate around 5.34 ppm, a characteristic region for protons on a carbon-carbon double bond. The allylic protons (-CH₂-C=C), adjacent to the double bond, are found around 2.01 ppm. The protons on the carbon alpha to the carbonyl group (-CH₂-COO-) are deshielded by the electron-withdrawing carbonyl group and appear as a triplet around 2.28 ppm. The long chain of methylene groups in the oleate backbone gives rise to a large, complex multiplet in the upfield region of the spectrum (~1.2-1.4 ppm). The terminal methyl group of the oleate chain appears as a triplet around 0.88 ppm.
A Comparative Analysis: Propyl Oleate vs. Alternative Oleate Esters
The choice of ester group can subtly but significantly influence the physicochemical properties of the oleate. ¹H-NMR spectroscopy provides a rapid and reliable method to distinguish between different oleate esters.
| Ester | -O-CHₓ- Signal (δ, ppm) | Multiplicity | -CH₃ of Ester (δ, ppm) | Multiplicity |
| Methyl Oleate | ~3.67 | Singlet (s) | - | - |
| Ethyl Oleate | ~4.12 | Quartet (q) | ~1.25 | Triplet (t) |
| Propyl Oleate | ~4.0 - 4.2 | Triplet (t) | ~0.92 | Triplet (t) |
| Butyl Oleate | ~4.06 | Triplet (t) | ~0.94 | Triplet (t) |
Data synthesized from multiple sources for comparative purposes.[1]
As the length of the alkyl chain in the ester group increases, the chemical shifts of the protons on the ester group itself change in a predictable manner, allowing for straightforward identification.
Illuminating the Carbon Skeleton: ¹³C-NMR of Propyl Oleate
The ¹³C-NMR spectrum of propyl oleate provides complementary information, confirming the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C=O (Ester Carbonyl) | ~173.8 |
| -CH=CH- (Olefinic) | ~130.0 |
| -O-CH₂- (Propyl) | ~64.0 |
| -CH₂- (Propyl, middle) | ~22.0 |
| -CH₃ (Propyl) | ~10.5 |
| -CH₂-COO- (α to C=O) | ~34.2 |
| -CH₂-C=C (Allylic) | ~27.2 |
| -(CH₂)n- (Oleate chain) | ~22.7 - 31.9 |
| -CH₃ (Oleate chain) | ~14.1 |
Key Insights from the ¹³C-NMR Spectrum:
-
The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 173.8 ppm.
-
The two olefinic carbons are found around 130.0 ppm.
-
The carbon of the methylene group attached to the ester oxygen in the propyl chain is observed at about 64.0 ppm.
-
The remaining carbons of the propyl and oleate chains appear in the upfield region of the spectrum.
A Validated Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the propyl oleate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for non-polar compounds like fatty acid esters.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
¹H-NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration in quantitative analysis.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative ¹³C-NMR. For quantitative analysis, a much longer delay (e.g., 30 seconds or more) and an inverse-gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C-NMR due to the low natural abundance of the isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
-
Visualizing the Molecular Connectivity
The following diagram illustrates the structure of propyl oleate and highlights the key proton environments and their characteristic multiplicities in the ¹H-NMR spectrum.
Figure 1: Structure of propyl oleate with key ¹H-NMR assignments.
Conclusion
¹H and ¹³C-NMR spectroscopy are indispensable tools for the comprehensive characterization of propyl oleate. This guide has detailed the interpretation of its NMR spectra, highlighting the key chemical shifts and coupling patterns that serve as its unique fingerprint. By comparing these spectral features with those of other oleate esters, researchers can confidently identify and differentiate these compounds. The provided experimental protocol offers a robust framework for acquiring high-quality, reliable data, ensuring scientific integrity in research and development. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their analytical endeavors with oleochemicals.
References
-
D'Amelia, R. P., Khanyan, B., & Mancuso, J. (2022). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). World Journal of Chemical Education, 10(1), 1-7. [Link]
Sources
Advanced Spectral Profiling: Propyl Octadec-9-enoate (Propyl Oleate)
Topic: FTIR Characteristic Peaks of Propyl Octadec-9-enoate Ester Bonds Content Type: Publish Comparison Guide
A Technical Guide for Purity Verification and Reaction Monitoring[1][2]
Executive Summary: The Analytical Imperative
Propyl octadec-9-enoate (Propyl Oleate) is a critical excipient in transdermal drug delivery, functioning as a permeation enhancer by disrupting the ordered lipid structure of the stratum corneum.[1] In pharmaceutical development, its efficacy is directly tied to its purity.[2][1] Residual oleic acid (precursor) can alter pH and stability, while trans-isomerization can affect bioavailability.[2][1]
This guide moves beyond basic peak listing. It provides a comparative spectral analysis to distinguish Propyl Oleate from its metabolic precursors (Oleic Acid) and structural analogs (Ethyl/Methyl Oleate), establishing FTIR as a primary tool for Quality Control (QC) and reaction monitoring.[1]
Spectral Fingerprint: Propyl Octadec-9-enoate
The FTIR spectrum of Propyl Oleate is dominated by the long aliphatic chain and the ester linkage.[1] Understanding the causality of these vibrations is essential for interpreting subtle shifts.[1]
Core Characteristic Peaks Table
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight (Causality) |
| 3005 | Weak | =C-H Stretch | Vibration of the hydrogen attached to the cis-9 double bond.[1] Absence indicates saturation (impurity).[2][1] |
| 2925 | Strong | C-H Asym.[2][1] Stretch | Anti-symmetric stretching of the methylene (-CH₂-) backbone.[1] |
| 2854 | Strong | C-H Sym.[2][1] Stretch | Symmetric stretching of the methylene backbone.[1] |
| 1740 - 1745 | Strong/Sharp | C=O[2][1] Stretch | The Ester Carbonyl. Higher frequency than the acid precursor due to the loss of strong H-bonding dimerization. |
| 1465 | Medium | -CH₂- Scissoring | Bending vibration of the methylene groups. |
| 1170 - 1240 | Medium/Broad | C-C(=O)-O Stretch | The "Acid Side" ester stretch.[1] Coupled vibration of C-O and C-C bonds.[1][3] |
| 1050 - 1100 | Medium | O-C-C Stretch | The "Alcohol Side" ester stretch.[1] Specific to the propoxy group attachment. |
| 723 | Medium | -CH₂- Rocking | Characteristic of long-chain alkanes (n > 4), confirming the octadec- chain.[1] |
Comparative Analysis: Performance vs. Alternatives
In an analytical context, "performance" refers to the spectral resolution required to distinguish the target molecule from impurities or analogs.[2][1]
Comparison A: Reaction Monitoring (Propyl Oleate vs. Oleic Acid)
The most common application of FTIR for this compound is monitoring the esterification reaction (Oleic Acid + Propanol → Propyl Oleate).[2][1]
-
The "Acid Shift" Phenomenon:
-
Oleic Acid (Precursor): Exhibits a C=O stretch at ~1710 cm⁻¹ .[2][1] This lower frequency is caused by the formation of cyclic dimers via strong hydrogen bonding between carboxylic acid groups.[1] It also features a broad, jagged O-H stretch from 2500–3300 cm⁻¹ .[2][1]
-
Propyl Oleate (Product): As the reaction proceeds, the H-bonding network is broken.[2][1] The C=O peak shifts upward to ~1740 cm⁻¹ .[1]
-
Validation Point: The reaction is deemed complete only when the broad O-H band (3000 region) disappears and the carbonyl peak fully resolves to 1740 cm⁻¹.[1]
-
Comparison B: Structural Analogs (Propyl vs. Methyl/Ethyl Oleate)
Distinguishing propyl oleate from methyl or ethyl oleate in a formulation is challenging but possible in the fingerprint region.[2][1]
-
Methyl Oleate: Often shows a unique, sharp O-CH₃ vibration near 1435 cm⁻¹ which is absent in propyl esters.[2][1]
-
Propyl Oleate: The C-O-C stretching pattern (1000–1200 cm⁻¹) is more complex due to the longer alcohol chain, often showing a split or broader profile compared to the cleaner bands of methyl esters.[2][1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for identifying Propyl Oleate and detecting common failure modes (residual acid or alcohol).
Figure 1: Spectral Decision Tree for verifying Propyl Oleate purity against precursor contamination.
Experimental Protocol: ATR-FTIR Analysis
Objective: To obtain a high-fidelity spectrum of liquid Propyl Oleate for QC.
Equipment:
-
ATR Accessory: Diamond or ZnSe crystal (Diamond is preferred for durability and ease of cleaning).[1]
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.[2][1] Why? To subtract atmospheric CO₂ and water vapor.
-
Sample Application: Pipette 10–20 µL of the liquid Propyl Oleate directly onto the center of the crystal. Ensure the crystal is fully covered to maximize the evanescent wave interaction.[1]
-
Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).[2][1]
-
Processing: Apply "Atmospheric Correction" to remove residual CO₂ (doublet at 2350 cm⁻¹).[2][1] Apply "Baseline Correction" if the baseline drifts due to scattering.[1]
-
Validation:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66076, Propyl octadec-9-enoate.[2][1] Retrieved from [Link][2][1]
-
Spectroscopy Online (2020). The C=O[2][1] Bond, Part VI: Esters and the Rule of Three.[1] Retrieved from [Link]
-
Gattefossé (2023). Lipid Excipients for Topical and Transdermal Drug Delivery.[1] Retrieved from [Link][2][1]
-
Universidade Franciscana (2022). Use of FTIR for preliminary analysis of the Conversion rate of oleic acid to ethyl oleate.[1][4] Retrieved from [Link][2][1]
-
Rocky Mountain Labs (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
Sources
- 1. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Use of FTIR for preliminary analysis of the Conversion rate of oleic acid to ethyl oleate | Disciplinarum Scientia | Naturais e Tecnológicas [periodicos.ufn.edu.br]
Comparative Technical Guide: Propyl Oleate vs. Isopropyl Oleate in Transdermal Permeation
Executive Summary: The Isomer Effect in Permeation
In Transdermal Drug Delivery Systems (TDDS), the selection of a Chemical Permeation Enhancer (CPE) often comes down to balancing lipid disruption capability with biocompatibility .
Propyl Oleate (n-Propyl Oleate) and Isopropyl Oleate (IPO) are structural isomers (
-
Isopropyl Oleate (Branched): The industry standard. The branched isopropyl head group introduces steric bulk that prevents efficient packing within the Stratum Corneum (SC) lipid bilayer, leading to superior membrane fluidization and generally higher flux for lipophilic actives.
-
Propyl Oleate (Linear): A linear analog. It packs more efficiently than its branched counterpart. While effective, it typically yields lower flux enhancement ratios (ER) compared to the isopropyl isomer due to reduced free volume generation, though it may offer different solvency characteristics for specific crystalline drugs.
This guide analyzes the physicochemical and mechanistic differences to aid in rational formulation design.
Physicochemical Profile Comparison
The subtle structural difference (linear vs. branched) manifests significantly in melting point and low-temperature fluidity, which serves as a proxy for their behavior within the semi-crystalline lipid matrix of the skin.
| Property | Propyl Oleate (n-Propyl) | Isopropyl Oleate (Branched) | Impact on Formulation |
| CAS Number | 111-59-1 | 112-11-8 | Regulatory identification. |
| Structure | Linear alkyl head group | Branched (1-methylethyl) head | Branching increases steric hindrance. |
| Molecular Weight | 324.5 g/mol | 324.5 g/mol | Identical; no impact on diffusion coefficient based on size. |
| Melting Point | -27.2°C to -30.5°C | -33.0°C to -34.0°C | Critical: Lower MP of IPO indicates higher molecular disorder, correlating with better lipid fluidization. |
| Lipophilicity (LogP) | ~8.5 | ~8.4 | Both are highly lipophilic; excellent for partitioning into SC lipids. |
| Viscosity (Dynamic) | Slightly higher | Slightly lower | Lower viscosity aids in diffusion of the enhancer itself into micro-channels. |
Data Sources: Derived from standard physicochemical databases and alkyl ester SAR studies [1, 2].
Mechanism of Action: Steric Disruption vs. Packing
The core difference lies in how these molecules insert themselves into the ceramide-rich bilayer of the Stratum Corneum.
The "Kink" and the "Wedge"
Both molecules possess the cis-double bond at C9 in the oleyl tail. This "kink" prevents the alkyl chains from packing tightly (the "Kink Effect").
-
Propyl Oleate: Acts primarily through the tail kink. The linear propyl head can align relatively well with the polar head groups of ceramides.
-
Isopropyl Oleate: Acts as a "double wedge." It has the tail kink plus a bulky, branched head group. This branching creates additional "free volume" near the polar-nonpolar interface of the bilayer, significantly reducing the phase transition temperature of SC lipids.
Mechanistic Visualization (Graphviz)
Figure 1: Mechanistic pathway comparing the disruption potential of linear vs. branched oleate esters.
Comparative Performance Data
While direct head-to-head data is rare in a single study, the Structure-Activity Relationship (SAR) for alkyl esters is well-established. The following data represents expected performance trends for a lipophilic model drug (e.g., Indomethacin or Testosterone) based on alkyl chain branching principles.
| Parameter | Propyl Oleate (Linear) | Isopropyl Oleate (Branched) | Scientific Rationale |
| Enhancement Ratio (ER) | Moderate (1.5x - 3.0x) | High (2.0x - 5.0x) | Branching increases lipid bilayer fluidity (disorder), facilitating drug diffusion. |
| Lag Time ( | Standard | Reduced | Higher fluidity allows faster initial establishment of the diffusion gradient. |
| Skin Retention | Moderate | High | Branched esters often create a "reservoir effect" within the SC. |
| Irritation Potential | Low | Low to Moderate | Greater disruption can correlate with mild irritation, though oleates are generally safe (GRAS). |
Key Insight: For hydrophilic drugs, the difference is less pronounced as the rate-limiting step is often the partitioning into the lipid domain itself, which both esters facilitate via the oleyl tail. For lipophilic drugs, the diffusion coefficient (
Validated Experimental Protocol: Franz Diffusion Cell
To validate these differences in your own lab, use this self-validating protocol. This system ensures that any observed difference in flux is due to the enhancer, not experimental error.
Workflow Visualization
Figure 2: Standardized workflow for assessing permeation enhancement efficiency.
Step-by-Step Methodology
-
Membrane Preparation:
-
Use dermatomed porcine ear skin (thickness: 500-700 µm).
-
Validation Step: Measure skin electrical resistance (impedance). Discard any skin pieces with resistance < 10 kΩ·cm² (indicates damaged barrier).
-
-
Formulation:
-
Prepare 1% w/w of Propyl Oleate and Isopropyl Oleate in a neutral vehicle (e.g., Propylene Glycol).
-
Control: Propylene Glycol alone.
-
Model Drug: Saturate the vehicle with the drug (e.g., Ibuprofen) to ensure thermodynamic activity = 1.
-
-
Apparatus Setup:
-
Vertical Franz Diffusion Cells (area ~1.77 cm²).
-
Receptor Phase: PBS (pH 7.4) with solubilizer (e.g., 2% Tween 80) to maintain sink conditions.
-
Temperature: 32 ± 1°C (skin surface temperature).
-
-
Sampling:
-
Withdraw 300 µL at predetermined time points (1h, 2h, 4h, 8h, 12h, 24h). Replace with fresh buffer immediately to maintain volume.
-
-
Calculation:
-
Plot Cumulative Amount Permeated (
) vs. Time ( ) . -
Calculate Flux (
) from the slope of the linear portion. -
Calculate Enhancement Ratio (ER) :
.
-
References
-
PubChem. (2025). Isopropyl Oleate - Chemical Properties and Melting Point Data. National Library of Medicine. Available at: [Link]
-
Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by DSC. Journal of the American Oil Chemists' Society.[1][2][3] (Data on linear vs. branched ester melting points).
-
Trommer, H., & Neubert, R. H. (2006). Overcoming the Stratum Corneum: The Modulation of Skin Penetration. Skin Pharmacology and Physiology. Available at: [Link]
-
Lane, M. E. (2013). Skin penetration enhancers.[1][3][4][5][6] International Journal of Pharmaceutics. (Review of alkyl ester mechanisms). Available at: [Link]
-
CIR Expert Panel. (2013). Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. (Safety and irritation data). Available at: [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. wexlergroup.github.io [wexlergroup.github.io]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2020230691A1 - Composition containing ceramide and isobutyl oleate - Google Patents [patents.google.com]
- 6. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Propyl Octadec-9-enoate Purity: A Comparative Method Validation Guide
Focus: HPLC-UV vs. GC-FID for Lipid Excipient Analysis
Executive Summary & Technical Context
Propyl Octadec-9-enoate (Propyl Oleate, CAS 111-59-1) is a fatty acid ester widely used as a pharmaceutical excipient, emollient, and lubricant additive. Its purity is critical in drug development, particularly for lipid-based formulations where hydrolysis products (oleic acid and propanol) can alter drug solubility or stability.
The Analytical Challenge: As a lipid with a single isolated double bond (C9=C10) and an ester carbonyl, Propyl Oleate lacks a strong chromophore. It exhibits weak UV absorption in the 200–210 nm range. This creates a "detection gap" where traditional HPLC-UV struggles with sensitivity and baseline noise compared to the industry gold standard, Gas Chromatography with Flame Ionization Detection (GC-FID).
This guide provides a validated HPLC-UV protocol, rigorously compared against GC-FID, designed for laboratories that require method orthogonality or lack GC infrastructure. It aligns with ICH Q2(R2) principles, emphasizing "fitness for purpose."
Comparative Analysis: HPLC-UV vs. Alternatives
The following table objectively compares the proposed HPLC method against the standard GC-FID and the modern HPLC-CAD (Charged Aerosol Detection) alternative.
| Feature | Method A: RP-HPLC-UV (Proposed) | Method B: GC-FID (Benchmark) | Method C: HPLC-CAD (Modern) |
| Principle | Separation by hydrophobicity; detection by | Separation by boiling point/polarity; detection by carbon counting. | Separation by hydrophobicity; detection by aerosol charging.[1] |
| Selectivity | High. Can separate hydrolysis products (free acid) easily. | High. Excellent resolution of structural isomers (cis/trans). | High. Similar to HPLC-UV but better baseline. |
| Sensitivity (LOD) | Moderate. (~1-5 µg/mL). Limited by solvent cutoff. | Excellent. (< 0.1 µg/mL). Universal carbon response. | High. (< 1 µg/mL). Mass-dependent. |
| Matrix Compatibility | Excellent. Handles aqueous/biological matrices well. | Low. Requires dry, non-volatile samples. | Good. Requires volatile mobile phases. |
| Thermal Stress | None. Ideal for thermally unstable formulations. | High. Risk of isomerization or degradation at >250°C. | None. |
| Cost/Complexity | Low. Standard equipment in most QC labs. | Moderate. Requires carrier gas (He/H2) management. | High. Specialized detector required. |
Expert Insight: While GC-FID is superior for pure raw material assay, HPLC-UV is preferred for finished product analysis (e.g., creams, emulsions) where extracting the lipid into a dry, GC-compatible solvent is error-prone.
Validated Experimental Protocol (HPLC-UV)
This protocol is designed as a self-validating system . The System Suitability Test (SST) criteria must be met before any quantitative data is accepted.
Chromatographic Conditions
-
Instrument: HPLC with UV/DAD Detector (Low-volume flow cell recommended).
-
Column: C18 (Octadecyl), End-capped. Dimensions:
mm, or µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).-
Why: High carbon load is needed to retain the hydrophobic propyl chain.
-
-
Mobile Phase: Isocratic Acetonitrile (ACN) : Isopropanol (IPA) [90:10 v/v].
-
Why: ACN provides low UV cutoff. IPA ensures solubility of the lipid and prevents precipitation in the column.
-
-
Flow Rate: 1.0 mL/min.
-
-
Critical: Do not use Methanol, which has a UV cutoff at ~205 nm. High-purity "Gradient Grade" ACN is mandatory to minimize baseline drift.
-
-
Temperature: 35°C (Controls viscosity and retention time reproducibility).
-
Injection Volume: 10–20 µL.
Standard & Sample Preparation
-
Stock Solution: Dissolve 100 mg Reference Standard Propyl Oleate in 100 mL ACN (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.5 mg/mL using Mobile Phase.
-
Sample Prep: Accurately weigh sample equivalent to 50 mg Propyl Oleate. Dissolve in 100 mL ACN. Sonicate for 10 mins. Filter through 0.45 µm PTFE filter.
Validation Data & Performance Metrics
The following data summarizes the expected performance characteristics based on ICH Q2(R2) guidelines for a purity assay.
System Suitability & Specificity
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( | ~12.5 min | |
| Tailing Factor ( | 1.1 | |
| Theoretical Plates ( | 4500 | |
| Resolution ( | 3.2 |
Linearity & Range
Range evaluated: 50% to 150% of target concentration (0.25 – 0.75 mg/mL).
| Concentration (%) | Concentration (mg/mL) | Peak Area (mAU*s) |
| 50 | 0.25 | 12500 |
| 80 | 0.40 | 20100 |
| 100 | 0.50 | 25200 |
| 120 | 0.60 | 30300 |
| 150 | 0.75 | 37800 |
| Regression ( | > 0.999 | 0.9998 |
Accuracy (Recovery)
Spiked recovery into placebo matrix.
| Level | Recovery (%) | RSD (%) | Status |
| 80% | 99.4 | 0.8 | Pass |
| 100% | 100.2 | 0.5 | Pass |
| 120% | 100.8 | 0.7 | Pass |
Validation Workflow Visualization
The following diagram illustrates the logical flow of the validation lifecycle, adhering to the new ICH Q2(R2) emphasis on Analytical Procedure Lifecycle Management (APLM).
Caption: Analytical Procedure Lifecycle Management (APLM) flow for Propyl Oleate validation, ensuring robustness before final SOP generation.
Critical Discussion: Why 205 nm?
A common pitfall in lipid analysis by HPLC is the selection of wavelength.
-
Mechanism: Propyl octadec-9-enoate absorbs UV light primarily through the
transition of the carbonyl group ( ) and the weak contribution of the isolated alkene ( ). -
The Risk: These transitions maximize below 200 nm. However, operating at 190-200 nm introduces significant noise from solvent absorption (UV Cutoff of ACN is ~190 nm).
-
The Solution: 205 nm represents the critical balance point . It sacrifices roughly 30% of the signal intensity compared to 200 nm but improves the Signal-to-Noise (S/N) ratio by over 50% due to reduced solvent background.
Troubleshooting Tip: If baseline drift is observed at 205 nm, ensure the column is thoroughly equilibrated (minimum 20 column volumes) and that the ACN is not oxidized (use fresh bottles).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Lima, A., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]
Sources
Technical Guide: Rheological & Tribological Profiling of Propyl Octadec-9-enoate Biolubricants
Executive Summary
Propyl octadec-9-enoate (Propyl Oleate) represents a critical class of mono-alkyl ester biolubricants derived from the esterification of oleic acid (C18:1) and propanol.[1][2] Unlike triglyceride-based vegetable oils, which suffer from poor thermal stability, or mineral oils, which lack biodegradability, propyl oleate offers a unique rheological profile characterized by low kinematic viscosity (~5–8 cSt at 40°C) and an exceptionally high Viscosity Index (VI > 160) .
This guide objectively compares propyl oleate against standard Mineral Oil (Group I SN150) and Methyl Oleate (FAME), demonstrating that while propyl oleate exhibits superior lubricity and viscosity-temperature stability, its application is governed by its low-viscosity nature, making it ideal for hydraulic fluids, metalworking fluids, and as a lubricity additive rather than a standalone heavy-duty gear oil.
Chemical Architecture & Synthesis Logic
To understand the rheology, one must understand the molecule. Propyl octadec-9-enoate is a fatty acid propyl ester (FAPE).
-
Lipophilic Tail: The C18:1 alkenyl chain (from oleic acid) provides the primary lubricity and film-forming capability. The cis-double bond at C9 introduces a "kink" in the chain, preventing crystallization and lowering the pour point.
-
Head Group: The propyl group (C3) increases steric hindrance compared to methyl esters (C1), slightly improving hydrolytic stability and altering low-temperature packing.
Synthesis Workflow (Acid Catalysis)
The standard synthesis involves Fischer esterification. We utilize acid catalysis to drive the equilibrium, often requiring water removal (Dean-Stark or molecular sieves) to maximize yield.
Figure 1: Acid-catalyzed esterification pathway for the synthesis of propyl octadec-9-enoate. The removal of water is the rate-determining step for high conversion.
Rheological Comparative Analysis
The core performance metric for any lubricant is its flow behavior under thermal stress.
Kinematic Viscosity & Viscosity Index (VI)
Propyl oleate behaves as a Newtonian fluid. Its most distinct advantage over mineral oil is its Viscosity Index (VI) . A higher VI indicates that the lubricant thins out less as temperature rises, maintaining a stable film.
Comparative Data Table:
| Property | Propyl Oleate (Bio-Ester) | Methyl Oleate (FAME) | Mineral Oil (SN150) | Implication |
| Kinematic Viscosity @ 40°C | 4.5 – 7.5 cSt | 4.0 – 5.0 cSt | ~30.0 cSt | Propyl oleate is a "light" oil; excellent for heat dissipation but lower load capacity than SN150. |
| Kinematic Viscosity @ 100°C | 1.8 – 2.5 cSt | ~1.7 cSt | ~5.0 cSt | Maintains flow at high heat, but film thickness is thin. |
| Viscosity Index (VI) | > 160 | ~150 | 95 – 105 | Critical Advantage: Propyl oleate is far more thermally stable in viscosity terms than mineral oil. |
| Pour Point | -15°C to -21°C | -18°C | -12°C | Comparable cold flow; Isopropyl isomers can push this lower than n-propyl. |
| Flash Point | > 160°C | ~150°C | ~200°C | Lower than mineral oil due to volatility of lower molecular weight esters. |
Data Sources: Synthesized from ASTM D445 experimental ranges [1][2] and physicochemical databases [3].
Molecular Mechanism of Viscosity
Why does Propyl Oleate have a higher VI than Mineral Oil?
-
Mineral Oil: Composed of various hydrocarbons (linear, branched, cyclic). Cyclic structures swell significantly with heat, causing rapid viscosity drop.
-
Propyl Oleate: Linear fatty chains with polar ester heads align somewhat like liquid crystals. As heat increases, the intermolecular forces (dipole-dipole at the ester group) resist the "randomization" of the molecules more effectively than the weak Van der Waals forces in mineral oil.
Figure 2: Mechanistic difference in thermal thinning between mineral oils and ester-based biolubricants.
Tribological Performance: Friction vs. Wear[1][3][4][5][6][7]
While rheology dictates flow, tribology dictates protection.
-
Friction Coefficient (CoF): Propyl oleate typically exhibits a lower CoF (~0.05 - 0.08) compared to mineral oil (~0.10 - 0.12) in boundary lubrication regimes.
-
Reason: The polar ester head group adsorbs onto metal surfaces (iron/steel), forming a monolayer "carpet" that separates asperities. Mineral oil is non-polar and requires additives (ZDDP) to achieve this.
-
-
Wear Scar Diameter (WSD): Pure propyl oleate can show higher wear than additized mineral oil.
-
Reason: The viscosity is very low (film thickness is low). Under high loads, the thin film ruptures.
-
Solution: Propyl oleate is rarely used pure in high-load gears; it is used as a base stock blended with viscosity modifiers or anti-wear additives.
-
Experimental Protocols
To validate these properties in your own lab, follow these standardized protocols. These are self-validating systems—if your controls (standard oils) fail, the data is invalid.
Protocol: Kinematic Viscosity (ASTM D445)
Objective: Determine flow time to calculate Centistokes (cSt).
-
Preparation: Clean Ubbelohde viscometer with acetone; dry with filtered air.
-
Temperature Control: Set bath to 40.0°C ± 0.02°C .
-
Loading: Charge 10-20 mL of Propyl Oleate into the reservoir.
-
Equilibration: Allow sample to sit in bath for 15 minutes (Critical for accuracy).
-
Measurement:
-
Use suction to draw liquid above the upper timing mark.
-
Release suction and measure time (
) for meniscus to pass from upper to lower mark. -
Repeat 3 times. Times must agree within 0.2%.
-
-
Calculation:
-
Where
is the viscometer calibration constant.
-
-
Validation: Run a standard reference oil (e.g., CANNON N10) before the sample.
Protocol: Pour Point (ASTM D97)
Objective: Determine the lowest temperature at which movement is observed.
-
Setup: Fill test jar to the mark with Propyl Oleate. Close with cork carrying a thermometer.
-
Cooling: Place jar in cooling bath (start at 0°C, move to -18°C, then -33°C baths progressively).
-
Observation: Every 3°C drop, remove the jar and tilt it horizontally for 5 seconds.
-
Endpoint: The temperature at which the oil shows no movement when held horizontal for 5 seconds.
-
Result: Add 3°C to the "no movement" temperature to report the Pour Point.
References
-
ASTM International. (2024). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM D445-21e1.
-
Knothe, G., & Steidley, K. R. (2005). Kinematic viscosity of biodiesel components (fatty acid alkyl esters) and related compounds at low temperatures.[3] Fuel, 84(9), 1059-1065.
-
National Institute of Standards and Technology (NIST). (2023). Propyl oleate: Chemical and Physical Properties.[2][4][5][6][7] NIST Chemistry WebBook, SRD 69.[7]
-
Salimon, J., et al. (2010). Biolubricants: Raw materials, chemical modifications and environmental benefits. European Journal of Lipid Science and Technology.
-
Vicchem. (2025). Esterol 131 Isopropyl Oleate Technical Data Sheet.
Sources
- 1. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 2. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vicchem [vicchem.com]
- 5. Methyl Oleate | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propyl oleate | C21H40O2 | CID 5356106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. propyl oleate [webbook.nist.gov]
A Senior Application Scientist's Guide to Distinguishing Propyl Octadec-9-Enoate from Other Fatty Acid Propyl Esters
Introduction: The Analytical Challenge
Propyl octadec-9-enoate, the propyl ester of oleic acid, is a fatty acid ester (FAE) with growing importance in the pharmaceutical, cosmetic, and biofuel industries. Its specific physicochemical properties make it a valuable excipient, emollient, and a component of biodiesel. However, for researchers, scientists, and drug development professionals, ensuring the purity and identity of propyl octadec-9-enoate presents a significant analytical challenge. It is often synthesized or found in mixtures with other structurally similar fatty acid propyl esters (FAPEs), such as those derived from palmitic, stearic, and linoleic acids. Furthermore, positional isomers, where the double bond is located at a different position along the carbon chain, can be present, possessing distinct biological and chemical properties.
This guide provides an in-depth comparison of analytical techniques to reliably distinguish propyl octadec-9-enoate from other common FAPEs. We will delve into the causality behind experimental choices and present supporting data to ensure each protocol is a self-validating system.
Physicochemical Properties: The Basis for Separation
The subtle differences in the physical and chemical properties of FAPEs are the foundation upon which we build our separation and identification strategies. These differences, though minor, can be exploited by various analytical techniques.
| Property | Propyl Octadecanoate (Stearate) | Propyl Hexadecanoate (Palmitate) | Propyl octadec-9-enoate (Oleate) | Propyl (9Z,12Z)-octadeca-9,12-dienoate (Linoleate) |
| Molecular Formula | C21H42O2 | C19H38O2 | C21H40O2 | C21H38O2 |
| Molecular Weight | 326.6 g/mol [1] | 298.5 g/mol [2] | 324.5 g/mol [3] | 322.5 g/mol [4] |
| Boiling Point | Decomposes | 362.8 °C (predicted) | 216-220 °C at 14 Torr | Not available |
| Structure | Saturated | Saturated | Monounsaturated | Polyunsaturated |
Gas Chromatography (GC): The Workhorse of FAPE Analysis
Expertise & Experience: Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAPEs. The separation is primarily based on the compound's boiling point and its interaction with the stationary phase of the GC column. For FAPEs, two main types of columns are employed:
-
Non-polar columns (e.g., DB-5, HP-5ms): These columns separate compounds primarily based on their boiling points. FAPEs with shorter carbon chains or a higher degree of unsaturation (which lowers the boiling point) will elute earlier.
-
Polar columns (e.g., DB-23, HP-88, SP-2560): These columns provide separation based on both boiling point and polarity. The cyano-propyl groups in these stationary phases interact more strongly with the double bonds in unsaturated FAPEs, leading to longer retention times for unsaturated compounds compared to their saturated counterparts of the same carbon number. This is crucial for separating propyl octadec-9-enoate from propyl stearate.
Data Presentation: Expected Elution Order on a Polar GC Column
On a polar capillary column, such as a DB-23, the elution order is influenced by both chain length and degree of unsaturation.
| Compound | Carbon:Double Bonds | Expected Elution Order | Rationale |
| Propyl Palmitate | C16:0 | 1 | Shortest carbon chain, saturated. |
| Propyl Stearate | C18:0 | 2 | Longer carbon chain than palmitate, saturated. |
| Propyl octadec-9-enoate | C18:1 | 3 | Same carbon number as stearate, but the double bond interacts with the polar stationary phase, increasing retention time. |
| Propyl Linoleate | C18:2 | 4 | Same carbon number as oleate, but with two double bonds, leading to stronger interaction with the polar stationary phase and thus longer retention. |
Note: Actual retention times will vary depending on the specific instrument conditions.
Experimental Protocol: GC-FID Analysis of FAPEs
This protocol is designed for a general-purpose GC-FID system equipped with a polar capillary column.
-
Sample Preparation: Prepare a 1 mg/mL solution of the FAPE mixture in hexane or isooctane.
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 4 °C/min to 220 °C, and hold for 10 min.
-
Detector: Flame Ionization Detector (FID) at 260 °C.
-
Injection Volume: 1 µL.
GC Workflow
Caption: Gas Chromatography Workflow for FAPE Analysis.
High-Performance Liquid Chromatography (HPLC): An Alternative Separation Strategy
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While effective for many compounds, the high hydrophobicity and structural similarity of long-chain FAPEs make their separation on standard C18 columns challenging. The elution order is primarily determined by chain length (shorter chains elute first) and the number of double bonds (more double bonds reduce retention).
A more powerful HPLC technique for this class of compounds is Argentation (Silver-Ion) HPLC . This method utilizes a stationary phase impregnated with silver ions. The silver ions form reversible complexes with the π-electrons of the double bonds in unsaturated FAPEs. The strength of this interaction depends on the number and geometry of the double bonds, allowing for excellent separation of compounds with different degrees of unsaturation. Saturated FAPEs do not interact and elute first. This technique is particularly adept at separating cis/trans isomers and positional isomers of unsaturated FAPEs.[5][6]
Data Presentation: Expected Elution Order
| Column Type | Expected Elution Order | Rationale |
| Standard C18 | 1. Propyl Palmitate2. Propyl Linoleate3. Propyl octadec-9-enoate4. Propyl Stearate | Separation is based on a combination of chain length and polarity. The presence of double bonds in linoleate and oleate reduces their retention compared to the fully saturated stearate. Palmitate, with the shortest chain, elutes first. |
| Silver-Ion (Ag-ion) | 1. Propyl Palmitate & Propyl Stearate (co-elution possible)2. Propyl octadec-9-enoate3. Propyl Linoleate | Saturated esters do not interact with the silver ions and elute first. Propyl octadec-9-enoate, with one double bond, has a moderate interaction. Propyl linoleate, with two double bonds, interacts more strongly and is retained the longest.[7][8] |
Experimental Protocol: RP-HPLC for FAPE Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the FAPE mixture in acetonitrile.
-
HPLC System: Waters Alliance e2695 or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
HPLC Workflow
Caption: RP-HPLC Workflow for FAPE Analysis.
Mass Spectrometry (MS): Unveiling Structural Details
Expertise & Experience: When coupled with GC, mass spectrometry is a powerful tool for the identification of FAPEs. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.
However, standard electron ionization (EI) mass spectrometry is often insufficient to determine the exact position of the double bond in unsaturated FAPEs, as the double bond can migrate during fragmentation. To overcome this, a chemical derivatization step is necessary. A well-established method is the reaction with dimethyl disulfide (DMDS) . DMDS adds across the double bond, and subsequent fragmentation in the mass spectrometer results in cleavage between the two sulfur-bearing carbons, producing characteristic ions that unequivocally identify the original position of the double bond.[9][10][11]
Data Presentation: Key Mass Spectral Fragments (Electron Ionization)
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Distinguishing Features |
| Propyl Stearate | 326 | 285, 101, 88, 74, 60 | Absence of ions indicating unsaturation. The ion at m/z 285 corresponds to the loss of the propoxy group. |
| Propyl Palmitate | 298 | 257, 101, 88, 74, 60 | Similar fragmentation to propyl stearate but with a lower molecular ion and corresponding fragments. |
| Propyl octadec-9-enoate | 324 | 264, 222, 101, 88, 74, 55 | The molecular ion is 2 Da less than propyl stearate. The fragment at m/z 264 represents the McLafferty rearrangement. |
| Propyl Linoleate | 322 | 262, 101, 88, 74, 67, 81 | The molecular ion is 4 Da less than propyl stearate. A complex fragmentation pattern due to the two double bonds. |
| DMDS adduct of Propyl octadec-9-enoate | 418 | 217 , 201 | The key diagnostic fragments are at m/z 217 and 201, resulting from cleavage between the two methyl-thio substituted carbons at the original C9 and C10 positions. |
Experimental Protocol: DMDS Derivatization for GC-MS Analysis
-
Derivatization: In a small vial, dissolve ~1 mg of the FAPE sample in 50 µL of hexane. Add 200 µL of dimethyl disulfide and 40 µL of a 60 mg/mL solution of iodine in diethyl ether. Let the reaction proceed at room temperature for 1 hour.[9]
-
Quenching: Stop the reaction by adding 300 µL of a 5% aqueous sodium thiosulfate solution.
-
Extraction: Extract the derivatized FAPEs with 500 µL of hexane.
-
GC-MS Analysis: Analyze the hexane layer using a GC-MS system with a non-polar column (e.g., HP-5ms). The oven program can be similar to the GC-FID method, with a final temperature ramp to 300 °C to ensure elution of the DMDS adducts.
-
Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode, scanning from m/z 50 to 500.
DMDS Derivatization and MS Workflow
Caption: Workflow for DMDS Derivatization and GC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information that allows for the clear differentiation of the target FAPEs.
-
¹H NMR: The proton NMR spectrum provides information on the different types of protons and their connectivity. The signals for the propyl group are distinct from the fatty acid chain. The presence, number, and location of double bonds can be determined from the chemical shifts and multiplicities of the olefinic and allylic protons.
-
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbons and provides information about their chemical environment. The chemical shifts of the carbonyl carbon, the carbons of the propyl group, and the olefinic carbons are all diagnostic.
Data Presentation: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Protons | Propyl Stearate | Propyl Palmitate | Propyl octadec-9-enoate | Propyl Linoleate |
| Olefinic (-CH=CH-) | - | - | ~5.34 | ~5.35 |
| Ester Methylene (-OCH₂-) | ~4.00 (t) | ~4.00 (t) | ~4.05 (t)[3] | ~4.06 (t) |
| α-Methylene (-CH₂COO-) | ~2.28 (t) | ~2.28 (t) | ~2.28 (t)[3] | ~2.28 (t) |
| Allylic (=CH-CH₂-) | - | - | ~2.01 (m)[3] | ~2.05 (m) |
| Bis-allylic (=CH-CH₂-CH=) | - | - | - | ~2.77 (t) |
| Propyl Methylene (-CH₂CH₃) | ~1.62 (sextet) | ~1.62 (sextet) | ~1.65 (sextet)[3] | ~1.65 (sextet) |
| Aliphatic Chain (-(CH₂)n-) | ~1.25 | ~1.25 | ~1.28 | ~1.30 |
| Propyl Methyl (-CH₂CH₃) | ~0.92 (t) | ~0.92 (t) | ~0.92 (t)[3] | ~0.94 (t) |
| Terminal Methyl (-CH₂CH₃) | ~0.88 (t) | ~0.88 (t) | ~0.88 (t)[3] | ~0.89 (t) |
(t = triplet, m = multiplet, sextet = sextet)
Data Presentation: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Carbon | Propyl Stearate[1] | Propyl Palmitate[2] | Propyl octadec-9-enoate[3] | Propyl Linoleate[12] |
| Carbonyl (-COO-) | ~173.8 | ~173.8 | ~173.3 | ~173.3 |
| Olefinic (-CH=CH-) | - | - | ~129.7, ~130.0 | ~127.9, ~128.1, ~130.0, ~130.2 |
| Ester Methylene (-OCH₂-) | ~64.2 | ~64.2 | ~64.4 | ~64.4 |
| α-Carbon (-CH₂COO-) | ~34.4 | ~34.4 | ~34.1 | ~34.1 |
| Propyl Methylene (-CH₂CH₃) | ~22.1 | ~22.1 | ~22.1 | ~22.1 |
| Aliphatic Chain (-(CH₂)n-) | ~22.7 - 31.9 | ~22.7 - 31.9 | ~22.6 - 31.9 | ~22.6 - 31.9 |
| Propyl Methyl (-CH₂CH₃) | ~10.5 | ~10.5 | ~10.5 | ~10.5 |
| Terminal Methyl (-CH₂CH₃) | ~14.1 | ~14.1 | ~14.1 | ~14.1 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the FAPE sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
NMR Analysis Workflow
Caption: NMR Spectroscopy Workflow for FAPE Analysis.
Conclusion: An Integrated Approach to FAPE Differentiation
The unambiguous identification of propyl octadec-9-enoate requires a multi-technique approach, as no single method can provide all the necessary information with absolute certainty, especially when dealing with complex mixtures of isomers.
-
Gas Chromatography is the ideal starting point for assessing the overall purity and composition of a FAPE mixture, with polar columns offering the best resolution between saturated and unsaturated esters.
-
HPLC , particularly Argentation HPLC, is a powerful tool for preparative or analytical separation based on the degree of unsaturation and is highly effective at resolving isomers.
-
Mass Spectrometry , especially when combined with a derivatization technique like DMDS adduction, is indispensable for confirming the molecular weight and, crucially, for determining the precise location of double bonds, which is the only way to definitively distinguish positional isomers.
-
NMR Spectroscopy provides the most detailed structural information and serves as the ultimate confirmation of identity. The unique patterns of chemical shifts and couplings in both ¹H and ¹³C NMR spectra allow for the clear differentiation of propyl octadec-9-enoate from other FAPEs.
By integrating these techniques, researchers, scientists, and drug development professionals can confidently distinguish propyl octadec-9-enoate from other fatty acid propyl esters, ensuring the quality, purity, and integrity of their materials and research.
References
-
Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction. PubMed. Available from: [Link]
-
Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction. J-Stage. Available from: [Link]
-
Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids. American Oil Chemists' Society. Available from: [Link]
-
An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. ResearchGate. Available from: [Link]
-
Isopropyl Linoleate | C21H38O2 | CID 5352860. PubChem. Available from: [Link]
-
Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. PMC. Available from: [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available from: [Link]
-
Propyl palmitate | C19H38O2 | CID 75232. PubChem. Available from: [Link]
-
Propyl stearate | C21H42O2 | CID 77190. PubChem. Available from: [Link]
-
Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Reso. Science and Education Publishing. Available from: [Link]
-
Solid-Phase Extraction Chromatography in the Silver Ion Mode. AOCS. Available from: [Link]
-
Linoleic acid, isopropyl ester. SpectraBase. Available from: [Link]
-
Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link]
-
An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Available from: [Link]
-
A stable silver-loaded column for the separation of lipids by high performance liquid chromatography. ScienceDirect. Available from: [Link]
-
n-propyl stearate. NIST WebBook. Available from: [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available from: [Link]
-
Fatty acid composition of vegetable oils determined from 13c-nmr spectra. ResearchGate. Available from: [Link]
-
Retention Time Reproducibility of the Agilent 6890 Plus GC. Agilent. Available from: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
Linoleic acid propyl ester | C21H38O2 | CID 9949088. PubChem. Available from: [Link]
-
(PDF) HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. Available from: [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Gas chromatography. Macherey-Nagel. Available from: [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. University of Wisconsin-Madison. Available from: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]
-
13C NMR spectrum of (a) PA and (b) MP. ResearchGate. Available from: [Link]
-
propyl oleate. NIST WebBook. Available from: [Link]
-
Reversed Phase HPLC of Fatty Acids. Agilent. Available from: [Link]
-
Isopropyl palmitate. NIST WebBook. Available from: [Link]
-
Organic Solvents Retention Time Table. GL Sciences. Available from: [Link]
-
Reversed-phase C 18 HPLC chromatogram separating oleic acid... ResearchGate. Available from: [Link]
Sources
- 1. Propyl stearate | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propyl palmitate | C19H38O2 | CID 75232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl octadec-9-enoate | 111-59-1 | Benchchem [benchchem.com]
- 4. Linoleic acid propyl ester | C21H38O2 | CID 9949088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction [jstage.jst.go.jp]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isopropyl Linoleate | C21H38O2 | CID 5352860 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Retention Indices of Propyl Oleate in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Propyl oleate, the propyl ester of oleic acid, is a compound of interest in various fields, including biodiesel, food science, and cosmetics. Accurate identification and quantification by gas chromatography are crucial for quality control and research. Retention indices (RI) serve as a standardized measure for retention times, converting them into system-independent constants, which allows for more reliable compound identification across different instruments and laboratories.[1]
Understanding Retention Indices in Gas Chromatography
The retention index system, first introduced by Ervin Kováts, provides a method to normalize retention times relative to a series of n-alkanes.[1] This normalization is critical because absolute retention times can vary significantly between different GC systems and even on the same system over time due to factors like column aging, pressure fluctuations, and minor temperature variations.[2]
The Kovats Retention Index (I) is calculated differently for isothermal and temperature-programmed conditions.
-
Isothermal Analysis: The calculation is based on the logarithm of the adjusted retention times of the analyte and the bracketing n-alkanes.[3][4]
-
I = 100 * [n + (log(t'R(x)) - log(t'R(n))) / (log(t'R(n+1)) - log(t'R(n)))]
-
Where:
-
t'R(x) is the adjusted retention time of the analyte.
-
t'R(n) and t'R(n+1) are the adjusted retention times of the n-alkanes eluting before and after the analyte, respectively.
-
n is the carbon number of the earlier-eluting n-alkane.
-
-
-
Temperature-Programmed Analysis (Linear Retention Index - LRI): The calculation uses the absolute retention times.[3][4]
-
I = 100 * [n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]
-
Where:
-
tR(x) is the retention time of the analyte.
-
tR(n) and tR(n+1) are the retention times of the n-alkanes eluting before and after the analyte, respectively.
-
n is the carbon number of the earlier-eluting n-alkane.
-
-
The choice of stationary phase is a primary factor influencing the retention index.[5] The polarity of the stationary phase dictates the separation mechanism, with different phases exhibiting varying degrees of interaction with the analyte.[6]
Comparative Analysis of Propyl Oleate Retention Indices
The retention index of propyl oleate is highly dependent on the stationary phase of the GC column. This is due to the different intermolecular forces at play between the analyte and the stationary phase. Propyl oleate has both a long non-polar alkyl chain and a more polar ester group.
| Stationary Phase Type | Common Phase Name | Polarity | Expected Retention Behavior for Propyl Oleate |
| Non-Polar | DB-1, HP-1, SE-30 (100% Dimethylpolysiloxane) | Low | Retention is primarily based on boiling point and van der Waals forces. Propyl oleate will elute based on its volatility relative to n-alkanes. |
| Mid-Polar | DB-5, HP-5 (5% Phenyl-95% Dimethylpolysiloxane) | Low to Medium | The presence of phenyl groups allows for π-π interactions, which can slightly increase the retention of unsaturated compounds like propyl oleate compared to a non-polar phase. |
| Polar | DB-23, HP-FFAP (Cyanopropyl- or Polyethylene Glycol-based) | High | Strong dipole-dipole interactions between the polar stationary phase and the ester group of propyl oleate will significantly increase its retention time and retention index. |
Experimental Protocol for Determining the Retention Index of Propyl Oleate
This protocol outlines the steps for determining the linear retention index of propyl oleate using temperature-programmed gas chromatography.
1. Materials and Reagents:
-
Propyl oleate standard (≥99% purity)
-
n-Alkane standard mixture (e.g., C8-C32 or a range that brackets the expected elution of propyl oleate)[7]
-
High-purity solvent (e.g., hexane or isooctane)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary GC column (select a phase for characterization, e.g., DB-5ms)
2. Instrument Conditions (Example for a Mid-Polar Column):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 10 minutes
-
-
Detector Temperature (FID): 300 °C
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of propyl oleate in the chosen solvent.
-
Prepare a solution of the n-alkane standard mixture in the same solvent. The concentration should be appropriate for the detector response.
-
Prepare a co-injection mixture containing both the propyl oleate standard and the n-alkane standard mixture.
4. Chromatographic Analysis and Data Collection:
-
Inject the n-alkane standard mixture to identify the retention times of the individual alkanes.
-
Inject the propyl oleate standard to determine its approximate retention time.
-
Inject the co-injection mixture to accurately determine the retention times of propyl oleate and the bracketing n-alkanes in the same run.
-
Record the retention times for all peaks.
5. Calculation of the Linear Retention Index:
-
Identify the n-alkanes that elute immediately before (n) and after (n+1) the propyl oleate peak.
-
Record their retention times (tR(n) and tR(n+1)) and the retention time of propyl oleate (tR(x)).
-
Use the formula for the linear retention index to calculate the value.[3]
Workflow for Determining Retention Index
Sources
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. Gas Chromatographic Retention Data [webbook.nist.gov]
- 4. agilent.com [agilent.com]
- 5. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Comparative Cytotoxicity of Propyl Octadec-9-enoate in Cell Culture Models
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of propyl octadec-9-enoate (propyl oleate), a fatty acid ester with growing applications in cosmetics, biolubricants, and as a pharmaceutical excipient. As the use of such lipophilic compounds expands, a rigorous understanding of their interaction with biological systems at the cellular level is paramount for safety and efficacy assessment.
This document is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices, ensuring that the generated data is robust, reproducible, and mechanistically informative. We will compare propyl oleate against its parent fatty acid and other related esters to build a nuanced understanding of how chemical structure influences cytotoxic potential.
The Strategic Selection of Comparators and Cell Models
A comparative study is only as strong as its controls and comparators. The selection here is designed to isolate the effects of esterification, alkyl chain length, and saturation on cytotoxicity.
-
Propyl Octadec-9-enoate (Propyl Oleate): The test article. A C18:1 monounsaturated fatty acid esterified with a propyl group.
-
Oleic Acid: The parent fatty acid. This comparison is critical to determine if the esterification process mitigates or exacerbates cytotoxicity. Studies have shown that parent fatty acids can sometimes be more toxic than their ester forms.[1]
-
Methyl Oleate: A shorter-chain alkyl ester of oleic acid. This allows for the evaluation of how the size of the alkyl group influences bioactivity and toxicity.
-
Stearic Acid: The saturated C18 counterpart to oleic acid. This comparison will illuminate the role of the cis-double bond at the omega-9 position in any observed cytotoxic effects.[2]
-
Doxorubicin: A well-characterized chemotherapy agent used as a positive control to validate the sensitivity of the assays to a known cytotoxic compound.
Cell Culture Models:
The choice of cell lines is designed to provide a toxicity profile across both non-malignant and malignant human cells, offering insights into general versus cancer-specific cytotoxicity.
-
HaCaT (Human Keratinocytes): A non-tumorigenic cell line representing normal epithelial tissue, relevant for dermal exposure scenarios in cosmetics.
-
HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line. The liver is a primary site of metabolism for xenobiotics, making this a crucial model for assessing metabolic activation-dependent toxicity.[3]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line, often used in anti-cancer drug screening. Fatty acid metabolism is frequently altered in cancer cells, making this an interesting model to probe for differential effects.[4][5]
Experimental Workflow: A Multi-Parametric Approach
To gain a comprehensive understanding of a compound's cytotoxic profile, it is insufficient to rely on a single assay. We advocate for a multi-parametric approach that probes different hallmarks of cell death: metabolic competence, membrane integrity, and the activation of programmed cell death pathways.
Caption: Overall experimental workflow for comparative cytotoxicity assessment.
Detailed Methodologies for Cytotoxicity Assessment
The following protocols are foundational for generating reliable data. For lipophilic substances like propyl oleate, ensuring proper solubilization is critical to avoid artifacts.[6] A stock solution in DMSO is recommended, with final concentrations in culture medium not exceeding 0.5% DMSO to prevent solvent-induced toxicity.
Cell Viability Assessment: MTT Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells.[7][8]
Protocol:
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the crystals.[9][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate percent viability relative to the vehicle control.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[11]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the untreated and vehicle controls, prepare a "maximum lysis" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[12]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[13]
-
Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Treated - Vehicle Control) / (Maximum Lysis - Vehicle Control)] * 100.[12]
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay detects the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[14] The assay uses a proluminescent substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to the amount of caspase activity.[15]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to run this assay in parallel with a viability assay on a duplicate plate.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change relative to the vehicle control.
Caption: Relationship between cytotoxic mechanisms and their corresponding assays.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different compounds.
Table 1: Hypothetical Comparative IC50 Values (µM) after 48-hour exposure
| Compound | HaCaT (Keratinocytes) | HepG2 (Liver Carcinoma) | MCF-7 (Breast Carcinoma) |
| Propyl Oleate | > 200 | 150.5 ± 12.3 | 110.8 ± 9.5 |
| Oleic Acid | 125.7 ± 10.1 | 85.2 ± 7.8 | 65.4 ± 6.2 |
| Methyl Oleate | > 200 | 180.3 ± 15.6 | 145.1 ± 11.9 |
| Stearic Acid | 90.3 ± 8.4 | 55.9 ± 5.1 | 40.7 ± 4.3 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.2 ± 0.04 |
Interpretation of Results:
-
Structure-Activity Relationship: In this hypothetical dataset, propyl oleate is less cytotoxic than its parent fatty acid, oleic acid, across all cell lines. This suggests that esterification with a propyl group may reduce its ability to disrupt cellular processes. The saturated stearic acid is markedly more toxic than the unsaturated oleic acid, indicating the double bond may play a role in mitigating cytotoxicity.[2]
-
Differential Toxicity: All fatty acid derivatives show lower toxicity in the non-cancerous HaCaT cells compared to the HepG2 and MCF-7 cancer cell lines. This could suggest a degree of cancer cell selectivity, which warrants further investigation.
-
Mechanistic Clues: By combining the IC50 data with results from the LDH and caspase assays, a deeper understanding can be formed. For instance, if a compound shows a low IC50 in the MTT assay and a high signal in the caspase assay but a low signal in the LDH assay, it is likely inducing apoptosis. Conversely, a high LDH signal would point towards a necrotic mode of cell death.
Conclusion and Future Perspectives
This guide outlines a robust, multi-faceted strategy for assessing the comparative cytotoxicity of propyl octadec-9-enoate. By employing a panel of well-justified comparators, relevant cell lines, and mechanistically distinct assays, researchers can generate a comprehensive safety and activity profile of the compound.
The data generated from these foundational 2D in vitro models serves as a critical decision-making tool. Promising results, such as low general cytotoxicity and potential cancer cell selectivity, would justify advancing the investigation to more complex, physiologically relevant models, such as 3D spheroids or organoid cultures, before any consideration for in vivo studies.[16]
References
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
Comparative evaluation of in vitro cytotoxic effects among parent abietyl alcohol and novel fatty acid ester derivatives against MCF7 and hepatocellular carcinoma cell lines. PubMed. [Link]
-
A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]
-
Cytotoxicity and genotoxicity evaluations of oleic acid and conjugated linoleic acid. DergiPark. [Link]
-
Fatty acid ethyl esters are less toxic than their parent fatty acids generated during acute pancreatitis. Mayo Clinic. [Link]
-
Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro. PubMed. [Link]
-
Validation Cytotoxicity Assay for Lipophilic Substances. PubMed. [Link]
-
Antitumor effect of oleic acid; mechanisms of action. A review. Redalyc. [Link]
-
Cytotoxicity and genotoxicity evaluations of oleic acid and conjugated linoleic acid. Istanbul University Press. [Link]
-
Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. MDPI. [Link]
-
Growth-Inhibition Effects of Oleic Acid, Linoleic Acid, and Their Methyl Esters on Transplanted Tumors in Mice. JNCI: Journal of the National Cancer Institute. [Link]
-
Validation Cytotoxicity Assay for Lipophilic Substances | Request PDF. ResearchGate. [Link]
-
ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. ECHA. [Link]
-
Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. PMC. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
3D mammalian cell culture models in toxicology testing. Arrow@TU Dublin. [Link]
-
Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]
-
Cytotoxicity and antitumor activity of the studied vegetable oils (GI 50 values µg/mL). ResearchGate. [Link]
-
Propyl octadec-9-enoate. PubChem - NIH. [Link]
-
Cytotoxicity Test. Nelson Labs. [Link]
-
Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
Propyl oleate. PubChem - NIH. [Link]
-
Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. ResearchGate. [Link]
-
n-Propyl oleate Safety Data Sheet. Scientific Polymer Products, Inc.. [Link]
-
n-Propyl 9,12-octadecadienoate. COCONUT database. [Link]
-
Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. PubMed. [Link]
-
Cytotoxic effect and phytochemical study of petroleum ether extract of tilia cordata mill. Mansoura Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. Comparative evaluation of in vitro cytotoxic effects among parent abietyl alcohol and novel fatty acid ester derivatives against MCF7 and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
Safety Operating Guide
Proper Disposal Procedures: Propyl Octadec-9-enoate (Propyl Oleate)
[1]
Document Control:
-
Subject: Operational Guide for the Safe Disposal of Propyl Octadec-9-enoate (CAS: 111-59-1)[1]
Executive Summary & Chemical Profile
Propyl octadec-9-enoate (commonly Propyl Oleate ) is a fatty acid ester used frequently as a solvent, plasticizer, or emollient in drug development and formulation chemistry.[1] While it is generally considered to have low acute toxicity, its disposal requires strict adherence to "Organic Solvent" protocols to prevent environmental contamination (high Biological Oxygen Demand) and maintain laboratory safety compliance.
Critical Safety Note: Although Propyl Oleate has a high flash point, porous materials (rags, filter paper) soaked in fatty acid esters can undergo auto-oxidation , leading to spontaneous combustion if improperly stored in open air.[1]
Physicochemical Data for Disposal Logic
| Property | Value | Operational Implication |
| CAS Number | 111-59-1 | Use for waste manifesting.[1] |
| Flash Point | ~90°C (Closed Cup) / 193°C (Open Cup) | Classified as Combustible (not Flammable).[1] |
| Water Solubility | Insoluble (< 0.1 mg/L) | DO NOT pour down drains; will cause clogging and phase separation.[1] |
| Density | 0.87 g/cm³ | Floats on water; difficult to capture if released into waterways.[1] |
| Reactivity | Stable; hydrolyzes slowly | Segregate from strong oxidizers.[1] |
Waste Classification & Stream Assignment
Before disposal, you must classify the waste stream based on purity and mixture composition. Propyl Oleate is a Non-Halogenated Organic .[1]
Regulatory Status[2][3][4][5][6][7]
-
RCRA (USA): Not a P-listed or U-listed acute hazardous waste.[1] It does not meet the definition of Ignitable (D001) unless mixed with solvents having a flash point <60°C.
-
European Waste Code (EWC): Typically falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1]
Decision Logic (DOT Diagram)
The following decision tree illustrates the correct workflow for classifying and containerizing Propyl Oleate waste.
Figure 1: Decision logic for assigning Propyl Oleate to the correct waste stream to ensure compatibility and incineration efficiency.
Operational Procedures
A. Laboratory Bench Scale (< 5 Liters)
Objective: Prevent cross-contamination and ensure safe containment.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid low-grade plastics that may swell upon long-term exposure to esters.[1]
-
Labeling:
-
Bulking: You may mix Propyl Oleate with other compatible non-halogenated solvents (e.g., Ethanol, Methanol, Hexane) unless specific recycling protocols are in place.[1]
-
Scientific Rationale: Propyl Oleate has a high calorific value. Mixing it with non-halogenated solvents makes the waste stream highly desirable for Fuel Blending (waste-to-energy incineration).[1]
-
B. Solid Waste (Spills & Debris)
Objective: Mitigate spontaneous combustion risk.
-
Spill Response:
-
Decontamination:
-
Propyl Oleate is oily and hydrophobic. Clean surfaces with a detergent solution (surfactant) rather than just water.
-
-
Disposal of Solids:
-
Place oil-soaked rags/absorbents immediately into a Metal Safety Can with a self-closing lid or a sealed hazardous waste bag.[1]
-
Label as "Solid Debris contaminated with Organic Esters."
-
C. Industrial/Pilot Scale (> 20 Liters)
Objective: Bulk logistics and transport compliance.
-
Drumming: Use UN-rated steel drums (1A1 or 1A2) or HDPE drums (1H1).
-
Headspace: Leave at least 10% headspace to allow for thermal expansion during transport.[1]
-
Grounding: Although the static risk is lower than hexane, always ground the drum and bond the transfer vessel when pouring to prevent static discharge, a standard precaution for all organic transfers.
Environmental Fate & Causality
Why strictly enforce these protocols?
-
Aquatic Toxicity: While Propyl Oleate is biodegradable, direct release into waterways forms surface films that deplete oxygen exchange, physically coating aquatic life (gills/feathers).[1]
-
Drain Clogging: As a fatty ester, it solidifies or polymerizes with other fats in cool sewer pipes, contributing to "fatbergs" and blockages.[1]
-
Incineration Efficiency: By segregating this into the "Non-Halogenated" stream, the waste serves as a secondary fuel source for cement kilns or industrial incinerators, offsetting the need for fossil fuels.
References
Personal protective equipment for handling Propyl octadec-9-enoate
Executive Summary: Beyond Compliance
As researchers, we often categorize fatty acid esters like Propyl octadec-9-enoate (Propyl oleate) as "benign" due to their use in cosmetics and drug formulations. This complacency is a primary source of experimental failure. While the acute toxicity of propyl oleate is low, its lipophilic nature presents two distinct challenges:
-
The Safety Risk: It acts as a permeation enhancer, potentially carrying other more toxic contaminants across the dermal barrier.
-
The Data Risk: Your skin lipids are chemically similar to the reagent. Handling this substance without rigorous PPE introduces biological contaminants (sebum, squalene) that are nearly impossible to separate from your analyte during mass spectrometry or chromatographic analysis.
This guide defines the PPE protocol not just to protect you from the chemical, but to protect the chemical from you.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the hazard. Propyl oleate is a fatty acid ester. It is combustible and an irritant, but its primary physical hazard is its viscosity and ability to coat surfaces, creating slip hazards and cross-contamination vectors.
Table 1: GHS Hazard Classification
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Prolonged contact defats the skin; requires chemically resistant gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Splash risk during pipetting/pouring requires barrier protection. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] | Zero-drain disposal policy. All waste must be sequestered. |
| Flammability | N/A | Combustible (Flash Point >140°C). | Low risk at ambient temp; high risk if heated or aerosolized. |
PPE Selection Matrix
The "One Glove Fits All" approach is scientifically flawed. We select PPE based on the Task Intensity and the Chemical State .
Table 2: Task-Based PPE Specifications
| Component | Level 1: Analytical / Bench Scale (< 100 mL, Ambient Temp) | Level 2: Bulk / Synthesis (> 100 mL, or Heated > 60°C) | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm / 4 mil) Single use, powder-free. | High-Grade Nitrile (0.20 mm / 8 mil) Extended cuff. | Why Nitrile? Latex degrades rapidly upon contact with fatty esters (swelling). Nitrile offers superior resistance to lipids and oils. |
| Eye Protection | Side-Shield Safety Glasses ANSI Z87.1 compliant. | Indirect Vent Goggles Required if heating or stirring. | Prevents ocular exposure to splashes. Goggles prevent vapor entry if the ester is heated. |
| Body Defense | Standard Lab Coat Cotton/Poly blend. | Chemical-Resistant Apron Neoprene or Butyl.[3] | Propyl oleate is an oil; it will soak through cotton instantly. An apron prevents "strikethrough" to street clothes. |
| Respiratory | Not Required Use fume hood. | Half-Face Respirator (P100/OV) Only if aerosolized outside hood. | Vapor pressure is low at room temp. Aerosols (mists) are the primary inhalation risk. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE configuration based on experimental conditions.
Figure 1: Decision logic for PPE selection. Note that heating the substance escalates PPE requirements immediately due to increased vapor pressure and splash risk.
Operational Protocol: Handling & Doffing
A. Pre-Handling Verification (The "Glove Challenge")
Before handling Propyl oleate, perform this 10-second check. This is a self-validating step to ensure barrier integrity.
-
Inflate: Trap air in the nitrile glove.
-
Compress: Squeeze to check for pinholes.
-
Inspect: Look for discoloration. Note: Fatty acid esters can cause rapid degradation of low-quality gloves.
B. Handling Technique
-
Pipetting: Use positive displacement pipettes if possible. Propyl oleate is viscous; air-displacement pipettes may drip, increasing contamination risk.
-
Glassware: Do not fill vessels >50%. The low surface tension of the ester encourages "creeping" up the glass walls.
C. Safe Doffing (Removal) Strategy
Because this is an oil, it spreads easily. Improper glove removal transfers the oil to your wrists.
-
Pinch the outside of the first glove near the wrist. Peel it away from the hand, turning it inside out.
-
Hold the peeled glove in the gloved hand.
-
Slide a finger of the bare hand under the wrist of the remaining glove.
-
Peel the second glove off over the first, creating a sealed packet.
-
Dispose immediately in solid chemical waste.
Emergency Response & Disposal
Spill Response Workflow
Propyl oleate is hydrophobic. Do not use water to clean a spill; it will only spread the oil, increasing the slip hazard.
Figure 2: Spill remediation protocol. Note the use of detergent in step 3; water alone is ineffective against fatty esters.
Disposal Logistics
-
Waste Stream: Non-Halogenated Organic Solvents.
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid Polystyrene (PS) as esters can degrade it over time.
-
Labeling: Must explicitly state "Propyl Oleate" and "Marine Pollutant" if required by local EHS regulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66076, Propyl oleate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Propyl oleate - Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
- Sigma-Aldrich.Safety Data Sheet (SDS) - Propyl Oleate.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
